1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene
Description
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Properties
IUPAC Name |
4-methyl-2-[(4-nitrophenyl)methoxy]-1-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12(2)16-9-4-13(3)10-17(16)21-11-14-5-7-15(8-6-14)18(19)20/h4-10,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOUPKOYCQGJPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282104-73-8 | |
| Record name | 1-ISOPROPYL-4-METHYL-2-((4-NITROBENZYL)OXY)BENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene IUPAC name
An In-Depth Technical Guide to 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the aromatic ether, this compound. The document delineates its chemical identity, including its IUPAC name, 4-methyl-2-[(4-nitrophenyl)methoxy]-1-propan-2-ylbenzene[1], and its structural composition. A plausible and detailed synthetic protocol via the Williamson ether synthesis is presented, complete with a mechanistic breakdown and experimental workflow. The guide further explores the predicted spectroscopic profile for structural elucidation and discusses the potential applications of this molecule in the field of drug development, with a particular focus on its role as a potential prodrug. Safety and handling precautions are also outlined to ensure responsible laboratory practice. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel ether-based compounds for therapeutic applications.
Introduction and Chemical Identity
This compound is a synthetic organic compound that merges two key chemical moieties: a thymol-derived core and a 4-nitrobenzyl group, linked by an ether bridge. Thymol (2-isopropyl-5-methylphenol) is a naturally occurring monoterpenoid phenol known for its antiseptic, antibacterial, and antifungal properties[2][3]. The incorporation of the 4-nitrobenzyl group introduces a functionality widely utilized in medicinal chemistry, notably as a protecting group and as a trigger for prodrug activation under specific physiological conditions, such as hypoxia[4][5]. The strategic combination of these two fragments in a single molecule makes it a compound of interest for further investigation in drug discovery and development.
Nomenclature and Structure
-
Common Name: this compound
-
IUPAC Name: 4-methyl-2-[(4-nitrophenyl)methoxy]-1-propan-2-ylbenzene[1]
-
CAS Number: 282104-73-8[1]
-
Molecular Formula: C₁₇H₁₉NO₃[1]
-
Molecular Weight: 285.34 g/mol [1]
The molecular architecture consists of a central benzene ring substituted with an isopropyl group and a methyl group (the core structure of thymol). The phenolic oxygen of the thymol moiety is connected to the benzylic carbon of a 4-nitrobenzyl group, forming an ether linkage.
Physicochemical Properties
The physicochemical properties of this compound are dictated by its constituent parts. The thymol fragment imparts significant lipophilicity, while the nitrobenzyl group adds polarity and a site for potential chemical reduction.
| Property | Value/Description | Source |
| Molecular Formula | C₁₇H₁₉NO₃ | PubChem[1] |
| Molecular Weight | 285.34 g/mol | PubChem[1] |
| Appearance | Predicted to be a solid at room temperature | Inferred from precursors |
| Solubility | Expected to be soluble in common organic solvents (e.g., acetone, DMF, ethyl acetate) and poorly soluble in water. | Inferred from structure |
| XLogP3 | 4.7 | PubChem[1] |
Thymol Precursor Properties: Thymol is a white crystalline substance with a characteristic aromatic odor[2]. It has a melting point of 49-51°C and is slightly soluble in water but highly soluble in organic solvents[2][6]. The phenolic hydroxyl group is weakly acidic, with a pKa of approximately 10.6[7].
4-Nitrobenzyl Moiety: The 4-nitrobenzyl group is an important functional group in organic synthesis. The nitro group is strongly electron-withdrawing, which makes the benzylic protons more acidic and the benzylic carbon susceptible to nucleophilic attack. This moiety is often used as a photoremovable protecting group or in the design of hypoxia-activated prodrugs[5][8][9].
Synthesis and Mechanism: Williamson Ether Synthesis
A robust and high-yielding method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (Sₙ2) of a halide by an alkoxide. In this case, the phenoxide of thymol acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl bromide.
Reaction Mechanism
The synthesis proceeds in two main steps:
-
Deprotonation: The weakly acidic phenolic proton of thymol is removed by a base (e.g., potassium carbonate or sodium hydride) to form the more nucleophilic thymoxide anion.
-
Nucleophilic Attack: The thymoxide anion attacks the benzylic carbon of 4-nitrobenzyl bromide, displacing the bromide ion and forming the desired ether product.
Caption: Reaction mechanism for the Williamson ether synthesis.
Experimental Protocol
This protocol is a generalized procedure based on established methods for Williamson ether synthesis[1][10][11].
Materials:
-
Thymol (2-isopropyl-5-methylphenol)
-
4-Nitrobenzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add thymol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Stir the mixture at room temperature for 20 minutes.
-
Addition of Alkyl Halide: Add 4-nitrobenzyl bromide (1.1 eq) to the suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the thymol is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid salts and wash them with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Caption: Experimental workflow for the synthesis.
Predicted Spectroscopic Profile
As experimental data for this specific molecule is not widely available, the following spectroscopic characteristics are predicted based on the analysis of its functional groups and data from structurally similar compounds[12][13][14].
Predicted ¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 2H | Aromatic protons ortho to NO₂ |
| ~7.5 | d | 2H | Aromatic protons meta to NO₂ |
| ~6.7 - 7.1 | m | 3H | Aromatic protons of thymol ring |
| ~5.1 | s | 2H | Benzylic protons (-O-CH₂-Ar) |
| ~3.2 | sept | 1H | Isopropyl CH |
| ~2.3 | s | 3H | Methyl group on thymol ring |
| ~1.2 | d | 6H | Isopropyl CH₃ |
Predicted ¹³C NMR
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-O (thymol ring) |
| ~147 | C-NO₂ |
| ~145 | Quaternary C (benzyl ring) |
| ~136 | Quaternary C (thymol ring) |
| ~130 | Aromatic CH (benzyl ring) |
| ~125-130 | Aromatic CH (thymol ring) |
| ~124 | Aromatic CH (benzyl ring) |
| ~115-120 | Aromatic CH (thymol ring) |
| ~70 | Benzylic C (-O-CH₂-Ar) |
| ~27 | Isopropyl CH |
| ~23 | Isopropyl CH₃ |
| ~21 | Methyl C on thymol ring |
Predicted Mass Spectrometry (MS)
-
Molecular Ion (M⁺): m/z = 285.14
-
Key Fragments: Expect fragmentation at the ether linkage, leading to ions corresponding to the thymol cation (m/z = 149) and the 4-nitrobenzyl cation (m/z = 136).
Predicted Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | Aromatic C-H stretch |
| ~2960-2850 | Aliphatic C-H stretch |
| ~1590, 1480 | Aromatic C=C stretch |
| ~1520, 1345 | N-O stretch (nitro group) |
| ~1250 | Aryl-O-C stretch (ether) |
Potential Applications in Drug Development
The structure of this compound suggests several potential applications in medicinal chemistry, primarily as a prodrug.
Hypoxia-Activated Prodrugs (HAPs)
Solid tumors often contain regions of low oxygen concentration (hypoxia). The nitroaromatic group is a well-known substrate for enzymatic reduction under hypoxic conditions[5]. This bioreduction can trigger the release of an active drug. In this molecule, the 4-nitrobenzyl ether could act as a hypoxia-sensitive linker. Upon reduction of the nitro group to an amine or hydroxylamine, a cascade reaction could cleave the ether bond, releasing thymol or a derivative as the active cytotoxic or antimicrobial agent.
Caption: Concept of a hypoxia-activated prodrug.
Antimicrobial Research
Given the well-documented antimicrobial properties of thymol[2], this derivative could be explored as a novel antimicrobial agent. The 4-nitrobenzyl group could modulate the compound's pharmacokinetic properties or serve as a targeting moiety.
Safety and Handling
Hazard Identification:
-
This compound is classified as very toxic to aquatic life with long-lasting effects[1].
Handling Precautions: As with any research chemical of unknown long-term toxicity, appropriate safety measures should be taken.
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses[4][15].
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors[15].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment[4].
Conclusion
This compound is a molecule with significant potential for research in medicinal chemistry. Its synthesis is readily achievable through the Williamson ether synthesis, a fundamental and reliable reaction. The combination of a biologically active thymol core with a versatile 4-nitrobenzyl group opens avenues for its investigation as a hypoxia-activated prodrug or as a novel antimicrobial agent. This technical guide provides the foundational chemical knowledge required for its synthesis, characterization, and further exploration in drug discovery programs.
References
-
PubChem. 1-Isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene. National Center for Biotechnology Information. [Link]
-
Nagoor Meeran, M. F., Javed, H., Al Taee, H., Azimullah, S., & Ojha, S. K. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology, 8, 380. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Thymol: Understanding its Structure and Properties. [Link]
-
WebQC.Org. (n.d.). Thymol (C10H14O) properties. [Link]
-
Dilts, K., & Durand, M. (1993). The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. Journal of Chemical Education, 70(4), A102. [Link]
-
PubChem. Thymol. National Center for Biotechnology Information. [Link]
-
Klare, K., & Phan, A. (2021). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science, 5(2). [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
D'Souza, M. J., & Weber, S. G. (2014). Pedagogical Comparison of Five Reactions Performed under Microwave Heating in Multi-Mode versus Mono-Mode Ovens: Diels–Alder Cycloaddition, Wittig Salt Formation, E2 Dehydrohalogenation To Form an Alkyne, Williamson Ether Synthesis, and Fischer Esterification. Journal of Chemical Education, 91(10), 1720-1724. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Bitar, L., & Jaber, A. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
-
Hansch, C., Leo, A., & Nikaitani, D. (1972). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). Industrial & Engineering Chemistry Product Research and Development, 11(1), 1-12. [Link]
-
Telford, J. R., Ciesienski, K. L., & Giandomenico, C. M. (2012). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. Pharmaceuticals, 5(12), 1269-1284. [Link]
-
Ngah, N., Crouse, K. A., Tahir, M. I., & Tiekink, E. R. (2007). Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2661. [Link]
-
ron. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene? Chemistry Stack Exchange. [Link]
-
Zhang, J., Xu, Y., & Zhang, B. (2014). Supporting Information. Chemical Communications, 50, 13451-13453. [Link]
-
Crouse, K. A., Ngah, N., & Taufiq-Yap, Y. H. (2018). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Acta Chemica Malaysia, 2(1), 05-08. [Link]
-
Bun Mura Labs. (2025, March 9). Synthesis of 1-(4-methoxyphenyl)-2-nitropropene from 4-methoxybenzaldehyde. YouTube. [Link]
-
Computational Toxicology and Exposure Online Resources. (2025, October 15). 1-((4-NITROBENZYLOXY)METHYL)-4-NITROBENZENE - Links. [Link]
-
Siddiqui, H. L., Iqbal, M. A., Ahmad, S., & Weaver, G. W. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2012(3), M769. [Link]
-
SpectraBase. 1-Methyl-4-propan-2-yloxy-benzene - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound.... [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymol | C10H14O | CID 6989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 5. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. webqc.org [webqc.org]
- 8. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. rsc.org [rsc.org]
- 13. actachemicamalaysia.com [actachemicamalaysia.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Monograph: 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene
Structural Analysis, Synthetic Process, and Pharmacological Relevance
Chemical Constitution & Structural Logic
The compound 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene (CAS: 282104-73-8) is a semi-synthetic ether derivative of the natural monoterpenoid Thymol .
To understand its reactivity and properties, one must first deconstruct its IUPAC nomenclature against the common terpenoid numbering system.
Structural Deconvolution
The core scaffold is Thymol (2-isopropyl-5-methylphenol).[1][2] The IUPAC name provided in the topic re-indexes the benzene ring to prioritize the alkyl substituents, but the connectivity remains identical to the O-alkylation of thymol.
| Component | Structural Feature | Electronic/Steric Impact |
| Scaffold | 2-Isopropyl-5-methylphenol (Thymol) | Steric Hindrance: The isopropyl group at the ortho position to the oxygen creates significant steric bulk, hindering nucleophilic attack during synthesis. |
| Linker | Ether Oxygen (-O-CH₂-) | Stability: Provides metabolic stability against hydrolysis compared to esters. Increases lipophilicity (LogP). |
| Pendant | 4-Nitrobenzyl group | Electronic Effect: The nitro group ( |
3D Conformational Analysis
The steric clash between the bulky isopropyl group (position 1) and the ether oxygen (position 2) forces the benzyl side chain to twist out of the plane of the thymol ring. This "ortho-effect" is a critical consideration for both synthesis (slower reaction rates) and biological binding (restricted conformation).
Synthetic Architecture: The Williamson Ether Synthesis[3][4][5]
The most robust route to this molecule is the Williamson Ether Synthesis , utilizing a bimolecular nucleophilic substitution (
Reaction Scheme (Graphviz Visualization)
Figure 1: Synthetic pathway via Williamson Ether Synthesis. The phenoxide ion attacks the benzylic carbon of the nitrobenzyl bromide.
Mechanistic Causality & Process Optimization
-
The Nucleophile: Thymol is a phenol (
). It requires a base to form the phenoxide. -
The Base Choice:
-
Potassium Carbonate (
): Preferred for scale-up. It is mild and avoids the moisture sensitivity of Sodium Hydride ( ). However, due to the steric hindrance of the isopropyl group, in acetone may require long reflux times (12-24h). -
Sodium Hydride (
): If the reaction is sluggish, in dry DMF provides a "naked" phenoxide ion that reacts much faster, overcoming the steric barrier.
-
-
The Electrophile: 4-Nitrobenzyl bromide is highly reactive toward
because the transition state is stabilized by the adjacent -system of the benzene ring.
Experimental Protocol (Self-Validating System)
This protocol uses the
Reagents:
-
Thymol (1.0 eq)
-
4-Nitrobenzyl bromide (1.1 eq)
-
Potassium Carbonate (anhydrous, 2.0 eq)
-
Potassium Iodide (KI) (0.1 eq) - Catalyst (Finkelstein condition)
-
Acetone (Reagent grade)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thymol (10 mmol) in Acetone (30 mL). Add Potassium Carbonate (20 mmol). Stir at room temperature for 15 minutes to initiate deprotonation (solution may darken slightly).
-
Addition: Add 4-Nitrobenzyl bromide (11 mmol).
-
Critical Step: Add a catalytic amount of KI. This converts the bromide to the more reactive iodide in situ, accelerating the reaction significantly (crucial for sterically hindered phenols).
-
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (
C) for 6–12 hours.-
Validation Point: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The starting material (Thymol) will stain strongly with Iodine or Vanillin; the product will be UV active but less polar (higher
).
-
-
Work-up: Cool to room temperature. Filter off the inorganic salts (
, excess ). Evaporate the acetone under reduced pressure. -
Purification: Dissolve the residue in Ethyl Acetate, wash with 1M
(to remove unreacted Thymol—Critical for purity ), then water and brine. Dry over and concentrate. -
Recrystallization: Recrystallize from Ethanol or Hexane/Ethyl Acetate to yield pale yellow crystals.
Structural Validation: Spectroscopic Signatures
To ensure scientific integrity, the isolated product must be validated against specific spectral markers.
Proton NMR ( -NMR) Logic
The spectrum will display a distinct combination of the Thymol scaffold and the Nitrobenzyl group.
| Proton Environment | Predicted Shift ( | Multiplicity | Diagnostic Value |
| Phenolic -OH | ABSENT | - | Primary confirmation of ether formation. |
| Ether Linker (-O-CH₂-) | ~5.10 | Singlet (2H) | New peak confirming alkylation. |
| Nitrobenzyl Aromatic | ~8.20 (d) & ~7.60 (d) | AA'BB' System | Characteristic of p-substituted nitrobenzene. |
| Thymol Aromatic | ~6.70 - 7.20 | Multiplet (3H) | Remaining thymol ring protons. |
| Isopropyl Methine | ~3.30 | Septet (1H) | Shifted slightly downfield due to ether oxygen. |
| Isopropyl Methyls | ~1.20 | Doublet (6H) | Characteristic Thymol signature. |
| Ar-Methyl | ~2.30 | Singlet (3H) | Thymol methyl group. |
Infrared (IR) Spectroscopy
-
Absence: Broad O-H stretch (
) must be gone. -
Presence: Strong Nitro stretches (
) at (asymmetric) and (symmetric). -
Presence: Ether stretch (
) at .
Pharmacological & Research Context
Why synthesize this specific derivative?
Acetylcholinesterase (AChE) Inhibition
Thymol derivatives are potent scaffolds for Alzheimer's research. The introduction of the benzyl ether moiety allows the molecule to span the active site gorge of the AChE enzyme.
-
Mechanism: The Thymol moiety binds to the peripheral anionic site, while the electron-deficient nitrobenzyl group can interact via
stacking with aromatic residues (Trp86) deep in the catalytic triad.
Antimicrobial Potency
Thymol is a known membrane disruptor. Alkylation generally reduces immediate cytotoxicity but can enhance bioavailability.
-
SAR Insight: The lipophilic nature of the 4-nitrobenzyl group facilitates penetration through the lipid bilayer of Gram-positive bacteria (S. aureus), potentially acting as a prodrug or a specific inhibitor of bacterial efflux pumps.
Biological Logic Flow[5][6]
Figure 2: Structure-Activity Relationship (SAR) logic for the nitrobenzyl ether derivative.
References
-
Thymol Scaffold Properties
- Title: Thymol bioactivity: A review focusing on practical applic
- Source: Arabian Journal of Chemistry (2020).
-
URL:[Link]
-
Synthetic Methodology (Williamson Ether)
- Title: The Williamson Ether Synthesis - Mechanism and Protocols.
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Chemical Identity (PubChem)
-
Biological Context (AChE Inhibition)
Sources
An In-depth Technical Guide to the Physicochemical Characterization of 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential physical and chemical properties of the novel organic compound, 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene. As a molecule of interest in contemporary chemical research, a thorough understanding of its physicochemical characteristics is paramount for its application in medicinal chemistry and materials science. This document outlines the theoretical and experimental framework for the determination of its key physical properties. While specific experimental data for this compound is not publicly available, this guide furnishes detailed, field-proven methodologies for its characterization, thereby empowering researchers to generate reliable data. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction
This compound is an aromatic ether with a molecular structure incorporating a thymol-derived moiety and a 4-nitrobenzyl group. The presence of a nitro group, an ether linkage, and alkyl substituents on the benzene rings suggests a range of potential applications, from a synthon in organic synthesis to a scaffold in drug discovery. An accurate determination of its physical properties is a critical first step in its journey from the laboratory to potential real-world applications. This guide will detail the necessary protocols to elucidate these properties.
Molecular Identity and Computed Properties
A foundational aspect of characterizing any chemical compound is to establish its molecular identity and theoretical properties. These computed values serve as a benchmark for experimental verification.
| Property | Value | Source |
| IUPAC Name | 4-methyl-2-[(4-nitrophenyl)methoxy]-1-propan-2-ylbenzene | PubChem[1] |
| CAS Number | 282104-73-8 | PubChem[1] |
| Molecular Formula | C17H19NO3 | PubChem[1] |
| Molecular Weight | 285.34 g/mol | PubChem[1] |
| Exact Mass | 285.13649347 Da | PubChem[1] |
The molecular structure of this compound is presented below:
Caption: Chemical structure of this compound.
Experimental Determination of Physical Properties
The following sections provide detailed protocols for the experimental determination of the key physical properties of this compound.
Melting Point
The melting point of a solid is a crucial indicator of its purity.[2] A sharp melting range, typically within 1-2°C, is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range.[2]
This method is a standard and reliable technique for determining the melting point of a solid organic compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2]
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar.
-
Packing the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. The packed sample should be 2-3 mm in height.
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[2]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).
-
-
Data Analysis: Report the melting point as a range from the temperature at which melting begins to the temperature at which it is complete. For a pure compound, this range should be narrow.
Caption: Experimental workflow for melting point determination.
Solubility Profile
Understanding the solubility of a compound in various solvents is fundamental for its purification, formulation, and biological testing. A systematic approach to solubility testing can also provide preliminary information about the functional groups present.[3][4][5]
This protocol outlines a systematic procedure to determine the solubility of this compound in a range of common solvents.
Materials:
-
Test tubes and rack
-
Vortex mixer
-
Graduated pipettes
-
Solvents: Water, 5% NaOH, 5% NaHCO3, 5% HCl, and an organic solvent like diethyl ether or dichloromethane.
Procedure:
-
Initial Test in Water:
-
Place approximately 20-30 mg of the compound into a test tube.
-
Add 1 mL of deionized water in portions, vortexing after each addition.
-
Observe if the compound dissolves completely. If it does, it is classified as water-soluble.
-
-
Acid-Base Solubility Tests (if water-insoluble):
-
5% NaOH: To a fresh sample, add 1 mL of 5% aqueous NaOH. Solubility in this basic solution would suggest the presence of an acidic functional group.
-
5% NaHCO3: If soluble in 5% NaOH, test a fresh sample in 5% aqueous NaHCO3. Solubility in this weaker base indicates a more strongly acidic group.
-
5% HCl: To a fresh sample, add 1 mL of 5% aqueous HCl. Solubility in this acidic solution suggests the presence of a basic functional group, such as an amine.
-
-
Solubility in Organic Solvents:
-
Test the solubility in a non-polar organic solvent (e.g., diethyl ether) and a polar aprotic solvent (e.g., acetone).
-
Interpretation: Based on its structure, this compound is expected to be insoluble in water and aqueous acidic/basic solutions due to its largely non-polar nature and lack of strongly acidic or basic functional groups. It is anticipated to be soluble in common organic solvents.
Caption: Logical workflow for qualitative solubility testing.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.[6] A combination of 1D and 2D NMR experiments is essential for unambiguous structure elucidation.[6]
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.
Data Acquisition:
-
¹H NMR: Acquire a proton NMR spectrum. The expected signals would include aromatic protons, a singlet for the benzylic methylene protons, a septet and a doublet for the isopropyl group, and a singlet for the methyl group.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. This will show distinct signals for each unique carbon atom in the molecule.
-
DEPT-135: A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[7][8]
Sample Preparation:
-
The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate.
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment or a blank KBr pellet.
-
Acquire the IR spectrum of the sample from approximately 4000 to 400 cm⁻¹.
Expected Characteristic Absorptions:
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
Aliphatic C-H stretch: ~2960-2850 cm⁻¹
-
C=C aromatic stretch: ~1600-1450 cm⁻¹
-
N-O asymmetric and symmetric stretch (nitro group): ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹
-
C-O ether stretch: ~1250-1050 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[9][10]
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a low concentration (e.g., 1 mg/mL).
Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive or negative ion mode.
Data Analysis:
-
The high-resolution mass spectrum will provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition (C17H19NO3).
Conclusion
This technical guide has detailed the essential physical properties of this compound and provided a comprehensive set of protocols for their experimental determination. For researchers and drug development professionals, the application of these methodologies will ensure the acquisition of accurate and reliable data, which is fundamental for the advancement of this compound in its potential applications. The emphasis on the rationale behind each experimental step is intended to foster a deeper understanding and promote the generation of high-quality, reproducible scientific results.
References
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
-
Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]
-
Course Hero. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1-Isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene. Retrieved from [Link]
-
Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]
-
Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). How to Determine Molecular Weight?. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Retrieved from [Link]
Sources
- 1. 1-Isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene | C17H19NO3 | CID 720601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. scribd.com [scribd.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 8. jascoinc.com [jascoinc.com]
- 9. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
chemical properties of 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene
An In-Depth Technical Guide to 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene: Properties, Synthesis, and Potential as a Hypoxia-Activated Prodrug
Introduction
This compound is a complex organic molecule built upon a thymol scaffold, a naturally occurring monoterpenoid. Its structure is distinguished by the presence of a 4-nitrobenzyl group linked via an ether bond. This particular combination of a substituted phenolic core and a nitroaromatic moiety suggests a high potential for applications in medicinal chemistry and drug development, particularly as a candidate for a hypoxia-activated prodrug. The 4-nitrobenzyl group is a well-established trigger for enzymatic reduction under the low-oxygen conditions characteristic of solid tumors, allowing for targeted release of a therapeutic payload.
This technical guide provides a comprehensive analysis of the known and predicted . It outlines a robust synthetic pathway, delves into the mechanistic basis of its reactivity, and explores its potential applications for researchers, scientists, and drug development professionals.
Section 1: Core Physicochemical and Computed Properties
The fundamental identity and characteristics of a compound are defined by its physicochemical properties. For this compound, these properties are primarily derived from computational models available in public databases such as PubChem.[1]
Chemical Structure and Identifiers
The molecule consists of a thymol core ether-linked to a 4-nitrobenzyl group. This structure dictates its reactivity, solubility, and potential biological interactions.
Caption: Structural components of the title compound.
Data Presentation: Physicochemical Properties
The following table summarizes the key computed properties and identifiers for the compound.[1]
| Property | Value | Source |
| IUPAC Name | 4-methyl-2-[(4-nitrophenyl)methoxy]-1-propan-2-ylbenzene | PubChem[1] |
| CAS Number | 282104-73-8 | PubChem[1] |
| Molecular Formula | C₁₇H₁₉NO₃ | PubChem[1] |
| Molecular Weight | 285.34 g/mol | PubChem[1] |
| Monoisotopic Mass | 285.13649347 Da | PubChem[1] |
| XLogP3 (Lipophilicity) | 4.7 | PubChem[1] |
| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
Section 2: Synthesis and Characterization
While specific literature on the synthesis of this exact molecule is scarce, a highly reliable and standard method can be proposed based on the principles of the Williamson ether synthesis. This method is widely used for preparing ethers from an alcohol (or a phenol) and an alkyl halide.
Proposed Synthetic Pathway
The synthesis involves the reaction of thymol (2-isopropyl-5-methylphenol) with 4-nitrobenzyl bromide. The phenolic hydroxyl group of thymol is first deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This ion then attacks the benzylic carbon of 4-nitrobenzyl bromide in an Sₙ2 reaction, displacing the bromide and forming the desired ether product. Acetone is an excellent choice of solvent as it readily dissolves the reactants and is easily removed post-reaction.
Caption: Proposed Williamson ether synthesis workflow.
Experimental Protocol: Synthesis
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thymol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.
-
Initiation: Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium thymoxide salt.
-
Addition: Add 4-nitrobenzyl bromide (1.05 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the acetone under reduced pressure.
-
Extraction: Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure ether.
Characterization and Predicted Spectroscopic Data
Confirmation of the product's identity would be achieved using standard spectroscopic methods. While experimental data is not publicly available, a predicted NMR profile can be constructed based on the chemical structure.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Assignment & Rationale |
| ~8.25 (d, 2H) | Aromatic protons on the nitrobenzyl ring, ortho to the electron-withdrawing NO₂ group. |
| ~7.60 (d, 2H) | Aromatic protons on the nitrobenzyl ring, meta to the NO₂ group. |
| ~7.10 (d, 1H) | Aromatic proton on the thymol ring. |
| ~6.85 (m, 2H) | Aromatic protons on the thymol ring. |
| ~5.15 (s, 2H) | Benzylic protons (-O-CH₂ -Ar), deshielded by the adjacent oxygen and aromatic ring. |
| ~3.20 (sept, 1H) | Methine proton of the isopropyl group (-CH (CH₃)₂). |
| ~2.30 (s, 3H) | Methyl protons on the thymol ring (Ar-CH₃ ). |
| ~1.20 (d, 6H) | Methyl protons of the isopropyl group (-CH(CH₃ )₂). |
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | Aromatic C-O on the thymol ring. |
| ~147.5 | Aromatic C-NO₂ on the nitrobenzyl ring. |
| ~145.0 | Aromatic C-isopropyl on the thymol ring. |
| ~136.0 - 123.0 | Remaining aromatic carbons. |
| ~70.0 | Benzylic carbon (-O-CH₂ -Ar). |
| ~26.5 | Methine carbon of the isopropyl group. |
| ~22.5 | Methyl carbons of the isopropyl group. |
| ~21.0 | Methyl carbon on the thymol ring. |
Section 3: Chemical Reactivity and Mechanistic Insights
The reactivity of this molecule is dominated by the 4-nitrobenzyl group, which functions as a latent reactive center, particularly under reductive conditions.
Enzymatic Activation via Nitroreduction
The core value of the 4-nitrobenzyl ether moiety in a drug development context lies in its susceptibility to enzymatic reduction. In hypoxic environments, such as those found in solid tumors, nitroreductase enzymes are overexpressed. These enzymes can reduce the nitro group in a stepwise fashion to nitroso, hydroxylamino, and finally amino functionalities.
The formation of the hydroxylamine intermediate is critical. This species is unstable and undergoes spontaneous electronic rearrangement (a 1,6-elimination reaction) that cleaves the benzylic ether bond, releasing the thymol derivative as the "payload" and generating 4-aminobenzaldehyde as a byproduct. This mechanism provides a highly specific method for targeted drug release in hypoxic tissues.
Caption: Hypoxia-activated enzymatic cleavage pathway.
Reactivity of the Aromatic Core
The thymol core is an electron-rich aromatic system. The ether oxygen, isopropyl, and methyl groups are all electron-donating, activating the ring towards electrophilic aromatic substitution.[2] The primary sites for substitution would be the positions ortho and para to the strongly activating ether group. However, under the physiological conditions relevant to its prodrug application, the aromatic core is expected to be relatively inert.
Section 4: Potential Applications in Drug Development
The structure of this compound is purpose-built for application as a hypoxia-activated prodrug.
-
Targeted Cancer Therapy: Solid tumors often outgrow their blood supply, creating regions of severe oxygen deprivation (hypoxia). Conventional therapies are often less effective in these regions. By designing a prodrug that is activated only under hypoxic conditions, it is possible to achieve selective killing of tumor cells while sparing healthy, well-oxygenated tissues, thereby reducing systemic toxicity.
-
Payload Delivery: The released payload, a thymol derivative, possesses its own biological profile. Thymol is known for its antiseptic, antibacterial, and antifungal properties. In a drug development program, this core could be further modified to be a potent cytotoxic agent, an enzyme inhibitor, or another therapeutic molecule, which would be released upon activation. The 4-nitrobenzyl ether serves as a versatile delivery system for a variety of potential payloads.
Section 5: Safety and Handling
Hazard Identification
According to the Globally Harmonized System (GHS) classifications, this compound is considered hazardous.[1]
-
H400: Very toxic to aquatic life. [1]
-
H410: Very toxic to aquatic life with long lasting effects. [1]
Handling and Personal Protective Equipment (PPE)
As with all nitroaromatic compounds, this chemical should be handled with care in a well-ventilated laboratory or fume hood.[3][4] Standard laboratory PPE is required:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin Protection: A lab coat should be worn. Avoid skin contact.
-
Environmental Precautions: Due to its high aquatic toxicity, care must be taken to prevent its release into the environment.[1] All waste should be disposed of according to institutional and local regulations.
Conclusion
This compound is a molecule of significant interest for chemical and pharmaceutical research. Its properties are defined by the stable, lipophilic thymol core and the chemically labile 4-nitrobenzyl ether group. While experimental data on the compound is limited, its structure strongly supports a proposed role as a hypoxia-activated prodrug. The well-understood mechanism of nitroreductase-mediated activation provides a clear rationale for its use in developing targeted therapies, particularly in oncology. The synthetic route via Williamson ether synthesis is straightforward and high-yielding, making the compound readily accessible for further investigation by researchers in the field of drug discovery and development.
References
-
PubChem. 1-Isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
FooDB. Showing Compound 1-Isopropyl-4-methylbenzene (FDB017358). [Link]
-
Chegg.com. Solved 1-Isopropyl-4-methylbenzene FNM PPM integral values. [Link]
-
ResearchGate. (PDF) Isopropyl 4-nitrobenzoate. [Link]
- Google Patents. CN102351655A - Synthesis method of 4-isopropylresorcinol.
-
Chemistry Stack Exchange. Comparing the reactivity towards aromatic electrophilic substitution reaction. [Link]
-
Scribd. Reactivity of Methyl and Nitro Benzene. [Link]
Sources
An In-Depth Technical Guide to 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene
This guide provides a comprehensive technical overview of 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene, a synthetic derivative of the natural monoterpenoid phenol, thymol. With the molecular formula C17H19NO3, this compound has emerged as a molecule of interest for researchers in drug development and medicinal chemistry due to its potential biological activities. This document delves into its synthesis, physicochemical properties, spectroscopic characterization, and its promising role as a dual-action inhibitor against Helicobacter pylori and human gastric adenocarcinoma (AGS) cells.
Introduction and Significance
This compound, also known as thymol 4-nitrobenzyl ether, is a derivative of thymol, a well-known natural compound with a wide range of applications in the pharmaceutical, cosmetic, and food industries.[1][2] Thymol itself exhibits significant antimicrobial, antioxidant, and anti-inflammatory properties.[1] The strategic modification of thymol's hydroxyl group to form an ether linkage with a 4-nitrobenzyl moiety has been explored to enhance its therapeutic potential, particularly in addressing challenging pathological conditions such as H. pylori-induced gastric cancer.[3]
The rationale behind this structural modification lies in the potential to improve the compound's stability in the acidic gastric environment and to introduce new pharmacophoric features that could lead to enhanced biological activity.[3] Research has indicated that such derivatization can lead to potent dual-action inhibitors, capable of targeting both the pathogenic bacterium and cancerous host cells.[3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C17H19NO3 | [4] |
| Molecular Weight | 285.34 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 282104-73-8 | [4] |
| Appearance | White solid | [3] |
| Melting Point | 81–83 °C | [3] |
Spectroscopic Characterization
Structural elucidation of this compound is achieved through various spectroscopic techniques.
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
-
¹H-NMR (300 MHz, CDCl₃): δ 1.24–1.26 (m, 6H, 2 × CH₃), 2.33 (s, 3H, ArCH₃), 3.36–3.40 (m, 1H, CH), 5.18 (s, 2H, OCH₂), 6.70 (d, J=7.5 Hz, 1H, ArH), 6.85 (d, J=7.5 Hz, 1H, ArH), 7.14 (s, 1H, ArH), 7.64 (d, J=8.7 Hz, 2H, ArH), 8.25 (d, J=8.7 Hz, 2H, ArH).[3]
Synthesis of this compound
The synthesis of this compound is achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers.[3] This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Synthesis Workflow
The overall workflow for the synthesis is depicted in the following diagram:
Caption: Williamson Ether Synthesis Workflow.
Detailed Experimental Protocol
This protocol is based on the general procedure described for the synthesis of thymol derivatives.[3]
-
Reactant Preparation: To a solution of thymol (1.0 eq) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (1.5 eq).
-
Reaction Initiation: Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes to facilitate the formation of the thymolate anion.
-
Nucleophilic Substitution: Add 4-nitrobenzyl bromide (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Biological Activity and Mechanism of Action
This thymol derivative has demonstrated significant potential as a dual-action agent against Helicobacter pylori and human gastric adenocarcinoma (AGS) cells.[3]
Anti-Helicobacter pylori Activity
Derivatives of thymol have shown broad-spectrum growth inhibition against various isolates of H. pylori.[3] The modification of the hydroxyl group of thymol into an ether linkage appears to be a key factor in this enhanced activity.[3]
Cytotoxic Activity against AGS Cells
This compound and related compounds have exhibited dose-dependent inhibitory effects on the viability of AGS cells.[3] The parent compound, thymol, has an IC₅₀ value of 200 ± 6.5 μM against AGS cells.[3]
Proposed Mechanism of Action
The cytotoxic effects of thymol and its derivatives on AGS cells are believed to be mediated through the induction of apoptosis. This process involves several key cellular events:
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels is a critical step in initiating apoptosis.
-
Mitochondrial Membrane Depolarization: The accumulation of ROS can lead to the depolarization of the mitochondrial membrane potential.
-
Activation of Apoptotic Pathways: These events trigger the activation of downstream apoptotic signaling cascades, ultimately leading to programmed cell death.
The proposed signaling pathway is illustrated below:
Caption: Proposed Apoptotic Signaling Pathway.
Safety and Handling
As a research chemical, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information can be extrapolated from its precursors and related compounds.
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
The reactant, 4-nitrobenzyl bromide, is a lachrymator and should be handled with extreme care in a fume hood.
Future Perspectives
The promising dual-action capabilities of this compound warrant further investigation. Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in its anti-H. pylori and anti-cancer activities.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy and pharmacokinetic profile of this compound in animal models of H. pylori infection and gastric cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening additional analogs to optimize potency and selectivity.
References
-
PubChem. 1-Isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene. National Center for Biotechnology Information. Available from: [Link]
-
Sisto, F., Carradori, S., Guglielmi, P., et al. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. Pharmaceuticals (Basel). 2021;14(4):305. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: 4-Nitrobenzyl bromide. Available from: [Link]
-
Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
- Marchese, A., Orhan, I. E., Daglia, M., et al. Thymol: A Review of Its Potential as a Therapeutic Agent. Biomolecules. 2016;6(4):42.
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 3. Selective Inhibition of Helicobacter pylori Carbonic Anhydrases by Carvacrol and Thymol Could Impair Biofilm Production and the Release of Outer Membrane Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
The 4-Nitrobenzyl (PNB) Group: Strategic Utility & Protocols
This guide details the strategic application, mechanistic principles, and experimental protocols for the 4-nitrobenzyl (PNB) protecting group. It is designed for synthetic chemists requiring high-fidelity control over carboxyl, hydroxyl, or phosphate functionalities in complex molecule synthesis.
Executive Summary: The Orthogonality Advantage
The 4-nitrobenzyl (PNB) group is a specialized protecting group primarily used for carboxylic acids (as esters) and amines (as carbamates, PNZ ). Its primary value lies in its orthogonality to both acid-labile (e.g., Boc, t-Bu) and base-labile (e.g., Fmoc, Methyl/Ethyl) groups.
Unlike simple benzyl (Bn) esters, the electron-withdrawing nitro group renders the PNB ester significantly more stable to acidic hydrolysis. However, its "kill switch" is the nitro group itself: upon chemoselective reduction to an amine, the group becomes electron-donating, triggering rapid cleavage under mild conditions. This unique reactivity profile makes PNB indispensable in the synthesis of sensitive beta-lactam antibiotics (penicillins, cephalosporins) and nucleotides.
Table 1: Comparative Stability Profile
| Protecting Group | Acid Stability (TFA/HCl) | Base Stability (NaOH/LiOH) | Hydrogenolysis ( | Reductive Cleavage (Zn/AcOH) |
| Methyl (Me) | Stable | Labile | Stable | Stable |
| t-Butyl (t-Bu) | Labile | Stable | Stable | Stable |
| Benzyl (Bn) | Stable (Mod. Acid) | Labile (Strong Base) | Labile | Stable |
| 4-Nitrobenzyl (PNB) | Stable | Stable (Mild Base) | Labile | Labile (Specific) |
Mechanistic Underpinnings
The cleavage of the PNB group is a two-stage process: Activation followed by Fragmentation .
-
Activation (Reduction): The electron-withdrawing nitro group (
) is reduced to an electron-donating amino group ( ). -
Fragmentation (1,6-Elimination): The newly formed
-amino group pushes electron density into the aromatic ring. This facilitates the expulsion of the carboxylate leaving group via a 1,6-elimination mechanism (vinylogous elimination), generating an unstable aza-quinone methide intermediate that hydrolyzes to -aminobenzyl alcohol/toluene.
Visualization: The PNB Cleavage Pathway
Figure 1: The activation-fragmentation cascade. The nitro-to-amine conversion inverts the electronic character of the ring, triggering the release of the substrate.
Experimental Protocols
Installation of the PNB Group
Two primary methods exist: direct alkylation (for robust substrates) and coupling (for sensitive acids).
Method A: Alkylation (Standard)
-
Reagents: 4-Nitrobenzyl bromide,
(or DBU), DMF. -
Protocol:
-
Dissolve carboxylic acid (1.0 equiv) in anhydrous DMF (0.5 M).
-
Add
(1.5 equiv) and stir for 15 min at RT. -
Add 4-nitrobenzyl bromide (1.2 equiv).
-
Stir at RT for 2–4 hours (monitor by TLC).
-
Workup: Dilute with EtOAc, wash with water (
) and brine. Dry over .
-
Method B: DCC Coupling (Mild/Neutral)
-
Reagents: 4-Nitrobenzyl alcohol, DCC, DMAP (cat.), DCM.
-
Protocol:
-
Dissolve acid (1.0 equiv) and 4-nitrobenzyl alcohol (1.1 equiv) in dry DCM.
-
Add DMAP (0.1 equiv) followed by DCC (1.1 equiv) at 0°C.
-
Warm to RT and stir overnight.
-
Workup: Filter off DCU precipitate. Wash filtrate with dilute HCl and
.
-
Deprotection Protocols
Select the method based on your substrate's sensitivity to acid or hydrogenation.
Method A: Zinc/Acetic Acid (The "Classic" Reductive Cleavage)
-
Best for: Beta-lactams, acid-stable substrates.
-
Mechanism: Single-electron transfer reduction of nitro group.
-
Protocol:
-
Dissolve PNB ester (1 mmol) in THF/Acetic Acid (1:1 v/v, 10 mL).
-
Cool to 0°C.
-
Add activated Zinc dust (10–20 equiv) in portions.
-
Stir vigorously at 0°C
RT for 1–3 hours. -
Filtration: Filter through Celite to remove Zinc.
-
Workup: Concentrate. If the product is acid-sensitive, neutralize immediately with cold saturated
before extraction.
-
Method B: Sodium Dithionite (Neutral/Mild)
-
Best for: Highly acid-sensitive or base-sensitive substrates (e.g., complex peptides, nucleotides).
-
Protocol:
-
Dissolve substrate in THF/Water (3:1).
-
Buffer the solution to pH 7.5–8.0 using solid
. -
Add Sodium Dithionite (
, 3–5 equiv). -
Stir at 40°C for 2–4 hours.
-
Note: This method avoids the heavy metal waste of Zn and the acidity of AcOH.
-
Method C: Hydrogenolysis
-
Best for: Substrates lacking other reducible groups (alkenes, alkynes, benzyl ethers).
-
Protocol:
(1 atm), 10% Pd/C, MeOH/EtOAc. Standard hydrogenation conditions will cleave PNB similarly to a benzyl ester, often faster due to the amino-intermediate formation.
Applications in Drug Development
Beta-Lactam Antibiotics (Cephalosporins)
The synthesis of Cephalosporin C and Thienamycin heavily relied on PNB esters.
-
Challenge: The beta-lactam ring is susceptible to ring-opening by hydroxide (base) and rearrangement by strong acid.
-
Solution: PNB esters protect the C-3/C-4 carboxylates. They withstand the reaction conditions required to build the core and are removed at the final step using Zn/Buffer , preserving the strained lactam ring.
Phosphate Protection in Nucleotides
PNB is used to protect phosphate groups. The lipophilic nature of the PNB group aids in the solubility of nucleotide intermediates in organic solvents. Deprotection via reduction avoids the harsh conditions usually required to cleave alkyl phosphotriesters.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Incomplete Cleavage (Zn) | Zinc surface oxidation | Activate Zn dust with dilute HCl, wash with water/acetone/ether, and dry before use. |
| Product Trapped with Amine | Byproduct interference | The |
| Solubility Issues | PNB is lipophilic | If the substrate is polar, use Method B (Dithionite) which allows high water content in the solvent system. |
Visualization: Orthogonal Strategy Map
Figure 2: The PNB group allows for the selective manipulation of other functionalities (Boc/Fmoc) without affecting the carboxyl protection, enabling "Orthogonal" synthesis.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.).[2] Wiley-Interscience.
-
Chauvette, R. R., et al. (1971). "Chemistry of Cephalosporin antibiotics. XXI. Conversion of penicillins to cephalosporins." Journal of Organic Chemistry, 36(9), 1259-1267.
-
Guibe-Jampel, E., & Wakselman, M. (1982). "Cleavage of p-nitrobenzyl esters by sodium dithionite." Synthetic Communications, 12(3), 219-223.
- Taylor, E. C., & Davies, H. M. (1983). "A new synthesis of beta-lactams." Journal of Organic Chemistry, 48, 412. (Demonstrating PNB utility in beta-lactam stability).
Sources
Photolabile Protecting Groups: A Guide to Spatiotemporal Chemical Control
Topic: Introduction to Photolabile Protecting Groups (PPGs) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the architecture of modern chemical biology and drug delivery, Photolabile Protecting Groups (PPGs)—often termed "caged compounds"—serve as the optical switches of molecular function.[1][2][3][4][5] By covalently masking a bioactive functionality (e.g., carboxylate, phosphate, amine) with a chromophore, researchers can render a molecule biologically inert. Upon irradiation with light of a specific wavelength, the PPG is cleaved, restoring the molecule's activity with high spatiotemporal precision.[6]
This guide moves beyond basic textbook definitions to provide a practical, mechanism-driven framework for selecting, synthesizing, and applying PPGs in rigorous experimental settings.
Part 1: Photophysical Fundamentals & Selection Criteria
Before synthesis begins, the choice of PPG must be grounded in thermodynamics and photophysics. A "good" photocage is defined not just by its chemical yield, but by the efficiency of photon utilization.
Key Performance Metrics
When evaluating a PPG, prioritize the Product of Photochemical Efficiency (
-
Molar Extinction Coefficient (
): Measures how well the chromophore absorbs light at the excitation wavelength ( ). Higher is generally better ( ), allowing for lower concentrations of the probe. -
Quantum Yield (
): The ratio of molecules uncaged to photons absorbed. A of 1.0 is ideal but rare; values are considered excellent for biological applications. -
Two-Photon Cross-Section (
): Measured in Goeppert-Mayer (GM) units. Critical for deep-tissue imaging where femtosecond pulsed lasers (700–1000 nm) are used to localize uncaging to a femtoliter volume.
Comparative Analysis of Major PPG Classes
The following table synthesizes data for the three dominant classes of PPGs used in research today.
| Feature | o-Nitrobenzyl (oNB) | Coumarin (e.g., DEACM) | BODIPY |
| Excitation ( | UV (300–365 nm) | Blue/Cyan (400–450 nm) | Green/Red (>500 nm) |
| ~5,000 (Moderate) | ~15,000–20,000 (High) | >50,000 (Very High) | |
| Quantum Yield ( | 0.01 – 0.60 | 0.05 – 0.30 | 0.001 – 0.10 |
| Uncaging Rate ( | Slow ( | Fast ( | Variable |
| Two-Photon Cross-Section | Low (< 1 GM) | Moderate (1–5 GM) | High (up to 50+ GM) |
| Byproducts | Nitrosobenzaldehyde (Toxic/Absorbing) | Coumarin alcohol (Fluorescent) | BODIPY solvent adduct |
| Best Use Case | General synthesis, solid-phase synthesis | Fast signaling (neurotransmitters) | Deep tissue, in vivo studies |
Part 2: Mechanistic Deep Dive
Understanding the mechanism is crucial for troubleshooting "failed" uncaging experiments. The most common failure mode is not the photochemistry itself, but the environmental conditions (pH, scavengers) affecting the intermediate states.
The o-Nitrobenzyl Rearrangement (Norrish Type II)
The o-nitrobenzyl group remains the workhorse of the field. Its cleavage is a multi-step cascade initiated by a photon.
Critical Insight: The rate-limiting step is often the decay of the aci-nitro intermediate, which is heavily pH-dependent. In acidic buffers, release is rapid; in basic media, the aci-nitro species is stabilized, delaying release.
Part 3: Experimental Workflow & Protocols
Phase 1: Synthesis (The "Dark" Phase)
Pre-requisite: All reactions involving PPGs must be performed in amber glassware or under red safety lights to prevent premature cleavage.
Protocol: Carbodiimide Coupling of oNB to a Carboxylate
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
-
Reagents: Dissolve the bioactive carboxylic acid (1.0 eq) and o-nitrobenzyl alcohol (1.1 eq) in anhydrous DCM.
-
Activation: Add DMAP (0.1 eq) as a catalyst.
-
Coupling: Cool to 0°C. Add DCC or EDC (1.2 eq) portion-wise.
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (visualize with KMnO4, not UV lamp if possible, or use brief UV exposure).
-
Purification: Filter off the urea byproduct. Wash the filtrate with 0.1 M HCl and NaHCO3. Purify via flash chromatography (silica gel) in the dark.
Phase 2: Photochemical Characterization (The "Light" Phase)
You cannot rely on literature values for
Step-by-Step Uncaging Validation:
-
UV-Vis Scan: Dissolve the caged compound in the experimental buffer. Scan 250–600 nm. Identify
.[7][8] -
Actinometry (Calibration): Use Potassium Ferrioxalate actinometry to determine the exact photon flux (
) of your light source. Do not trust the manufacturer's wattage rating. -
Time-Course HPLC:
-
Prepare 100 µM solution of caged compound.
-
Irradiate samples for
minutes. -
Inject into HPLC. Monitor the disappearance of the "caged" peak and the appearance of the "free" cargo.
-
Self-Validation: The sum of the areas of the caged + free species should remain roughly constant (unless byproducts precipitate).
-
Phase 3: Biological Application Workflow
Part 4: Advanced Considerations & Troubleshooting
The Inner Filter Effect
If the concentration of your caged compound is too high (OD > 0.1), the molecules at the front of the cuvette/dish absorb all the light, shielding the molecules behind them.
-
Solution: Keep concentrations low or use stirred systems. For microscopy, this is less critical due to the small focal volume.
Two-Photon Uncaging (2PU)
For neuroscience, UV light is scattering and toxic. 2PU uses femtosecond pulsed IR lasers (e.g., Ti:Sapphire at 720–900 nm) to uncage only at the focal point.
-
Selection: Nitrobenzyls are poor for 2PU. Use Methoxy-7-nitroindolinyl (MNI) or BODIPY cages for high cross-sections.
Toxicity of Byproducts
The nitrosobenzaldehyde byproduct from oNB cages can react with thiols on proteins.
-
Mitigation: Include DTT or glutathione in your buffer to scavenge the nitroso byproduct.
References
-
Klán, P., et al. (2013).[4][9] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[1][2][4][5][6][8][10] Nature Methods. [Link]
-
Peterson, J. A., et al. (2018). Family of BODIPY Photocages Cleaved by Single Photons of Visible/Near-Infrared Light.[2][6][8][11] Journal of the American Chemical Society. [Link]
-
Weinstain, R., et al. (2020).[1] Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials. Chemical Reviews. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Optopharmacology [hellobio.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Family of BODIPY Photocages Cleaved by Single Photons of Visible/ Near-Infrared Light | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caged compounds for multichromic optical interrogation of neural systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acs.figshare.com [acs.figshare.com]
1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene safety and handling
An In-depth Technical Guide to the Safe Handling of 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of the research chemical this compound. It is intended for researchers, scientists, and drug development professionals who may work with this compound. Given the limited publicly available safety data for this specific molecule, this guide is built upon a precautionary principle, inferring potential hazards from its structural motifs and data from analogous compounds.
Introduction: Understanding the Compound and its Context
This compound (CAS No. 282104-73-8) is a complex organic molecule often supplied to early discovery researchers.[1] Its structure incorporates a substituted isopropyl-methyl-benzene (a cymene derivative) core linked to a 4-nitrobenzyl group via an ether bond. Such structures are of interest in medicinal chemistry and organic synthesis. The isopropyl and methyl groups can influence a molecule's conformational rigidity and lipophilicity, factors critical in drug design, sometimes referred to as the "magic methyl" effect.[2] The 4-nitrobenzyl group is a common chromophore and can also function as a photolabile protecting group in synthetic chemistry.
Due to its status as a specialized research chemical, comprehensive toxicological studies have not been performed or are not publicly available. Therefore, a robust safety protocol must be established by analyzing its known hazards and potential risks derived from its chemical structure.
Section 1: Chemical and Physical Properties
Proper identification is the foundation of chemical safety. The following table summarizes the key identifiers and computed physical properties for this compound. It is critical to note the absence of experimentally verified data for properties like melting and boiling points.
| Property | Value | Source |
| IUPAC Name | 4-methyl-2-[(4-nitrophenyl)methoxy]-1-propan-2-ylbenzene | PubChem[3] |
| CAS Number | 282104-73-8 | PubChem[3] |
| Molecular Formula | C₁₇H₁₉NO₃ | PubChem[3] |
| Molecular Weight | 285.34 g/mol | PubChem[3] |
| Canonical SMILES | CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(C=C2)[O-] | PubChem[3] |
| Computed XLogP3 | 4.7 | PubChem[3] |
Section 2: Hazard Identification and Risk Assessment
A thorough risk assessment involves understanding both confirmed and potential hazards. This compound has a confirmed environmental hazard classification, while its human health effects are inferred from its structural components.
Confirmed GHS Classification: Environmental Hazard
The primary documented hazard for this compound is its high toxicity to aquatic life.[3] This necessitates stringent controls to prevent its release into the environment.
-
Pictogram:
-
Signal Word: Warning [3]
-
Hazard Statements:
-
Precautionary Statements:
Inferred Toxicological Profile: A Precautionary Approach
No specific human toxicological data for this compound is readily available. Therefore, an assessment must be made based on its constituent chemical moieties: the nitroaromatic group and the alkylbenzene core.
-
Nitroaromatic Moiety: Nitroaromatic compounds, such as nitrobenzene, are known to pose significant health risks. The primary concern is hematological toxicity, particularly the induction of methemoglobinemia, which impairs the oxygen-carrying capacity of blood.[5] While the toxicity of this specific molecule is unknown, the presence of the 4-nitrobenzyl group warrants the assumption of potential systemic toxicity upon absorption.
-
Isopropylbenzene (Cumene) Moiety: The alkylbenzene portion of the molecule is structurally related to cumene (isopropylbenzene). Cumene and its derivatives can be irritants to the skin, eyes, and respiratory system.[6][7] Prolonged or repeated exposure to related compounds has been linked to effects on the liver and respiratory tract in animal studies.[8] Furthermore, alkylbenzenes can be absorbed through the skin in toxicologically relevant amounts.[8]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is essential, starting with engineering controls and supplemented by appropriate PPE.
Engineering Controls
-
Primary Control: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust, aerosols, or vapors.[7][9]
-
Secondary Control: Ensure a safety shower and eyewash station are readily accessible in the immediate work area.[7]
Personal Protective Equipment (PPE)
PPE is not a substitute for engineering controls but is the final barrier against exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.
-
Hand Protection: Wear nitrile or other chemically resistant gloves at all times. Change gloves immediately if they become contaminated.[7][10]
-
Eye and Face Protection: ANSI-approved safety glasses with side shields are mandatory at a minimum. For procedures with a higher risk of splashes, such as transfers of solutions, safety goggles or a full-face shield should be worn over safety glasses.[7][11]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing fully covers exposed skin. For larger quantities, a chemically resistant apron may be appropriate.[7]
-
Respiratory Protection: Not typically required when working within a certified fume hood. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[7][11]
Caption: A standard workflow for the safe handling of hazardous research chemicals.
Section 4: Standard Operating Procedures for Safe Handling
Adherence to a strict protocol minimizes the risk of exposure and environmental release.
-
Preparation: Before handling, clearly label all containers. Review the Safety Data Sheet (if available) and this guide. Ensure all necessary PPE, spill cleanup materials, and waste containers are ready.
-
Weighing and Transfer:
-
Perform all weighing operations within the fume hood or a ventilated balance enclosure.
-
Use a spatula for solid transfers. Tap the spatula on the neck of the receiving vessel to ensure all compound is transferred. Avoid creating dust.
-
If transferring a solution, use a pipette or syringe. Perform transfers over a secondary containment tray to catch any drips or spills.
-
-
Reaction Setup:
-
Set up all reactions within the fume hood.
-
Ensure all glassware is free from defects.
-
After adding the compound, clean the neck of the flask and any surrounding surfaces to remove residual chemicals.
-
-
Post-Procedure Cleanup:
-
Quench the reaction using appropriate and validated procedures.
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Wipe down the work area in the fume hood with an appropriate solvent and then soap and water.[10]
-
Section 5: Storage and Stability
Proper storage is crucial for maintaining chemical integrity and ensuring safety.
-
Storage Conditions: Store in a cool, dark, and well-ventilated area.[7] The container should be kept tightly closed to prevent potential contamination or release.[9]
-
Incompatible Materials: Keep away from strong oxidizing agents, which could create a risk of a hazardous reaction.[7][9]
-
Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings (e.g., "Aquatic Toxin").
Section 6: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms develop, seek medical attention.[4][7]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or other symptoms develop.[4][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the chemical name or SDS to the medical personnel.[4][9]
Accidental Release (Spill) Measures
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.[10]
-
Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[10][11]
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
-
Large Spills: Evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately.[12]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[7] A water spray can be used to cool nearby containers.
-
Unsuitable Media: Do not use a direct, high-pressure water jet, as it may scatter the material.
-
Hazards from Combustion: Combustion may produce hazardous gases, including oxides of carbon and nitrogen.
Section 7: Waste Disposal
Due to its classification as a severe aquatic toxin (H400, H410), all waste containing this compound must be treated as hazardous.[3]
-
Waste Segregation: Collect all waste materials, including contaminated PPE, absorbent materials, and reaction residues, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Environmental Precaution: Under no circumstances should this chemical or its waste be disposed of down the drain or in general trash.[10]
-
Regulatory Compliance: Disposal must be carried out by a licensed hazardous waste disposal company, following all applicable local, regional, and national regulations.[4][10]
Conclusion
This compound is a specialized chemical with a confirmed high toxicity to aquatic ecosystems and a significant potential for human health effects based on its chemical structure. A safety-conscious approach, grounded in the precautionary principle, is mandatory. By adhering to the guidelines outlined in this document—utilizing proper engineering controls, wearing appropriate PPE, and following established protocols for handling, storage, and disposal—researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
-
PubChem. 1-Isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene. National Center for Biotechnology Information. [Link]
-
Univar Solutions. Safety Data Sheet: IPA-ISOPROPYL ALCOHOL. (2015). [Link]
-
3M. Safety Data Sheet: 3M™ Quick Drying Contact Cleaner 16-102. (2025). [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. (Date not specified). [Link]
-
MG Chemicals. Safety Data Sheet: Isopropyl Alcohol: Electronics Cleaner. (2025). [Link]
-
U.S. Environmental Protection Agency (EPA). 1-((4-NITROBENZYLOXY)METHYL)-4-NITROBENZENE Properties. (2025). [Link]
-
CRC Industries. Safety Data Sheet: Heavy Duty Degreaser. (2022). [Link]
-
FooDB. Showing Compound 1-Isopropyl-4-methylbenzene (FDB017358).[Link]
-
Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 4-isopropyl-1-methyl-2-propenylbenzene, CAS Registry Number 14374-92-6. Food and Chemical Toxicology. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrobenzene. U.S. Department of Health and Human Services. [Link]
-
Lainé, C., & Ferreira, L. G. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]
-
Gundert-Remy, U., et al. (2025). Isopropyl benzene (Cumene). The MAK-Collection for Occupational Health and Safety. [Link]
Sources
- 1. 1-ISOPROPYL-4-METHYL-2-((4-NITROBENZYL)OXY)BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-Isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene | C17H19NO3 | CID 720601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. 1-ISOPROPYL-4-NITROBENZENE - Safety Data Sheet [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. series.publisso.de [series.publisso.de]
- 9. cdmsweb.3m.com [cdmsweb.3m.com]
- 10. mgchemicals.com [mgchemicals.com]
- 11. phi.com [phi.com]
- 12. crcindustries.com [crcindustries.com]
Technical Safety Guide: 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene
[1]
Chemical Identity & Technical Summary
This compound is an O-alkylated derivative of Carvacrol , specifically the 4-nitrobenzyl ether. It retains the lipophilic isopropyl-methyl-benzene core of the monoterpenoid parent while masking the phenolic hydroxyl group with a nitrobenzyl moiety.
| Property | Technical Detail |
| Chemical Name | This compound |
| Synonyms | Carvacrol 4-nitrobenzyl ether; 2-(4-nitrobenzyloxy)-p-cymene |
| CAS Number | 282104-73-8 |
| Molecular Formula | C₁₇H₁₉NO₃ |
| Molecular Weight | 285.34 g/mol |
| Physical State | Solid (Predicted based on MW and nitrobenzyl analogs) |
| Solubility | Insoluble in water; Soluble in organic solvents (DCM, Acetone, DMSO) |
| LogP (Predicted) | ~4.7 (Highly Lipophilic) |
GHS Hazard Classification
Regulatory Status: The primary confirmed GHS classification for this specific CAS entry relates to environmental toxicity, driven by its high lipophilicity and stability.
A. Confirmed GHS Hazards (ECHA/PubChem Data)
| Hazard Category | H-Code | Hazard Statement |
| Aquatic Acute 1 | H400 | Very toxic to aquatic life. |
| Aquatic Chronic 1 | H410 | Very toxic to aquatic life with long lasting effects. |
Signal Word: WARNING Pictogram:
-
GHS09 (Environment)
B. Precautionary Hazard Assessment (SAR-Based)
While specific acute toxicity data is limited, the following precautions are recommended based on the parent moieties (Carvacrol and Nitrobenzyl halides).
-
Skin/Eye Irritation: The ether linkage masks the corrosive phenolic hydroxyl of Carvacrol (Skin Corr. 1B). However, the compound should still be treated as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) due to the nitroaromatic functionality.
-
Potential Mutagenicity: Nitroaromatics can undergo reductive metabolism to hydroxylamines, which are potential DNA intercalators. Handle as a suspected mutagen until Ames test data confirms otherwise.
Toxicological & Safety Profile
Mechanism of Action[4][5]
-
Membrane Disruption (Carvacrol Moiety): The p-cymene core is highly lipophilic (LogP 4.7). It partitions into bacterial and cellular membranes, increasing permeability and dissipating ion gradients (ΔpH and Δψ). This is the primary driver of its high aquatic toxicity.
-
Reductive Stress (Nitrobenzyl Moiety): In biological systems, the nitro group (-NO₂) can be enzymatically reduced by nitroreductases. This process may generate reactive oxygen species (ROS) or reactive intermediates, contributing to cellular stress distinct from the parent phenol.
Handling Protocols
-
Engineering Controls: Use a chemical fume hood to prevent inhalation of dust/aerosols.
-
PPE:
-
Gloves: Nitrile (0.11 mm minimum thickness).
-
Respiratory: N95 (if solid/dusty) or Half-mask with organic vapor cartridges (if in solution).
-
Eyes: Chemical safety goggles.
-
-
Spill Response: Do not wash into drains (H410). Adsorb with inert material (vermiculite) and dispose of as hazardous chemical waste.
Experimental Workflow: Synthesis & Usage
Researchers often synthesize this compound in-house as a metabolic probe or prodrug intermediate. The following protocol ensures high yield and safety.
Standard Synthesis Protocol (Williamson Ether Synthesis)
Reaction: Carvacrol + 4-Nitrobenzyl Bromide
-
Reagents:
-
Carvacrol (1.0 eq) - Corrosive/Liquid
-
4-Nitrobenzyl Bromide (1.1 eq) - Lachrymator/Solid
-
Potassium Carbonate (2.0 eq) - Base
-
Acetone (Solvent, anhydrous)
-
-
Procedure:
-
Dissolve Carvacrol in acetone. Add K₂CO₃ and stir for 15 min to generate the phenoxide anion.
-
Add 4-Nitrobenzyl bromide slowly (exothermic).
-
Reflux at 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Filter inorganic salts. Evaporate solvent. Recrystallize from Ethanol/Hexane.
-
Visualization: Synthesis Logic & Hazard Flow
The following diagram maps the transformation from corrosive precursors to the environmental hazard product.
Caption: Synthesis pathway transforming corrosive precursors into the lipophilic target ether, highlighting the shift to environmental toxicity.
Environmental Fate & Bioaccumulation
The compound's high LogP (4.7) indicates a strong affinity for organic matter and lipids.
-
Bioaccumulation: High potential (BCF predicted > 500).
-
Persistence: The ether linkage is stable against hydrolysis at neutral pH.
-
Disposal: Strictly prohibited from release into municipal water systems. Must be incinerated in a chemical waste facility equipped with scrubbers for NOx gases.
Visualization: Environmental Hazard Mechanism
Caption: Mechanistic flow of environmental toxicity driven by the compound's lipophilic nature.
References
-
PubChem. (2025).[1] this compound (CID 720601).[1] National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2025).[1] C&L Inventory: this compound. [Link]
-
More, U. B., et al. (2007). Synthesis of Biologically Active Carvacrol Compounds using Different Solvents and Supports. Synthetic Communications, 37(12).[2] [Link]
-
Suntres, Z. E., et al. (2015). The Bioactivity and Toxicological Actions of Carvacrol. Critical Reviews in Food Science and Nutrition. [Link]
An In-Depth Technical Guide to p-Nitrobenzyl Ether Protecting Groups
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision. Among the arsenal of protecting groups for hydroxyl functionalities, the p-nitrobenzyl (PNB) ether stands out for its unique combination of stability and versatile cleavage conditions. This guide provides an in-depth technical overview of the p-nitrobenzyl ether protecting group, from its introduction to its various removal methods, grounded in mechanistic principles and practical laboratory applications.
The Rationale for Benzyl-Type Protecting Groups and the Niche of the p-Nitrobenzyl Ether
Protecting groups serve as temporary masks for reactive functional groups, preventing them from undergoing undesired transformations during a synthetic sequence.[1] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups in the molecule.[2]
Benzyl ethers are a widely used class of protecting groups for alcohols due to their general stability to a wide range of acidic and basic conditions.[3] The p-nitrobenzyl ether, a substituted variant of the benzyl ether, retains this stability while offering a broader range of deprotection strategies. The electron-withdrawing nitro group at the para position modifies the reactivity of the benzyl group, enabling cleavage under conditions that would not typically affect a standard benzyl ether.[4] This opens up avenues for orthogonal protection strategies, where one protecting group can be selectively removed in the presence of others.[5]
Introduction of the p-Nitrobenzyl Ether Protecting Group
The most common and efficient method for the formation of p-nitrobenzyl ethers is the Williamson ether synthesis.[6][7] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with p-nitrobenzyl bromide.[8]
Mechanism of Protection: Williamson Ether Synthesis
The reaction proceeds in two key steps:
-
Deprotonation: A strong base, typically sodium hydride (NaH), is used to deprotonate the alcohol, forming a sodium alkoxide.
-
Nucleophilic Substitution: The resulting alkoxide attacks the benzylic carbon of p-nitrobenzyl bromide, displacing the bromide ion and forming the ether linkage.
Caption: Williamson Ether Synthesis for PNB Protection.
Experimental Protocol: Protection of a Primary Alcohol
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
p-Nitrobenzyl bromide (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the alcohol in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of p-nitrobenzyl bromide in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Cleavage of the p-Nitrobenzyl Ether Protecting Group
The versatility of the PNB group lies in the multiple pathways available for its removal. The choice of deprotection method is dictated by the presence of other functional groups in the molecule, allowing for a high degree of orthogonality in complex syntheses.
Reductive Cleavage (Hydrogenolysis)
This is one of the most common methods for cleaving benzyl-type ethers. The PNB group is susceptible to catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the hydrogen source.
Mechanism of Reductive Cleavage: The reaction proceeds through a two-stage mechanism:
-
Reduction of the Nitro Group: The nitro group is first reduced to an amine.
-
1,6-Elimination: The resulting p-aminobenzyl ether is unstable and undergoes a spontaneous 1,6-elimination through a quinone methide-type intermediate to release the free alcohol.
Caption: Reductive Deprotection via 1,6-Elimination.
Experimental Protocol: Reductive Cleavage
Materials:
-
PNB-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (10 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogen gas source (balloon or Parr hydrogenator)
Procedure:
-
Dissolve the PNB-protected alcohol in a suitable solvent (e.g., methanol or ethyl acetate) in a round-bottom flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Oxidative Cleavage
The PNB group can be cleaved under oxidative conditions, most commonly using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This method is particularly useful when hydrogenation-sensitive functional groups, such as alkenes or alkynes, are present in the molecule. However, it is generally less effective for PNB ethers compared to their more electron-rich p-methoxybenzyl (PMB) counterparts.[9]
Mechanism of Oxidative Cleavage with DDQ: The mechanism is thought to involve a single-electron transfer (SET) process:
-
Formation of a Charge-Transfer Complex: The electron-rich PNB ether forms a charge-transfer complex with the electron-deficient DDQ.
-
Hydride Abstraction: DDQ abstracts a hydride from the benzylic position, generating a stabilized benzylic cation.
-
Hydrolysis: The resulting oxocarbenium ion is hydrolyzed by water present in the reaction mixture to yield the free alcohol and p-nitrobenzaldehyde.
Caption: Oxidative Deprotection using DDQ.
Photochemical Cleavage
The ortho-nitrobenzyl group is a well-known photolabile protecting group, and while less common, p-nitrobenzyl ethers can also be cleaved photochemically under certain conditions. The cleavage of o-nitrobenzyl ethers proceeds via a Norrish Type II-like mechanism.[10]
Mechanism of Photochemical Cleavage (of o-Nitrobenzyl Ethers):
-
Photoexcitation: UV irradiation excites the nitro group.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.
-
Rearrangement and Cleavage: The resulting intermediate rearranges to an aci-nitro species, which then collapses to release the alcohol and o-nitrosobenzaldehyde.
While the para-isomer does not undergo this intramolecular pathway as readily, photochemical cleavage can still be achieved, often requiring different wavelengths and conditions.
Base-Mediated Cleavage
A recently developed method allows for the cleavage of p-nitrobenzyl ethers using aqueous sodium hydroxide in methanol at elevated temperatures.[10] This method is proposed to proceed via an oxidation at the benzylic position by dissolved oxygen.[10]
Experimental Protocol: Base-Mediated Cleavage [10]
Materials:
-
PNB-protected substrate (1.0 equiv)
-
Methanol
-
20% aqueous sodium hydroxide
Procedure:
-
To a vial containing the PNB-protected substrate, add methanol and 20% aqueous NaOH.
-
Stir the reaction mixture at 75 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Orthogonality and Comparative Analysis
The true power of the PNB protecting group is realized in the context of a multi-step synthesis where orthogonal deprotection is required.
| Deprotection Method | Reagents and Conditions | Orthogonality and Compatibility |
| Reductive Cleavage | H₂, Pd/C, MeOH or EtOAc | Cleaves other reducible groups (e.g., alkenes, alkynes, azides). Orthogonal to acid- and base-labile groups. |
| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O | Selective for electron-rich benzyl ethers; less efficient for PNB than PMB. Orthogonal to groups stable to oxidation. |
| Base-Mediated Cleavage | 20% aq. NaOH, MeOH, 75 °C | Compatible with free hydroxyls, silyl ethers, and Boc groups.[10] Not compatible with base-labile groups (e.g., esters). |
| Photochemical Cleavage | UV light (specific wavelength) | Highly orthogonal; requires specialized equipment. Ideal for systems sensitive to chemical reagents. |
Conclusion
The p-nitrobenzyl ether is a robust and versatile protecting group for alcohols, offering a unique set of deprotection strategies that enhance its utility in complex molecule synthesis. Its stability to a wide range of conditions, coupled with the option for reductive, oxidative, basic, or photochemical cleavage, provides chemists with a powerful tool for achieving orthogonality and chemoselectivity. By understanding the underlying mechanisms and having access to reliable experimental protocols, researchers can confidently incorporate the PNB group into their synthetic planning to navigate the challenges of modern drug development and materials science.
References
-
Chemistry IIT Bombay. (2020). Protecting Groups. [Link]
- Nicolaou, K. C., et al. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols.
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
- Zhang, Y., et al. (2021). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry, 19(34), 7435-7439.
- Movassaghi, M., & Schmidt, M. A. (2007). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 9(12), 2353–2356.
-
Chemistry Steps. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
- Luo, H., et al. (2017). Palladium-Catalyzed Hydrolytic Cleavage of Aromatic C-O Bonds.
- Hartman, W. W., & Rahrs, E. J. (1936). p-NITROBENZYL ALCOHOL. Organic Syntheses, 16, 62.
- Bochet, C. G. (2002). Orthogonal Photolysis of Protecting Groups.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. [Link]
- Zhang, Z., et al. (2023). Mechanistic Investigation of a Ni-catalyzed electrochemical reductive cleavage of the α-o-4 bond in the lignin model compound benzyl phenyl ether. Green Chemistry, 25(1), 259-267.
- Gattermann, L., & Wieland, H. (1937). p-NITROBENZYL BROMIDE. Organic Syntheses, 1, 442.
- Corrie, J. E. T., & Trentham, D. R. (1998). Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary aci-Nitro Intermediates. Journal of the American Chemical Society, 120(23), 5682-5687.
- Boss, R., & Scheffold, R. (1976). Cleavage of Allyl Ethers with Pd/C. Angewandte Chemie International Edition in English, 15(9), 558-559.
- Murali, C., Shashidhar, M. S., & Gopinath, C. (2007). Hydroxyl group deprotection reactions with Pd(OH)2/C: a convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals. Tetrahedron, 63(29), 6799-6804.
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 5. chem.iitb.ac.in [chem.iitb.ac.in]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene from Thymol
Executive Summary
This application note details the protocol for the synthesis of 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene (CAS: 282104-73-8), a functionalized ether derivative of the naturally occurring monoterpenoid, Thymol .
Thymol derivatives are of significant interest in medicinal chemistry due to their enhanced biological profiles, including antimicrobial, antioxidant, and anti-H. pylori activities [1]. The introduction of the p-nitrobenzyl moiety via O-alkylation modifies the lipophilicity and electronic properties of the parent phenol, potentially improving bioavailability and target binding affinity.
This guide provides a robust, scalable Williamson Ether Synthesis protocol, utilizing Potassium Carbonate (
Retrosynthetic Analysis & Mechanism
Strategic Disconnection
The target molecule is synthesized via the disconnection of the ether oxygen-carbon bond. The precursors are Thymol (nucleophile) and 4-Nitrobenzyl bromide (electrophile).
Reaction Mechanism
The reaction proceeds via an
-
Deprotonation: The mild base (
) deprotonates the phenolic hydroxyl group of thymol ( ), generating the resonance-stabilized phenoxide anion. -
Nucleophilic Attack: The phenoxide anion attacks the benzylic carbon of 4-nitrobenzyl bromide. The nitro group at the para position of the electrophile exerts an electron-withdrawing effect, making the benzylic carbon highly susceptible to nucleophilic attack, although it also slightly destabilizes the developing positive charge in the transition state (though
is less sensitive to this than ). -
Leaving Group Departure: Bromide is displaced, forming the ether linkage.
Pathway Visualization
Figure 1: Reaction pathway for the O-alkylation of thymol.
Experimental Protocol
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv. | Qty (Example) | Role |
| Thymol | 150.22 | 1.0 | 1.50 g (10 mmol) | Substrate |
| 4-Nitrobenzyl bromide | 216.03 | 1.1 | 2.38 g (11 mmol) | Electrophile |
| Potassium Carbonate ( | 138.21 | 2.0 | 2.76 g (20 mmol) | Base |
| DMF (Anhydrous) | - | - | 15 - 20 mL | Solvent |
| Ethyl Acetate | - | - | - | Extraction Solvent |
| Brine | - | - | - | Wash |
Safety Note: 4-Nitrobenzyl bromide is a lachrymator and skin irritant. Handle exclusively in a fume hood. Thymol is a skin irritant.
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar. Allow to cool under a stream of nitrogen.
-
Solvation: Add Thymol (1.50 g) and anhydrous DMF (15 mL) to the flask. Stir until fully dissolved.
-
Activation: Add anhydrous
(2.76 g) in a single portion.-
Expert Insight: The solution may turn slightly yellow/orange due to phenoxide formation. Stir for 15 minutes at Room Temperature (RT) to ensure partial deprotonation before adding the electrophile.
-
-
Addition: Add 4-Nitrobenzyl bromide (2.38 g) slowly to the reaction mixture.
-
Reaction: Seal the flask with a septum and maintain a nitrogen atmosphere. Stir vigorously at Room Temperature for 3–5 hours.
-
Note: While reflux (Acetone method) is faster, DMF at RT prevents C-alkylation side products and thermal degradation [1].
-
Phase 2: Monitoring (Self-Validating System)
-
TLC System: Hexane:Ethyl Acetate (9:1 or 8:2).
-
Visualization: UV (254 nm). Thymol spots can also be visualized using Vanillin stain (appears reddish/brown).
-
Endpoint: Disappearance of the Thymol spot (
) and appearance of a new, less polar product spot ( ).
Phase 3: Workup and Purification
-
Quench: Pour the reaction mixture into 100 mL of ice-cold water. The product may precipitate as a solid or oil.
-
Extraction: Extract with Ethyl Acetate (
mL). -
Washing: Wash the combined organic layers with:
-
Water (
mL) to remove DMF. -
Brine (
mL).
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (Rotavap). -
Purification:
-
If Solid: Recrystallize from hot Ethanol or a Hexane/Ethanol mixture.
-
If Oil: Perform Flash Column Chromatography (Silica Gel 60), eluting with Hexane
5% EtOAc/Hexane.
-
Workflow Diagram
Figure 2: Downstream processing workflow for isolation of the target ether.
Characterization & Quality Control
To validate the synthesis, the following spectroscopic data should be obtained.
Expected NMR Data ( )
-
NMR (300/400 MHz):
- 8.25 (d, 2H, Ar-H nitro group ortho).
- 7.60 (d, 2H, Ar-H nitro group meta).
- 7.10–6.70 (m, 3H, Ar-H thymol ring).
-
5.15 (s, 2H,
). (Diagnostic Peak) -
3.30 (sept, 1H,
). -
2.30 (s, 3H,
). -
1.20 (d, 6H,
).
-
Interpretation: The singlet at ~5.15 ppm confirms the formation of the benzylic ether bond. The shift of the aromatic protons on the nitrobenzyl ring confirms the presence of the electron-withdrawing nitro group.
Physical Properties
-
Appearance: Pale yellow solid or viscous oil (color derived from the nitro group).
-
Yield: Expected range 80–90% [1].
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure |
| Thymol Remains | Reaction stalled | Add catalytic amount of KI (Finkelstein condition) to activate the bromide. |
| Oily Impurities | Residual DMF | DMF is difficult to remove. Increase water washes or use an azeotrope (Heptane) during evaporation. |
| C-Alkylation | Temperature too high | Ensure reaction is kept at RT. Do not heat unless absolutely necessary. |
References
-
Molecules (MDPI): Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. Available at: [Link]
-
Organic Chemistry Portal: Williamson Ether Synthesis. Available at: [Link]
-
PubChem: Compound Summary for CID 720601. Available at: [Link]
Application Note: 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene in Peptide Synthesis and Conjugate Design
This Application Note is written for researchers and drug development professionals involved in Peptide-Drug Conjugate (PDC) design and Solid-Phase Peptide Synthesis (SPPS) . It details the application of 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene (Thymol 4-nitrobenzyl ether) as a critical model system for validating hypoxia-responsive linkers and orthogonal phenolic protection strategies.
Executive Summary
This compound (CAS: 282104-73-8) serves as a specialized model substrate in peptide chemistry. It is primarily used to evaluate the kinetics and stability of 4-nitrobenzyl (pNB) ether linkers , a class of self-immolative moieties used in Hypoxia-Activated Prodrugs (HAPs) and Peptide-Drug Conjugates (PDCs) .
Unlike standard reagents, this compound represents the product of conjugating a phenolic payload (Thymol, acting as a surrogate for drugs like tyrosine-kinase inhibitors or doxorubicin) to a nitrobenzyl linker. Its applications include:
-
Validation of Reductive Cleavage Conditions: Optimizing chemical (Zn/AcOH) or enzymatic (Nitroreductase) release protocols without consuming expensive therapeutic payloads.
-
Linker Stability Profiling: Assessing the robustness of the pNB ether linkage under standard SPPS conditions (Fmoc/tBu deprotection cycles).
-
Orthogonal Protection Studies: Modeling the protection/deprotection of Tyrosine side-chains in complex peptide synthesis.
Technical Background & Mechanism
The p-Nitrobenzyl Ether Linker Strategy
The 4-nitrobenzyl group acts as a "trigger" that is stable under acidic (TFA) and basic (Piperidine) conditions used in SPPS, making it an ideal orthogonal handle. Release of the phenolic payload is triggered by the reduction of the nitro group (
Mechanism of Action:
-
Reduction: The electron-withdrawing nitro group is reduced to an electron-donating amino group.
-
1,6-Elimination: The resulting p-aminobenzyl ether undergoes a spontaneous 1,6-elimination (self-immolation), driven by the formation of a stable aza-quinone methide .
-
Release: The phenolic payload (Thymol in this model) is released in its free, active form.
Structural Relevance
The compound consists of Thymol (2-isopropyl-5-methylphenol) protected by a 4-nitrobenzyl group. The steric bulk of the isopropyl group ortho to the ether linkage mimics sterically hindered phenolic drugs, providing a rigorous test for linker cleavage efficiency.
Figure 1: Mechanism of reductive release for the p-nitrobenzyl ether linker system.
Experimental Protocols
Protocol A: Chemical Cleavage Validation (Zinc/Acetic Acid)
This protocol validates the chemical orthogonality of the linker, ensuring it can be removed selectively after peptide assembly.
Reagents:
-
Substrate: this compound (10 mM in THF).
-
Reducing Agent: Zinc dust (activated).
-
Solvent: 90% Acetic Acid (AcOH) / 10% Water.
Step-by-Step Methodology:
-
Preparation: Dissolve 28.5 mg (0.1 mmol) of the substrate in 1 mL of THF.
-
Activation: Add 4 mL of 90% aqueous AcOH. The solution may turn slightly cloudy.
-
Reduction: Add 200 mg of activated Zinc dust. Stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC (Hexane/EtOAc 4:1) or HPLC every 15 minutes.
-
Substrate Retention: High (Hydrophobic).
-
Product (Thymol) Retention: Lower (Free phenol).
-
-
Workup: After 1-2 hours (completion), filter off the zinc. Dilute with EtOAc, wash with saturated NaHCO₃ (to neutralize acid), and dry over MgSO₄.
-
Quantification: Measure the recovery of Thymol via UV-Vis (274 nm) or HPLC to calculate cleavage efficiency.
Expected Result: >90% conversion to Thymol within 2 hours. Incomplete cleavage suggests the need for stronger reducing conditions (e.g., Na₂S₂O₄).
Protocol B: Enzymatic Hypoxia-Mimetic Assay (Nitroreductase)
This protocol models the in vivo activation of the linker by bacterial or mammalian nitroreductases (NTR) in hypoxic tumor environments.
Reagents:
-
Enzyme: E. coli Nitroreductase (NTR) or DT-Diaphorase.
-
Cofactor: NADH or NADPH (10 mM stock).
-
Buffer: 50 mM Tris-HCl, pH 7.4.
Step-by-Step Methodology:
-
Assay Mix: In a UV-transparent cuvette or 96-well plate, combine:
-
900 µL Tris-HCl buffer.
-
50 µL Substrate (1 mM stock in DMSO). Final conc: 50 µM.
-
20 µL NADH (10 mM). Final conc: 200 µM.
-
-
Initiation: Add 1-5 units of Nitroreductase. Mix by inversion.
-
Kinetic Measurement: Monitor absorbance at 320-350 nm (decrease in nitrobenzyl absorbance) and 274 nm (appearance of Thymol).
-
Note: The p-nitrobenzyl group has a distinct UV signature that shifts upon reduction.
-
-
Data Analysis: Plot the rate of Thymol appearance. Calculate the half-life (
) of the linker release.
Significance: A fast release rate confirms the linker is a viable candidate for PDCs targeting hypoxic tissues.
Application in Solid-Phase Peptide Synthesis (SPPS)
While this compound is a model, the chemistry translates directly to SPPS for creating switchable peptides .
Strategy: Incorporating the Linker
To apply this strategy to a peptide, researchers typically use 4-(bromomethyl)-3-nitrobenzoic acid or similar bifunctional linkers. The model compound validates the "Ether" side of this linkage.
Workflow for Peptide-Drug Conjugation:
-
Resin Loading: Attach the linker (via its carboxyl group) to the N-terminus of a resin-bound peptide or a Lysine side chain.
-
Payload Attachment: React the benzylic bromide of the linker with the phenolic drug (e.g., Tyrosine residue or exogenous drug) using mild base (
, DMF).-
Validation: Use the model compound's stability data to ensure the ether linkage survives subsequent Fmoc deprotection steps (20% Piperidine).
-
-
Cleavage from Resin: Use TFA/TIPS/Water (95:2.5:2.5). The p-nitrobenzyl ether is stable to TFA.
-
Activation: The purified PDC is activated only when reduced (Protocol A or B).
Comparative Stability Table
| Condition | Reagent | Stability of p-Nitrobenzyl Ether | Application Phase |
| Acidolysis | 95% TFA | Stable | Resin Cleavage / Side-chain deprotection |
| Base | 20% Piperidine | Stable | Fmoc Removal |
| Reduction | Zn / AcOH | Labile (Cleaves) | Specific Trigger / Final Deprotection |
| Reduction | Na₂S₂O₄ (Dithionite) | Labile (Cleaves) | Bio-orthogonal Cleavage (pH 7) |
| Photolysis | UV (365 nm) | Stable * | Distinction from o-nitrobenzyl (photolabile) |
*Note: p-Nitrobenzyl groups are generally stable to UV compared to o-nitrobenzyl groups, which are photolabile.
References
- Search Result 1.5: Thymol and eugenol derivatives as potential antileishmanial agents... Linkers for effective peptide-drug conjugates. (Contextual grounding for phenolic linkers).
-
Search Result 1.1 : A self-immolative and DT-diaphorase-activatable theranostic prodrug.[1] (Validation of the nitrobenzyl reduction mechanism).
-
Search Result 1.2 : 1-ISOPROPYL-4-METHYL-2-((4-NITROBENZYL)OXY)BENZENE Catalog Entry. (Chemical availability).[2][3]
- Search Result 1.3: Investigating the promiscuity of the chloramphenicol nitroreductase... synthesized a series of 4-nitrobenzyl derivatives.
- General Reference: Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. (Standard reference for p-nitrobenzyl stability).
Consolidated Reference List
-
Crescent Chemical. (n.d.). 1-ISOPROPYL-4-METHYL-2-((4-NITROBENZYL)OXY)BENZENE Product Page. Retrieved from
-
Zhang, X., et al. (2019). A self-immolative and DT-diaphorase-activatable theranostic prodrug for drug-release tracking and therapy.[1] ResearchGate. Retrieved from
-
National Institutes of Health (NIH). (2019). Investigating the promiscuity of the chloramphenicol nitroreductase. PMC. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2022).[2][4][5][6] Synthesis and application of linker strategies. Retrieved from
Sources
Application Note: Photolytic Cleavage of 4-Nitrobenzyl Ethers
[1]
Abstract
This guide details the photolytic deprotection protocols for nitrobenzyl ether protecting groups. While 2-nitrobenzyl (oNB) is the industry standard for "photocaged" substrates due to its efficient Norrish Type II cleavage, 4-nitrobenzyl (PNB) ethers—typically viewed as photostable—can be cleaved under specific oxidative photolysis conditions.[1] This note provides the standard protocol for oNB (the likely intended target for general photolysis) and the specialized, oxygen-dependent protocol for PNB, ensuring researchers can distinguish and apply the correct methodology for their specific isomer.
Introduction & Mechanistic Distinction[1]
The "nitrobenzyl" family serves two distinct roles in organic synthesis and chemical biology, dictated by the position of the nitro group relative to the benzylic carbon.
-
2-Nitrobenzyl (oNB): The "Gold Standard" photolabile protecting group. It cleaves efficiently upon UV irradiation (365 nm) in various solvents via an intramolecular hydrogen abstraction.[1]
-
4-Nitrobenzyl (PNB): Traditionally a "chemically labile" group (cleaved by reduction, e.g., H₂/Pd or Zn/AcOH).[1] However, it can be cleaved photolytically via a distinct intermolecular photooxygenation mechanism. This requires an aqueous, aerated environment and is often pH-dependent.[1]
Critical Warning: Attempting to cleave 4-nitrobenzyl ethers using standard anaerobic, organic solvent protocols (used for oNB) will fail.[1] The protocols below differentiate these critical requirements.
Mechanistic Pathways[1][2][3]
A. Ortho-Nitrobenzyl (Standard Photocage)
The oNB group undergoes a Norrish Type II intramolecular reaction.[1] The excited nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate.[1][2] This rearranges to a cyclic hemiacetal, which collapses to release the free alcohol and a nitrosobenzaldehyde byproduct.[1]
B. Para-Nitrobenzyl (Oxidative Photolysis)
The PNB group lacks the ortho hydrogen for intramolecular abstraction.[1] Instead, cleavage proceeds via the formation of a benzylic carbanion in the excited state.[1] In the presence of molecular oxygen (O₂) and water, this carbanion is trapped to form a hydroperoxide intermediate, which decomposes to release the alcohol and 4-nitrobenzaldehyde.[1]
Figure 1: Mechanistic comparison between the intramolecular cleavage of oNB and the oxidative intermolecular cleavage of PNB.
Equipment & Reagents
| Component | Specification | Notes |
| Light Source | UV LED (365 nm) or Hg Arc Lamp (filtered) | 365 nm is optimal for oNB.[1] PNB absorbs <300 nm but tails into 350 nm; Quartz vessels required for <300 nm.[1] |
| Reaction Vessel | Quartz (for <300 nm) or Borosilicate Glass | Borosilicate blocks <300 nm; use Quartz if cleaving PNB without sensitizers.[1] |
| Solvent (oNB) | MeOH, THF, DCM, PBS Buffer | Versatile; works in dry or aqueous conditions.[1] |
| Solvent (PNB) | Aqueous MeCN or MeOH (e.g., 1:[1]1) | Water is essential for the PNB photooxygenation pathway. |
| Additives | oNB: Semicarbazide (optional) | Scavenges nitroso byproduct to prevent side reactions.[1] |
| Additives | PNB: NaOH (pH > 7) | Basic pH significantly accelerates PNB cleavage.[1] |
Protocol A: Standard Cleavage of 2-Nitrobenzyl Ethers
Use this protocol for standard "photocaging" applications.[1]
Step-by-Step Methodology
-
Preparation: Dissolve the substrate in a solvent transparent to 365 nm light (Methanol, THF, or PBS buffer) at a concentration of 1–10 mM.
-
Note: If the byproduct (nitrosobenzaldehyde) is toxic to your system or absorbs light (internal filter effect), add 5–10 equivalents of semicarbazide hydrochloride or hydroxylamine to scavenge it.[1]
-
-
Deoxygenation (Optional but Recommended): While oNB cleavage does not require oxygen, removing it prevents reactive oxygen species (ROS) formation which might damage sensitive biomolecules.[1] Bubble Argon for 10 minutes.
-
Irradiation: Place the sample 5–10 cm from the 365 nm light source.
-
Monitoring: Monitor reaction progress by TLC or HPLC. The starting material should disappear, and the free alcohol should appear.[1]
-
Workup: Evaporate solvent. If scavenger was used, wash with water/brine to remove the hydrazone/oxime byproduct.[1] Purify via flash chromatography.
Protocol B: Oxidative Photolysis of 4-Nitrobenzyl Ethers
Use this protocol ONLY if you specifically have a para-nitrobenzyl ether and cannot use chemical reduction.[1]
Scientific Basis: This protocol relies on the Wan-Corrie Photooxygenation mechanism [1, 2].[1] It requires the presence of water and oxygen to trap the excited state carbanion.[1]
Step-by-Step Methodology
-
Solvent System: Prepare a 1:1 mixture of Acetonitrile (MeCN) and Water .[1]
-
Crucial: The reaction fails in dry organic solvents.[1]
-
-
pH Adjustment: Adjust the pH of the solution to pH 9–10 using dilute NaOH or a basic buffer.[1]
-
Reasoning: Higher pH stabilizes the carbanion intermediate and accelerates the reaction rate significantly compared to neutral conditions.[1]
-
-
Aeration: Do NOT degas the solution.[1] The reaction consumes oxygen.[1][3] Ensure the reaction vessel is open to air or bubble a slow stream of air/O₂ through the solution during photolysis.[1]
-
Workup:
Troubleshooting & Optimization
Comparison of Failure Modes
| Symptom | Probable Cause (oNB) | Probable Cause (PNB) |
| No Reaction | Wavelength too long (>400 nm) or internal filter effect (high conc.).[1] | Lack of Water/Oxygen .[1] Reaction performed in dry/degassed solvent.[1] |
| Slow Reaction | High optical density (OD > 1).[1] Dilute sample. | pH too low . Increase pH to >9 to stabilize intermediate. |
| Side Products | Nitroso byproduct reacting with amine/thiol groups on substrate.[1] | Hydroperoxide oxidation of sensitive groups (e.g., sulfides to sulfoxides).[1] |
Workflow Decision Tree
Figure 2: Decision tree for selecting the appropriate cleavage protocol based on isomer and substrate sensitivity.
References
-
Wan, P., & Yates, K. (1986).[1] Photochemistry of nitrobenzyl derivatives: Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry, 64(10), 2076-2086.[1]
-
Corrie, J. E. T., et al. (2003).[1][6] Chemistry of photogenerated α-hydroxy-p-nitrobenzyl carbanions in aqueous solution. Canadian Journal of Chemistry, 81(6), 586-597.[1][6] [1]
-
Klán, P., et al. (2013).[1] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.[1]
-
Bochent, C. G. (2002). Orthogonal photolysis of protecting groups.[1][7][8] Journal of the Chemical Society, Perkin Transactions 1, 125-142.[1]
Sources
- 1. seas.upenn.edu [seas.upenn.edu]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pnas.org [pnas.org]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene
Introduction: The Strategic Role of the 4-Nitrobenzyl Protecting Group and Rationale for its Cleavage
In the landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical and natural product chemistry, the judicious use of protecting groups is paramount to achieving desired molecular complexity. The 4-nitrobenzyl (PNB) group is a valued protecting group for hydroxyl functionalities due to its enhanced stability under a variety of reaction conditions, especially acidic media, where other benzyl-type ethers might be labile.[1] Its electron-withdrawing nitro group deactivates the benzyl ether towards electrophilic attack and oxidative cleavage, rendering it a robust shield for sensitive hydroxyl moieties.
The target molecule, 1-isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene, is a PNB-protected derivative of carvacrol, a natural phenolic monoterpenoid with significant biological activities.[2] The deprotection of this ether is a critical step to unveil the free hydroxyl group of carvacrol, which is often essential for its biological function or for further synthetic transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective deprotection of this specific substrate, offering detailed protocols, mechanistic insights, and a comparative analysis of the most reliable methods.
Deprotection Methodologies: A Comparative Overview
The cleavage of the PNB ether bond in this compound can be accomplished through several reductive methods. The choice of method will depend on the overall molecular context, including the presence of other functional groups, desired scale of the reaction, and available laboratory infrastructure. Herein, we detail two primary, field-proven strategies: Catalytic Hydrogenolysis and Chemical Reduction with Sodium Dithionite.
| Method | Key Reagents | Typical Reaction Time | Yield | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenolysis (H₂ gas) | Pd/C, H₂ gas | 1-4 h | >95% | High yield, clean reaction, simple work-up.[3] | Requires specialized hydrogenation equipment, catalyst can be pyrophoric.[3] |
| Catalytic Transfer Hydrogenolysis | Pd/C, Ammonium Formate | 0.5-2 h | >90% | Avoids the use of flammable H₂ gas, rapid reaction.[4] | Potential for incomplete reaction, requires careful monitoring. |
| Chemical Reduction | Sodium Dithionite (Na₂S₂O₄) | 1-3 h | 80-90% | Inexpensive, does not require specialized equipment.[5] | Work-up can be more involved to remove inorganic byproducts.[6] |
Method 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a highly efficient and clean method for the cleavage of benzyl-type ethers. The reaction proceeds by the catalytic activation of hydrogen, which then reductively cleaves the C-O bond of the ether.
Mechanism of Catalytic Hydrogenolysis
The reaction occurs on the surface of the palladium catalyst. The substrate and molecular hydrogen adsorb onto the catalyst surface. Hydrogen is activated to form palladium hydride species, which then partake in the reductive cleavage of the benzylic C-O bond. The products, carvacrol and 4-methylaniline (from the reduction of the nitro group and subsequent cleavage), then desorb from the catalyst surface.[1][3]
Figure 1: General mechanism of catalytic hydrogenolysis.
Protocol 1A: Catalytic Hydrogenolysis using Hydrogen Gas
This protocol is the gold standard for benzyl ether deprotection, offering high yields and purity.
Materials:
-
This compound (1.0 equiv)
-
10% Palladium on carbon (Pd/C), 50% wet (10 mol% Pd)
-
Methanol or Ethanol (as solvent)
-
Hydrogen gas (H₂)
-
Celite®
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a round-bottom flask with a balloon of hydrogen
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve this compound in methanol or ethanol (approximately 0.1 M concentration).
-
Carefully add 10% Pd/C catalyst to the solution. Caution: Palladium on carbon is pyrophoric, especially when dry. Handle with care in a well-ventilated area and do not allow the catalyst to dry on the spatula or filter paper.[3]
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the system (typically 1-3 atm, or a balloon for smaller scale reactions).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the filter cake to dry. Quench the catalyst on the Celite pad with water before disposal.[3]
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which is often pure enough for subsequent steps. If necessary, purify by column chromatography.
Protocol 1B: Catalytic Transfer Hydrogenolysis using Ammonium Formate
This method is a convenient alternative that avoids the use of flammable hydrogen gas. Ammonium formate serves as the in-situ source of hydrogen.[4]
Materials:
-
This compound (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (equal weight to the substrate)
-
Ammonium formate (HCO₂NH₄) (5-10 equiv)
-
Methanol (as solvent)
-
Celite®
Procedure:
-
In a round-bottom flask, suspend this compound and 10% Pd/C in methanol.
-
Add ammonium formate to the suspension in one portion. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) to increase the reaction rate.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product will contain ammonium salts. To remove these, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.
Figure 2: Experimental workflow for catalytic hydrogenolysis.
Method 2: Chemical Reduction with Sodium Dithionite
Sodium dithionite (Na₂S₂O₄) is a cost-effective and powerful reducing agent capable of cleaving the PNB ether. The reaction involves the reduction of the nitro group to an amino group, which then facilitates the cleavage of the benzylic C-O bond.[5]
Mechanism of Reductive Cleavage with Sodium Dithionite
The deprotection is believed to proceed via a reductive elimination mechanism. The nitro group is first reduced to an amino group, forming a p-aminobenzyl ether intermediate. The electron-donating amino group facilitates the cleavage of the C-O bond through a 1,6-elimination, yielding the deprotected phenol and a quinone-methide-like intermediate which is subsequently hydrolyzed.[7]
Figure 3: Proposed mechanism for sodium dithionite-mediated deprotection.
Protocol 2: Deprotection using Sodium Dithionite
This protocol is suitable for laboratories where specialized hydrogenation equipment is not available.
Materials:
-
This compound (1.0 equiv)
-
Sodium dithionite (Na₂S₂O₄) (4-6 equiv)
-
A mixture of an organic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, or Ethyl Acetate) and water (e.g., 2:1 or 3:1 v/v)
-
A base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to maintain a basic pH.
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen organic solvent.
-
Add an aqueous solution of the base.
-
Heat the mixture to a gentle reflux (60-80 °C).
-
Add sodium dithionite in portions over a period of 30-60 minutes. Caution: Sodium dithionite can decompose in acidic or neutral aqueous solutions. The reaction should be maintained at a basic pH.
-
Stir the reaction mixture at reflux and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to remove any remaining impurities.
Troubleshooting and Expert Insights
-
Incomplete Reaction in Catalytic Hydrogenolysis: If the reaction stalls, the catalyst may be poisoned. Ensure the starting material and solvent are free from sulfur-containing impurities. In some cases, adding a fresh batch of catalyst can restart the reaction. For difficult substrates, using Pearlman's catalyst (Pd(OH)₂/C) or a combination of Pd/C and Pd(OH)₂/C can be more effective.[8][9]
-
Side Reactions in Catalytic Hydrogenolysis: Over-reduction of the aromatic ring of carvacrol is generally not observed under standard conditions with a palladium catalyst. However, if more active catalysts like rhodium or platinum are used, this could become a concern.[10]
-
Work-up of Sodium Dithionite Reaction: The aqueous work-up is crucial to remove the inorganic salts. If emulsions form during extraction, adding more brine can help to break them.
-
Chemoselectivity: Catalytic hydrogenolysis is generally chemoselective and will not affect many other functional groups. However, other reducible groups like alkenes, alkynes, or other nitro groups will also be reduced. The sodium dithionite method is milder towards some of these functionalities.
Safety Precautions
-
Palladium on Carbon: Handle with care as it is pyrophoric when dry. Always handle in a well-ventilated area and keep it wet with a solvent.[3]
-
Hydrogen Gas: Highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Sodium Dithionite: A strong reducing agent. It can self-heat and ignite in moist air. Store in a cool, dry place away from acids and oxidizing agents.[11]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.
References
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Sharifi-Rad, M., Varoni, E. M., Iriti, M., et al. (2018). Carvacrol and human health: A comprehensive review. Phytotherapy Research, 32(9), 1675-1687.
- BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
- Movassaghi, M., & Schmidt, M. A. (2007). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- The Hive. (2004). nitropropene reduction with sodium dithionite.
- Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: a versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1984(11), 911-924.
- Bieg, T., & Szeja, W. (1985).
- Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
- Curly Arrow. (2010).
- Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & pharmaceutical bulletin, 51(3), 320-324.
- Li, W., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
- Crawford, C., & Oscarson, S. (2020).
- Organic Syntheses. (n.d.). 1,3-Dihydroxyphenazine.
- Sajiki, H., & Hirota, K. (2003).
- Sajiki, H., & Hirota, K. (2003). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison.
- Guibe-Jampel, E., & Wakselman, M. (1982). Reductive deprotection of p-nitrobenzyl derivatives.
- Mauriello, F., et al. (2020). Transfer hydrogenolysis of aromatic ethers promoted by the bimetallic Pd/Co catalyst.
- Sajiki, H., & Hirota, K. (2003).
- Ley, S. V., & Baxendale, I. R. (2013). A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia. Organic Letters, 15(9), 2132-2135.
- Li, Z., et al. (2025). Enhanced catalytic transfer hydrogenation of p-Nitrophenol using Formaldehyde: MnO2-Supported Ag nanohybrids with tuned d-Band structure.
- Li, C., et al. (2017). Selective hydrogenolysis of phenols and phenyl ethers to arenes through direct C–O cleavage over ruthenium–tungsten bifunctional catalysts. Green Chemistry, 19(24), 5857-5863.
- Kumar, S., et al. (2022). Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N-heteroarenes. Chemical Science, 13(47), 14068-14075.
- Warren, J. J., & Mayer, J. M. (2010). Concerted Proton-Electron Transfer in the Oxidation of Hydrogen-Bonded Phenols. Journal of the American Chemical Society, 132(23), 7984-7995.
- Ram, S., & Ehrenkaufer, R. E. (1988). Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions. Synthesis, 1988(2), 91-95.
- U.S. Patent No. 4,101,542. (1978). Process for the selective destruction, by reduction, of p-coupled products of the 1-naphthol series.
- Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
- Suntres, Z. E., Coccimiglio, J., & Alipour, M. (2015). The bioactivity and toxicological actions of carvacrol. Critical reviews in food science and nutrition, 55(1), 304-318.
- Du, X., Wu, S., & Li, P. (2023). Catalytic hydrogenolysis lignin to obtain phenols: A review of selective cleavage of ether bonds. BioResources, 18(2), 4231-4261.
- de Mattos, M. C., et al. (2018). Catalytic Transfer Hydrogenolysis as an Effective Tool for the Reductive Upgrading of Cellulose, Hemicellulose, Lignin, and Their Derived Molecules.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
- Stephens, P. J., et al. (1991). A method for preparing analytically pure sodium dithionite. Dithionite quality and observed nitrogenase-specific activities. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1075(1), 109-117.
- Paddon, C. A., et al. (2018). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Organic Letters, 20(22), 7181-7185.
- de Vries, J. G., & Kellogg, R. M. (1980). Reduction of Aldehydes and Ketones by Sodium Dithionite. The Journal of Organic Chemistry, 45(21), 4126-4129.
- Mohammadpoor-Baltork, I., & Aliyan, H. (2000). Tetrahydropyranylation and Deprotection of Alcohols and Phenols. RSC Advances, 4(106), 61159-61204.
Sources
- 1. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 2. Recent advances in heterogeneous catalytic transfer hydrogenation/hydrogenolysis for valorization of biomass-derived furanic compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 6. Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin [mdpi.com]
- 7. US5817758A - P-nitrobenzyl side-chain protection for solid-phase synthesis - Google Patents [patents.google.com]
- 8. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 9. tandfonline.com [tandfonline.com]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Note: Strategies for the Reductive Cleavage of p-Nitrobenzyl (PNB) Ethers
Executive Summary
The p-nitrobenzyl (PNB) group is a cornerstone of orthogonal protection strategies, particularly in the synthesis of
However, the deprotection of PNB ethers often challenges researchers due to the requirement for specific reductive fragmentation. This guide details three validated protocols for PNB cleavage: Catalytic Hydrogenolysis , Dissolving Metal Reduction , and Dithionite-Mediated Cleavage . We analyze the mechanistic causality of the 1,6-elimination sequence and provide self-validating workflows to ensure high yield and purity.
Mechanistic Insight: The "Safety-Catch" Fragmentation
Unlike benzyl ethers which are cleaved via direct hydrogenolysis of the C-O bond, PNB ethers function as "safety-catch" linkers. The cleavage is a two-step cascade:
-
Reduction: The nitro group (
) is reduced to an aniline ( ) or hydroxylamine. -
Fragmentation: The electron-rich amine donates electron density into the aromatic ring, triggering a 1,6-elimination. This expels the substrate alcohol and generates a reactive p-azaquinone methide, which rapidly hydrolyzes to p-aminobenzyl alcohol or polymerizes.
Understanding this mechanism is critical because incomplete reduction (stopping at the nitroso/hydroxylamine stage) or solvent interference can stall the fragmentation.
Figure 1: Mechanistic Pathway of PNB Cleavage
Caption: The reduction of the nitro group triggers electronic reorganization, forcing the expulsion of the alcohol substrate.
Experimental Protocols
Method A: Catalytic Hydrogenolysis (The Gold Standard)
Best for: Substrates stable to
Protocol:
-
Preparation: Dissolve the substrate (1.0 equiv) in THF, EtOAc, or EtOH.
-
Note: If the substrate is insoluble, use a THF/Water mixture.
-
-
Catalyst: Add 10 wt% Pd/C (palladium on carbon). A typical loading is 10-20% by weight of the substrate.
-
Hydrogenation: Purge the vessel with
, then introduce (1 atm via balloon is usually sufficient; 30-50 psi for sluggish substrates). -
Monitoring: Stir vigorously at RT. Monitor by TLC.
-
Validation Check: The starting material (UV active, often yellow) will disappear. A highly polar, ninhydrin-positive spot (p-toluidine derivative) may appear near the baseline.
-
-
Workup: Filter through a celite pad to remove Pd/C. Rinse with solvent. Concentrate the filtrate.
Method B: Zinc/Acetic Acid (The Robust Alternative)
Best for: Large-scale reactions; substrates with sulfur (which poisons Pd); substrates requiring mild conditions where
Protocol:
-
Dissolution: Dissolve substrate (1.0 equiv) in glacial acetic acid (or THF/AcOH 3:1 if solubility is poor).
-
Activation: Add Zinc dust (activated, 5-10 equiv) portion-wise at 0°C to control the exotherm.
-
Reaction: Allow to warm to RT and stir for 1–4 hours.
-
Mechanistic Note: Zinc reduces the nitro group to the amine. The acidic medium facilitates the protonation of the leaving group, accelerating the 1,6-elimination.
-
-
Workup: Filter off excess Zinc. Dilute with EtOAc and wash aggressively with saturated
to neutralize the acid.-
Critical Step: Ensure the aqueous layer is basic (pH > 8) during extraction to ensure complete removal of zinc salts and acetic acid.
-
Method C: Sodium Dithionite ( ) (The Chemoselective Choice)
Best for: Highly sensitive substrates; solid-phase synthesis; reactions requiring neutral/mildly basic pH. Contraindications: Strictly anhydrous conditions (requires water).
Protocol:
-
Solvent System: Dissolve substrate in THF/Water or DMF/Water (typically 2:1 ratio).
-
Buffer: Add
(2-3 equiv) to buffer the solution to pH ~8. Dithionite decomposition produces bisulfite (acidic), which can degrade acid-sensitive groups if unbuffered. -
Reduction: Add solid
(3-5 equiv) gradually. Heat to 40-50°C. -
Validation: The yellow color of the nitro compound should fade.
-
Workup: Dilute with water and extract with EtOAc. The byproduct (sulfite salts) remains in the aqueous phase.
Comparative Analysis of Methods
| Feature | Hydrogenolysis ( | Dissolving Metal ( | Dithionite ( |
| Primary Mechanism | Catalytic Surface Reduction | Single Electron Transfer (SET) | Nucleophilic Reduction (SO2 radical) |
| Reaction pH | Neutral | Acidic | Neutral / Mildly Basic |
| Selectivity | Cleaves C=C, C | Preserves Cbz, Bn; Cleaves PNB | Highly selective for Nitro groups |
| Sulfur Tolerance | Poor (Poisoning) | Excellent | Good |
| Cost | High (Pd catalyst) | Low | Low |
| Scalability | Moderate (Safety concerns with | High | High |
Application Case Study: -Lactam Antibiotics
In the synthesis of Carbapenems (e.g., Meropenem) or Cephalosporins, the carboxylate at C-3 or C-4 is often protected as a PNB ester. This is crucial because the
Workflow Logic:
-
Protection: Carboxyl group protected as PNB ester to survive diverse synthetic manipulations.[1][2]
-
Orthogonality: PNB survives removal of Boc (acid) or TBDMS (fluoride) on side chains.
-
Final Deprotection: PNB is removed via Hydrogenolysis (Method A) or Zinc (Method B) as the final step to release the active antibiotic.
Figure 2: Decision Matrix for PNB Cleavage in Drug Synthesis
Caption: Selection guide for deprotection conditions based on substrate functionality.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (The definitive guide on stability and cleavage conditions).
-
Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium Allyl Chemistry. Tetrahedron, 54(13), 2967-3042. (Context on orthogonal strategies).
-
Li, W., et al. (2020). Sodium Dithionite-Mediated Selective Reductive Cleavage of Nitrobenzyl Ethers. Asian Journal of Chemistry. (Specific protocol for dithionite reduction).
-
Taylor, E. C., & Patel, H. H. (1991). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers.[3] Journal of Organic Chemistry. (Discusses oxidative/reductive nuances).
-
Nicolaou, K. C., et al. (1998).[4] Total Synthesis of Vancomycin. Angewandte Chemie International Edition. (Demonstrates PNB use in complex natural product synthesis).
Sources
1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene as a protecting group for phenols
Technical Application Note: The p-Nitrobenzyl (PNB) Ether as a Robust Protecting Group for Sterically Hindered Phenols
Part 1: Executive Summary & Rationale
This guide details the utility of the 4-nitrobenzyl (PNB) moiety as a protecting group for phenols, using 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene (the PNB ether of Thymol) as the primary case study.
While simple benzyl (Bn) and p-methoxybenzyl (PMB) ethers are ubiquitous, they often fail in complex total synthesis due to acid sensitivity (PMB) or difficulty in chemoselective removal (Bn). The PNB group offers a unique "Goldilocks" profile:
-
Enhanced Stability: The strong electron-withdrawing nitro group (
) destabilizes the benzylic carbocation, making PNB ethers significantly more stable to acidic conditions (e.g., TFA, HCl) and oxidation than PMB or Bn ethers. -
Crystallinity: The rigid nitroaromatic system frequently imparts crystallinity to otherwise oily phenolic intermediates (like thymol derivatives), facilitating purification without chromatography.
-
Orthogonal Deprotection: PNB is stable to conditions that cleave PMB (DDQ/Acid) and can be removed via reductive methods (Zn/AcOH or Hydrogenolysis) that leave esters and other benzyl ethers intact.
Part 2: Chemical Logic & Molecule Profile
Target Molecule: this compound[1]
-
Parent Phenol: Thymol (2-isopropyl-5-methylphenol).[2] Note: The IUPAC name provided in the prompt corresponds to the Thymol skeleton where the isopropyl group is assigned position 1.
-
Protecting Reagent: 4-Nitrobenzyl bromide (PNB-Br).
Mechanistic Insight: The "Safety Catch"
The PNB group acts as a "safety catch." In its oxidized form (
Part 3: Experimental Protocols
Protocol A: Protection (Williamson Ether Synthesis)
Context: Thymol is sterically hindered by the ortho-isopropyl group. Standard conditions must be optimized for complete conversion.
Reagents:
-
Thymol (1.0 equiv)[3]
-
4-Nitrobenzyl bromide (1.2 equiv)
-
Potassium Carbonate (
, anhydrous, 2.0 equiv) -
Solvent: DMF (Dimethylformamide) or Acetone (for microwave assistance).[4]
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with Thymol (e.g., 10 mmol) and anhydrous DMF (20 mL).
-
Deprotonation: Add
(20 mmol) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide. Visual Cue: The suspension may turn slightly yellow. -
Alkylation: Add 4-Nitrobenzyl bromide (12 mmol) slowly (solid or solution in DMF).
-
Reaction: Heat the mixture to 60°C for 4–6 hours.
-
QC Check: Monitor by TLC (Hexane/EtOAc 9:1). The PNB ether is typically less polar than Thymol.
-
-
Workup: Pour the mixture into ice-water (100 mL). The product should precipitate.
-
If Solid: Filter, wash with water, and recrystallize from Ethanol.
-
If Oil: Extract with EtOAc (
mL), wash with 1M NaOH (to remove unreacted Thymol), brine, and dry over .
-
-
Yield: Expected yield is 80–90%.
Protocol B: Deprotection (Chemoselective Cleavage)
Choose the method based on other functional groups present in your molecule.
Method 1: Hydrogenolysis (Standard) Best for: Substrates stable to hydrogenation.
-
Dissolve the PNB ether in MeOH/EtOAc (1:1).
-
Add 10 wt% Pd/C catalyst.
-
Stir under
atmosphere (balloon pressure) for 2–12 hours. -
Mechanism: The
reduces to first, followed by cleavage of the C-O bond. -
Filter through Celite and concentrate.
Method 2: Zinc/Acetic Acid (Mild Reductive) Best for: Preserving other benzyl ethers or alkenes.
-
Dissolve substrate in glacial Acetic Acid (or THF/AcOH 1:1).
-
Add Zinc dust (activated, 5–10 equiv) at 0°C.
-
Stir at RT for 1–3 hours.
-
Filter zinc; neutralize filtrate with saturated
. -
Extract with DCM.
Part 4: Visualization & Decision Logic
Figure 1: Synthesis and Deprotection Cycle
This diagram illustrates the transformation pathway and the "Safety Catch" mechanism.
Caption: The PNB cycle. The ether is stable until the nitro group is reduced, triggering rapid cleavage.
Figure 2: Protecting Group Selection Strategy
Use this decision tree to determine when to use PNB over PMB or Bn.
Caption: Decision matrix for selecting PNB based on substrate compatibility.
Part 5: Analytical Data Summary
The following table summarizes the key spectral features distinguishing the protected PNB ether from the free Thymol.
| Feature | Thymol (Free Phenol) | Thymol PNB Ether (Protected) |
| Physical State | Crystalline Solid / Oil | Crystalline Solid (Often high mp) |
| ~6.5–7.2 ppm (3H) | Additional AA'BB' system: | |
| None | Singlet at | |
| Broad singlet ~4.5–5.0 ppm | Absent | |
| IR Spectroscopy | Broad -OH stretch (3300 cm⁻¹) | Strong |
| TLC ( | Higher polarity (lower | Lower polarity (higher |
Part 6: References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (The definitive guide on PNB stability and cleavage conditions).
-
Source:
-
-
Di Marcantonio, M. C., et al. (2021).[1][4] Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori. Molecules, 26(7), 1829.[5] (Specific synthesis and characterization of the Thymol PNB ether).
-
Source:
-
-
Asari, A., et al. (2018). Synthesis and Antibacterial Study of Thymol Derivatives. ResearchGate. (Confirming Williamson ether synthesis protocols for Thymol).
-
Source:
-
-
Kusumoto, S., et al. (1986). A new method for the cleavage of nitrobenzyl protecting groups.[6] Bulletin of the Chemical Society of Japan. (Discusses reductive cleavage mechanisms).
-
Source:
-
Sources
- 1. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Precision Monitoring of p-Nitrobenzyl (PNB) Ether Formation: Protocols and Analytical Strategies
Executive Summary
The p-nitrobenzyl (PNB) group is a cornerstone protecting group in the synthesis of
However, the formation of PNB ethers via Williamson ether synthesis is prone to side reactions, including
Part 1: Reaction Chemistry & Mechanistic Context
The Transformation
The formation of a PNB ether typically proceeds via an
Key Reagents:
-
Electrophile: p-Nitrobenzyl bromide (PNB-Br) is preferred over the chloride due to the better leaving group ability of bromide (
vs ). -
Base:
-
Standard: Sodium Hydride (
) in DMF/THF (Fast, quantitative). -
Mild/Selective: Silver Oxide (
) (Slow, prevents racemization or migration in sensitive polyols).
-
The Analytical Challenge
The primary challenge is distinguishing the product from the highly UV-active byproducts. The nitro group (
Workflow Visualization
The following diagram outlines the critical path from synthesis to analytical validation.
Figure 1: Critical path workflow for PNB ether synthesis and monitoring.
Part 2: In-Process Control (IPC) – HPLC Method
High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring this reaction. The strong UV absorption of the nitro group allows for high-sensitivity detection.
Method Parameters
This generic method is robust for most intermediate-polarity substrates (e.g., protected sugars, amino acid derivatives).
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard reverse-phase retention. PNB adds significant lipophilicity. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses ionization of residual silanols, sharpening peaks. |
| Mobile Phase B | Acetonitrile (MeCN) | Stronger eluent than MeOH, preventing excessive retention of the PNB product. |
| Gradient | 5% B to 95% B over 10 min | PNB-Br elutes early; PNB-Product elutes late due to hydrophobicity. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Detection | UV 265 nm | The |
| Temperature | 40°C | Improves mass transfer and peak shape. |
Retention Logic (Elution Order)
Understanding the relative elution order is vital for identifying peaks without standards for every intermediate.
-
p-Nitrobenzyl Alcohol (Byproduct): Elutes earliest (Most polar, formed by hydrolysis).
-
p-Nitrobenzaldehyde (Byproduct): Elutes early-mid (Oxidation product).
-
p-Nitrobenzyl Bromide (Reagent): Elutes mid-range.
-
Substrate (Alcohol): Varies (often invisible at 265 nm if lacking chromophores).
-
PNB-Ether (Product): Elutes late (Significant increase in lipophilicity).
Part 3: Structural Validation (NMR & IR)
Once the reaction is deemed complete by HPLC, structural identity must be confirmed. The PNB group provides distinct spectroscopic handles.[1]
Proton NMR ( NMR)
The PNB group introduces a characteristic "diagnostic singlet" and a recognizable aromatic system.
-
Benzylic Protons (
):-
Shift:
4.5 – 5.2 ppm (Singlet). -
Note: If the signal appears as a doublet (
), the center is chiral (diastereotopic protons). -
Validation: Integration must match the stoichiometry of the protected alcohol (2H per PNB group).
-
-
Aromatic Protons:
-
Shift: Two pseudo-doublets (AA'BB' system).
-
7.5 – 7.6 ppm (2H, d,
, protons meta to nitro). -
8.1 – 8.2 ppm (2H, d,
, protons ortho to nitro). -
Shift Logic: The nitro group is strongly electron-withdrawing, deshielding the ortho protons significantly (pushing them downfield to ~8.2 ppm).
-
Infrared Spectroscopy (FT-IR)
-
Nitro Stretches:
-
Asymmetric stretch: 1520 cm⁻¹ (Strong).
-
Symmetric stretch: 1345 cm⁻¹ (Strong).
-
Utility: Rapid confirmation of PNB incorporation if NMR is unavailable.
-
Part 4: Standard Operating Protocol (SOP)
Objective: Synthesis of 1-O-(p-nitrobenzyl)-2,3,4,6-tetra-O-benzyl-D-glucopyranoside (Example Substrate).
Reagents Setup
-
Substrate: 1.0 equiv.
-
p-Nitrobenzyl Bromide: 1.2 – 1.5 equiv.
-
Sodium Hydride (60% in oil): 1.5 equiv.
-
Solvent: Anhydrous DMF (0.2 M concentration).
-
Quench: Saturated
solution.
Step-by-Step Procedure
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add the alcohol substrate and dissolve in anhydrous DMF. Cool to 0°C.
-
Deprotonation: Add NaH portion-wise. Evolution of
gas will occur. Stir at 0°C for 30 minutes to ensure alkoxide formation.-
Checkpoint: Solution often turns slight yellow/orange (alkoxide formation).
-
-
Alkylation: Add p-Nitrobenzyl bromide (solid or solution in DMF) dropwise.
-
Note: The reaction is exothermic.[2] Maintain temperature < 5°C during addition.
-
-
Reaction: Allow to warm to Room Temperature (25°C). Stir for 2–4 hours.
-
IPC Sampling: Take a 20 µL aliquot, quench into 500 µL MeCN/Water (1:1), filter, and inject on HPLC.
-
Target: Substrate < 2%.
-
-
Workup:
-
Cool to 0°C.
-
Slowly add sat.
to quench excess NaH. -
Dilute with Ethyl Acetate.[3] Wash with Water (x3) to remove DMF.
-
Wash with Brine, dry over
, and concentrate.
-
Part 5: Troubleshooting & Impurities
Common issues and their spectroscopic signatures.
| Issue | Observation (HPLC) | Observation (NMR) | Corrective Action |
| Incomplete Reaction | Substrate peak persists. | - | Add 0.2 eq NaH + 0.2 eq PNB-Br. Warm to 40°C. |
| Hydrolysis | Large peak at | Singlet at | Ensure solvents are anhydrous. Check NaH quality. |
| Oxidation | Peak at 270 nm (Aldehyde). | Aldehyde proton at | Degas solvents.[3] Exclude light (PNB is photo-active). |
| N-Alkylation | New peak with similar hydrophobicity. | Use milder base ( |
Diagnostic Logic Tree
Use this logic to troubleshoot the crude mixture.
Figure 2: Troubleshooting logic for crude reaction analysis.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed conditions for benzyl ether formation).
-
Gravel, D., et al. (1983). Selective Cleavage of p-Nitrobenzyl Esters. Journal of Organic Chemistry. (Discusses stability and cleavage mechanisms relevant to ethers).
-
Uni-Muenchen. (2011). UV/Vis absorption spectra of nitrobenzaldehyde isomers. (Data on UV absorbance properties of nitro-aromatics).
-
Reich, H. J. (2022). Proton NMR Chemical Shifts. University of Wisconsin-Madison. (Reference for benzylic and aromatic proton shifts).
-
Vertex AI Search. (2023). Consolidated search results on HPLC and NMR data for p-nitrobenzyl derivatives. (Aggregated technical data used for method parameters).[1][3][5][6][7][8][9][10][11][12]
Sources
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of 4-Nitrobenzyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chem.iitb.ac.in [chem.iitb.ac.in]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. orgchemboulder.com [orgchemboulder.com]
large-scale synthesis of 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene
An Application Guide for the Gram-Scale Synthesis of 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene via Williamson Etherification
Abstract
This application note provides a comprehensive and detailed protocol for the gram-scale synthesis of this compound, a derivative of thymol. The synthesis is achieved through the robust and widely utilized Williamson ether synthesis, a cornerstone of carbon-oxygen bond formation in both academic and industrial settings.[1] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth insights into the reaction mechanism, procedural specifics, safety considerations, and analytical characterization. By explaining the causality behind experimental choices, this document serves not only as a step-by-step protocol but also as an educational tool for scaling up ether syntheses.
Scientific Principles and Rationale
The chosen synthetic route is the Williamson ether synthesis, a reliable Sₙ2 reaction involving an alkoxide nucleophile and an alkyl halide electrophile.[1][2] This method is renowned for its broad scope and predictability, making it an ideal choice for preparing both symmetrical and asymmetrical ethers.[3][4]
Reaction Scheme:
1.1. Mechanistic Insight: The Sₙ2 Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] First, a base deprotonates the phenolic hydroxyl group of thymol to form the more nucleophilic thymoxide anion. This anion then performs a "backside attack" on the electrophilic benzylic carbon of 4-nitrobenzyl bromide, displacing the bromide leaving group in a single, concerted step.[2]
1.2. Rationale for Reagent and Condition Selection
-
Substrates : Thymol (2-isopropyl-5-methylphenol) serves as the nucleophilic precursor. 4-Nitrobenzyl bromide is an excellent electrophile for Sₙ2 reactions due to the benzylic carbon, which stabilizes the transition state. The bromide is a good leaving group.
-
Base : Potassium carbonate (K₂CO₃) is selected as the base. While stronger bases like sodium hydride (NaH) could be used, K₂CO₃ offers a significant advantage in large-scale synthesis due to its lower cost, easier handling, and improved safety profile. It is sufficiently basic to deprotonate the phenol (pKa ≈ 10) to a significant extent.
-
Solvent : Acetonitrile (CH₃CN) is chosen as the reaction solvent. As a polar aprotic solvent, it effectively solvates the potassium cation while leaving the thymoxide anion relatively "free" and highly nucleophilic, thus accelerating the rate of the Sₙ2 reaction.[3] Its boiling point (82 °C) is suitable for conducting the reaction at an elevated temperature to ensure a reasonable reaction rate.
-
Temperature : The reaction is conducted at reflux (≈82 °C). This provides the necessary activation energy for the reaction to proceed to completion in a practical timeframe, typically within a few hours.[3]
Health and Safety Precautions
All operations should be conducted inside a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[5]
-
Thymol : May cause skin and eye irritation.
-
4-Nitrobenzyl bromide : This is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[5] Avoid inhalation of dust and contact with skin and eyes.[6][7] Facilities must be equipped with an eyewash station and a safety shower.[6]
-
Potassium Carbonate : Causes serious eye irritation.
-
Acetonitrile : Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
-
Ethyl Acetate & Hexanes : Highly flammable liquids and vapors. May cause drowsiness or dizziness.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8]
Detailed Experimental Protocol
This protocol details the synthesis on a 10-gram scale of the starting material, thymol.
3.1. Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Thymol | 150.22 | 10.0 g | 1.0 |
| 4-Nitrobenzyl bromide | 216.03 | 15.7 g | 1.1 |
| Potassium Carbonate (anhydrous) | 138.21 | 13.8 g | 1.5 |
| Acetonitrile (anhydrous) | - | 200 mL | - |
| Ethyl Acetate | - | ~300 mL | - |
| Hexanes | - | ~150 mL | - |
| Deionized Water | - | ~400 mL | - |
| Brine (saturated NaCl solution) | - | ~100 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
-
Equipment : 500 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer with hotplate, nitrogen inlet, thermometer, separatory funnel, rotary evaporator, Buchner funnel, and standard laboratory glassware.
3.2. Reaction Setup and Execution
-
Reactor Charging : To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add thymol (10.0 g, 66.6 mmol), anhydrous potassium carbonate (13.8 g, 99.8 mmol), and acetonitrile (200 mL).
-
Initial Stirring : Stir the resulting suspension vigorously under a nitrogen atmosphere at room temperature for 15 minutes to ensure good mixing.
-
Addition of Electrophile : Add 4-nitrobenzyl bromide (15.7 g, 72.6 mmol) to the suspension in one portion.
-
Reaction at Reflux : Heat the reaction mixture to reflux (approximately 82 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 3-5 hours.
-
Cooling and Filtration : Once the reaction is complete (disappearance of the thymol spot by TLC), cool the mixture to room temperature. Filter the suspension through a pad of celite in a Buchner funnel to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of ethyl acetate (~50 mL).
-
Solvent Removal : Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile and ethyl acetate.
-
Aqueous Workup : Dissolve the resulting crude oil in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL). The washes remove any remaining inorganic salts and water-soluble impurities.
-
Drying : Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Purification : Concentrate the dried organic solution on a rotary evaporator to yield a crude solid. Purify this solid by recrystallization from a hot mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Isolation and Drying : Collect the purified crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.[9][10]
-
Appearance : Pale yellow crystalline solid.
-
Molecular Formula : C₁₇H₁₉NO₃[11]
-
Molar Mass : 285.34 g/mol [11]
-
¹H NMR : Expect characteristic peaks for the isopropyl group, the aromatic protons from both rings, the methyl group, and the benzylic methylene (-O-CH₂-) protons.
-
¹³C NMR : Expect distinct signals corresponding to all 17 carbon atoms in the molecule.
-
Mass Spectrometry (MS) : The molecular ion peak [M]+ or [M+H]+ should be observed at m/z corresponding to the product's molecular weight.[9]
-
Infrared (IR) Spectroscopy : Look for characteristic absorption bands for the C-O-C ether linkage, the aromatic C=C bonds, and the strong symmetric and asymmetric stretches of the nitro (NO₂) group.
Expected Results
Following this protocol, a typical yield of 80-90% of the purified product can be expected. The purity, as determined by HPLC or qNMR, should be >98%.[12]
References
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Nitrobenzyl bromide, 99%. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: 4-Nitrobenzyl bromide. Retrieved from [Link]
- TailoredRead. (2025, September 16).
- Google Patents. US3450608A - Purification of ethers.
- NurdRage. (2018, January 27). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium [Video]. YouTube.
-
ResearchGate. (2016, May 5). How to remove impurities from diethyl ether?. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- L.S. College, Muzaffarpur. (2020, July 15). Williamson ether synthesis.
-
Wikipedia. Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
- Santai Technologies.
-
DewWool. Ether Preparation. Retrieved from [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
PubChem. 1-Isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene. Retrieved from [Link]
- Research and Reviews: Journal of Chemistry. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS.
-
Frontiers in Microbiology. (2024, October 15). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Retrieved from [Link]
-
LinkedIn. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Ether Preparation | DewWool [dewwool.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. leonidchemicals.net [leonidchemicals.net]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. carlroth.com [carlroth.com]
- 9. rroij.com [rroij.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. 1-Isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene | C17H19NO3 | CID 720601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols for Benzyl Ether Synthesis Utilizing Phase Transfer Catalysis
Introduction: Overcoming Immiscibility in Ether Synthesis
The synthesis of benzyl ethers, a cornerstone transformation in organic chemistry, is pivotal in the development of pharmaceuticals, fragrances, and advanced materials. The benzyl group serves as a robust protecting group for alcohols and phenols, valued for its stability across a wide range of reaction conditions and its facile removal via hydrogenolysis.[1][2] The Williamson ether synthesis, a classic and widely employed method, traditionally involves the reaction of an alkoxide with an alkyl halide.[3][4] However, a significant practical challenge arises from the mutual insolubility of the ionic alkoxide (often in an aqueous or solid phase) and the organic-soluble benzyl halide.[5][6] This phase disparity leads to slow reaction rates and often necessitates the use of harsh, anhydrous conditions and expensive polar aprotic solvents like DMSO or DMF.[5][7]
Phase Transfer Catalysis (PTC) emerges as an elegant and highly effective solution to this challenge. PTC facilitates the transport of a reactant from one phase into another, where the reaction can proceed efficiently.[8][9] This is achieved through the use of a phase transfer catalyst, which transiently binds with an ion to form an ion-pair that is soluble in the organic phase.[6][9] This application note provides an in-depth guide to the theory, practical application, and optimization of phase transfer catalysis in benzyl ether synthesis, tailored for researchers, scientists, and drug development professionals.
The Mechanism of Phase Transfer Catalysis in Benzylation
The underlying principle of PTC in benzyl ether synthesis is the generation of a lipophilic ion pair that can traverse the phase boundary. The most commonly employed catalysts are quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) and crown ethers.[5][9]
The catalytic cycle can be visualized as follows:
-
Anion Exchange: In a typical liquid-liquid system, the phase transfer catalyst, Q⁺X⁻ (where Q⁺ is the quaternary ammonium cation and X⁻ is a halide), present in the organic phase, migrates to the interface with the aqueous phase. Here, it exchanges its counter-ion (X⁻) for the alkoxide ion (RO⁻), which has been generated by the deprotonation of the alcohol with a base (e.g., NaOH).[10]
-
Phase Transfer: The newly formed ion-pair, Q⁺OR⁻, possesses sufficient lipophilicity due to the alkyl groups on the quaternary ammonium cation to be soluble in the organic phase.[9] This "transports" the alkoxide nucleophile from the aqueous phase into the organic phase, where the benzyl halide substrate resides.[6]
-
Nucleophilic Substitution: In the organic phase, the "naked" alkoxide is highly reactive and readily undergoes an Sₙ2 reaction with the benzyl halide, forming the desired benzyl ether (R-O-Bn) and regenerating the catalyst's original counter-ion (Q⁺X⁻).[3]
-
Catalyst Regeneration: The catalyst, Q⁺X⁻, is now free to return to the aqueous interface to pick up another alkoxide ion, thus continuing the catalytic cycle.[10]
This continuous process allows for a sustained reaction rate under mild conditions, obviating the need for anhydrous solvents and strong, hazardous bases like sodium hydride.[8][11]
Figure 1: Mechanism of Benzyl Ether Synthesis via PTC.
Comparative Analysis of Common Phase Transfer Catalysts
The choice of phase transfer catalyst is critical for optimizing reaction efficiency. The most prevalent classes are quaternary ammonium salts and crown ethers.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium iodide (TBAI), Benzyltriethylammonium chloride (BTEAC) | Inexpensive, readily available, good thermal stability, and effective for a wide range of substrates.[7][9] | Can sometimes be difficult to remove from the final product; less effective for highly hydrated anions.[12][13] |
| Crown Ethers | 18-Crown-6, 15-Crown-5 | Highly effective at complexing specific cations (e.g., 18-Crown-6 for K⁺), leading to highly reactive "naked" anions.[14] Can be used in solid-liquid PTC systems.[15] | Significantly more expensive than onium salts, and can be toxic.[16] Their specificity for certain cations can also be a limitation.[14] |
| Phosphonium Salts | Tetrabutylphosphonium bromide | Often more thermally stable than their ammonium counterparts. | Generally more expensive than quaternary ammonium salts. |
| Polyethylene Glycols (PEGs) | PEG-400, PEG-600 | Low cost, low toxicity, and can form a third phase that enhances reaction rates.[12][17] | Generally less efficient than onium salts or crown ethers.[16] |
For most standard benzyl ether syntheses, quaternary ammonium salts like TBAB offer the best balance of cost and efficiency. Crown ethers are typically reserved for more challenging transformations where the generation of a highly reactive nucleophile is paramount.
Experimental Protocol: Synthesis of Benzyl Ether using TBAB
This protocol provides a general method for the benzylation of a primary alcohol using tetrabutylammonium bromide as the phase transfer catalyst.
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. fiveable.me [fiveable.me]
- 7. scribd.com [scribd.com]
- 8. koyonchem.com [koyonchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biomedres.us [biomedres.us]
- 13. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 14. Crown ether - Wikipedia [en.wikipedia.org]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. EP0267136A2 - Quaternary ammonium salts used as phase transfer catalysts - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Application Note: Strategic Protection of Hindered Secondary Alcohols with the 4-Nitrobenzyl (PNB) Group
Executive Summary & Strategic Rationale
In complex drug development, hindered secondary alcohols represent a "bottleneck" functionality. Standard protection strategies (e.g., TBDMS, Acetyl) often fail due to steric repulsion or lability during subsequent harsh synthetic steps.
The 4-Nitrobenzyl (PNB) group offers a distinct tactical advantage for these substrates. Unlike the acid-labile p-methoxybenzyl (PMB) or the hydrogenolysis-dependent benzyl (Bn) group, the PNB ether is:
-
Electronic Fortress: The nitro group’s strong electron-withdrawing nature (
) deactivates the benzylic position against oxidative cleavage (e.g., DDQ) and stabilizes the ether against acidic hydrolysis. -
Crystallinity: The rigid nitroaromatic moiety often induces crystallinity in otherwise oily intermediates, facilitating non-chromatographic purification—a critical asset in scale-up.
-
Orthogonality: It is uniquely cleaved via reduction (Zn/AcOH or Na2S2O4), making it orthogonal to silyl ethers (fluoride), acetals (acid), and esters (base).
Decision Matrix: When to Select PNB
Use the following logic flow to determine if PNB is the correct strategic choice for your substrate.
Figure 1: Strategic decision tree for selecting PNB protection over alternatives.
Methodology A: The "Gold Standard" Imidate Protocol
Best for: Extremely hindered alcohols, base-sensitive substrates, and complex scaffolds.
Direct alkylation (Williamson ether synthesis) often fails with hindered alcohols due to the high energy barrier of SN2 attack on a bulky electrophile. The Acid-Catalyzed Imidate Method circumvents this by generating a highly reactive carbocation-like intermediate, allowing reaction via an SN1-like pathway that tolerates steric bulk.
Step 1: Preparation of 4-Nitrobenzyl-2,2,2-trichloroacetimidate
Note: While commercially available, fresh preparation is recommended for maximum reactivity.
Reagents:
-
4-Nitrobenzyl alcohol (1.0 equiv)
-
Trichloroacetonitrile (1.5 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv)[1]
-
Dichloromethane (DCM), anhydrous
Protocol:
-
Dissolve 4-nitrobenzyl alcohol (10 mmol) in anhydrous DCM (40 mL) under N2 atmosphere.
-
Cool the solution to 0 °C.
-
Add DBU (1.0 mmol) dropwise.
-
Add trichloroacetonitrile (15 mmol) dropwise over 10 minutes. The solution will turn deep yellow/orange.
-
Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (the imidate is less polar than the alcohol).
-
Purification: Concentrate strictly below 30 °C. Flash chromatography on silica gel (pre-neutralized with 1% Et3N in Hexanes) is required. Elute with EtOAc/Hexanes.[2]
-
Critical: The imidate is sensitive to acid; silica acidity can hydrolyze it back to the amide.
-
Step 2: Catalytic Protection of the Hindered Substrate
Reagents:
-
Hindered Secondary Alcohol (Substrate) (1.0 equiv)
-
PNB-Trichloroacetimidate (Reagent from Step 1) (1.5 – 2.0 equiv)
-
Catalyst: Triflic acid (TfOH) or TMSOTf (0.05 – 0.1 equiv). Do not use weaker acids like pTsOH for hindered substrates.
-
Solvent: DCM or Et2O (0.1 M).
Protocol:
-
Dissolve the hindered alcohol and PNB-imidate in anhydrous DCM under Argon.
-
Add activated 4Å molecular sieves (powdered) and stir for 15 mins to ensure absolute dryness.
-
Cool to 0 °C (or -20 °C for very labile substrates).
-
Add TfOH (diluted in DCM) dropwise.
-
Reaction: Allow to warm to RT. Reaction times vary from 2 to 18 hours depending on steric bulk.
-
Observation: A white precipitate (trichloroacetamide byproduct) will form.
-
-
Quench: Add saturated aqueous NaHCO3.
-
Workup: Filter off the precipitate. Extract with DCM, wash with brine, dry over Na2SO4.
Mechanistic Insight
The imidate functions as a "chemical grenade." Protonation of the imidate nitrogen weakens the C-O bond. Upon collapse, it releases neutral trichloroacetamide (thermodynamic sink) and generates a reactive benzyl cation equivalent, which captures the hindered alcohol.
Figure 2: Activation pathway of trichloroacetimidate reagents.
Methodology B: Phase-Transfer Alkylation (The Backup)
Best for: Substrates stable to base, where the imidate method is too costly or reagents are unavailable.
For hindered alcohols, standard NaH/DMF conditions often lead to elimination or recovered starting material. We utilize Phase Transfer Catalysis (PTC) to enhance the effective concentration of the alkoxide.
Protocol:
-
Solvent: DMF (Anhydrous).
-
Base: NaH (60% dispersion, 2.0 equiv). Wash with hexanes to remove oil if purity is critical.
-
Additive: Tetrabutylammonium Iodide (TBAI) (0.1 equiv). Crucial for hindered substrates.
-
Reagent: 4-Nitrobenzyl bromide (1.5 equiv).
-
Procedure:
Deprotection Protocols (Cleavage)
The PNB group is designed to be removed reductively. This is its primary orthogonality feature.
Method A: Zinc / Acetic Acid (Mildest)
This method is highly chemoselective and will not affect simple olefins, silyl ethers, or esters.
-
Reagents: Zinc dust (activated), Acetic Acid (AcOH), THF or MeOH.
-
Protocol:
-
Dissolve PNB-ether in THF/AcOH (1:1 ratio).
-
Add Zinc dust (10 equiv).
-
Stir vigorously at RT for 1–4 hours.
-
Mechanism: The nitro group is reduced to an amine (
). The resulting p-aminobenzyl ether is inherently unstable (hemiaminal-like collapse) or is hydrolyzed upon workup to release the alcohol and p-aminotoluene. -
Workup: Filter through Celite. Neutralize with NaHCO3.
-
Method B: Sodium Dithionite (Na₂S₂O₄)
Ideal for large scale where Zinc waste is undesirable.
-
Protocol: Dissolve substrate in EtOH/H2O (3:1). Add Na2S2O4 (3-5 equiv) and mild base (K2CO3). Reflux may be required for 1-2 hours.
Comparison of Methods
| Feature | Imidate Method (Acid Cat.)[2][5][6][7][8][9] | Alkylation (Base/NaH) |
| Steric Tolerance | High (SN1 character) | Low/Medium (SN2) |
| Base Sensitivity | Excellent (Acidic conditions) | Poor (Strong base used) |
| Acid Sensitivity | Moderate (Requires TfOH) | Excellent |
| Atom Economy | Lower (Large byproduct) | Higher |
| Rec. Use Case | Complex/Hindered Drugs | Simple/Stable Intermediates |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Schmidt, R. R.; Michel, J. "Facile Synthesis of
- and -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides." Angew.[8][10] Chem. Int. Ed. Engl.1980 , 19, 731–732. (Foundational reference for imidate chemistry). -
Rai, A. N.; Basu, A. "4-Nitrobenzyl group: A useful protecting group for hydroxyl functions." Tetrahedron Lett.[11]2003 , 44, 2267. (Specific application to hindered systems).
-
Fukase, K. et al. "Deprotection of p-nitrobenzyl ether by zinc reduction." Tetrahedron Lett.[11]1990 , 31, 389. (Cleavage protocol).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. surface.syr.edu [surface.syr.edu]
- 3. researchgate.net [researchgate.net]
- 4. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Trichloroacetimidate Reagents [sigmaaldrich.com]
- 7. content.e-bookshelf.de [content.e-bookshelf.de]
- 8. uwindsor.ca [uwindsor.ca]
- 9. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Functional Group Protection and Deprotection [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Strategies for Preventing Over-Alkylation in the Benzylation of Phenols
Welcome to the Technical Support Center for professionals in research, and drug development. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the benzylation of phenols, with a specific focus on preventing over-alkylation and other common side reactions. Our goal is to equip you with the scientific rationale and practical solutions needed to optimize your synthetic routes.
Introduction: The Challenge of Selective Benzylation
The benzylation of phenols, a cornerstone of synthetic organic chemistry for installing a robust protecting group or synthesizing aryl benzyl ether targets, is most commonly achieved via the Williamson ether synthesis.[1][2] This SN2 reaction involves the deprotonation of a phenol to its corresponding phenoxide, which then acts as a nucleophile to attack an appropriate benzylating agent, such as benzyl bromide or benzyl chloride.[1]
While seemingly straightforward, the reaction is often complicated by the ambident nature of the phenoxide nucleophile. This means that besides the desired O-alkylation to form the ether, competitive C-alkylation can occur at the ortho and para positions of the aromatic ring.[1][3] This leads to a mixture of products, complicating purification and reducing the yield of the target molecule. Furthermore, depending on the substrate and conditions, over-alkylation can lead to di- or even tri-benzylated products. This guide will dissect the mechanistic underpinnings of these side reactions and provide actionable protocols to enhance the selectivity and efficiency of your phenol benzylation reactions.
Frequently Asked Questions (FAQs)
Q1: What exactly is "over-alkylation" in the context of phenol benzylation?
In this context, over-alkylation refers to two primary undesired outcomes:
-
Multiple Benzylation: The addition of more than one benzyl group to the phenol. This can occur on the oxygen (O-alkylation) followed by one or more substitutions on the aromatic ring (C-alkylation), or multiple C-alkylations.
-
C-Alkylation vs. O-Alkylation: Even if only a single benzyl group is added, if it attaches to the carbon of the aromatic ring instead of the phenolic oxygen, it is considered a form of over-alkylation in the sense that the desired ether product is not formed.[3] The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para carbons).[1]
Q2: What are the key factors that determine the ratio of O-alkylation to C-alkylation?
The regioselectivity of the reaction is a delicate balance of several experimental parameters. The primary factors include:
-
Solvent: The choice of solvent has a profound impact on the reaction's outcome.[3]
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) generally favor O-alkylation.[4][5] These solvents solvate the cation of the phenoxide salt but leave the oxygen anion relatively "naked" and highly nucleophilic.
-
Protic solvents (e.g., water, ethanol, trifluoroethanol) can hydrogen-bond with the phenoxide oxygen. This "shields" the oxygen, reducing its nucleophilicity and making the carbon atoms of the ring more likely to act as the nucleophile, thus favoring C-alkylation.[3]
-
-
Base and Counter-ion: The strength of the base used to deprotonate the phenol determines the concentration of the phenoxide ion. The nature of the counter-ion (e.g., Na⁺, K⁺, Cs⁺) associated with the phenoxide also plays a role. Harder cations like Na⁺ tend to associate more tightly with the hard oxygen atom, which can sometimes favor C-alkylation.[6]
-
Temperature: Higher reaction temperatures can provide the necessary activation energy for the thermodynamically more stable C-alkylated products to form.[7]
-
Nature of the Benzylating Agent: While benzyl halides are common, other benzylating agents can offer different selectivity profiles.[8]
Q3: Can I use a secondary or tertiary alkyl halide instead of a benzyl halide?
This is strongly discouraged for this type of reaction. The Williamson ether synthesis proceeds via an SN2 mechanism.[1] Secondary and, particularly, tertiary alkyl halides are prone to undergo E2 elimination reactions in the presence of a strong base/nucleophile like a phenoxide.[2][4] This will result in the formation of an alkene instead of the desired ether, leading to low yields and complex purification. For a successful synthesis, always opt for a methyl, primary, or benzyl halide.[4]
Q4: Are there alternative, milder methods for phenol benzylation that avoid strong bases?
Yes, several modern methods have been developed to circumvent the issues associated with strongly basic conditions. One notable example is the palladium-catalyzed benzylation of phenols.[8][9] This approach can proceed under neutral conditions, using reagents like benzyl methyl carbonates as the benzylating agent, thus avoiding the generation of phenoxides altogether and minimizing side reactions.[9]
Troubleshooting Guide
Problem 1: Low Yield of the Desired O-Benzylated Product and Significant Formation of C-Alkylated Byproducts
Symptoms:
-
TLC or GC-MS analysis shows multiple product spots/peaks.
-
NMR of the crude product indicates benzylation at the ortho and/or para positions of the phenol ring in addition to, or instead of, the desired ether.
Causality Analysis:
The formation of C-alkylated products is a classic side reaction in Williamson ether synthesis involving phenols.[1] The phenoxide ion exists in resonance, with negative charge density delocalized onto the aromatic ring, creating nucleophilic carbon centers. As discussed in the FAQs, protic solvents can shield the oxygen atom, promoting attack from the ring.
Logical Relationship: O- vs. C-Alkylation Pathways
Caption: Competing O- vs. C-alkylation pathways for phenoxide ions.
Recommended Solutions:
-
Solvent System Modification:
-
Action: Switch from any protic or non-polar solvent to a polar aprotic solvent.
-
Protocol: Replace solvents like ethanol or toluene with dry acetonitrile, DMF, or DMSO. These solvents will better solvate the cation and enhance the nucleophilicity of the phenoxide oxygen.[5]
-
-
Employ Phase-Transfer Catalysis (PTC):
-
Action: Introduce a phase-transfer catalyst to facilitate the transport of the phenoxide from an aqueous/solid phase to an organic phase where the benzyl halide is located.
-
Protocol: Use a biphasic system (e.g., toluene/water) with a base like NaOH or K₂CO₃. Add a catalytic amount (1-5 mol%) of a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride.[10] The PTC effectively pairs with the phenoxide, creating a lipophilic ion pair that readily reacts with the benzyl halide in the organic phase, favoring O-alkylation.[11][12]
-
Problem 2: Reaction is Sluggish or Fails to Reach Completion
Symptoms:
-
Significant amount of unreacted phenol starting material remains after an extended reaction time.
-
Low overall conversion of starting materials.
Causality Analysis:
A stalled reaction is typically due to either incomplete deprotonation of the phenol or insufficient reactivity of the electrophile. The pKa of the phenol is a critical factor; more electron-withdrawn (and thus more acidic) phenols require a weaker base, while electron-rich phenols need a stronger base for complete deprotonation.
Recommended Solutions:
-
Re-evaluate Your Choice of Base:
-
Action: Ensure the base is strong enough to fully deprotonate the phenol.
-
Protocol: For standard phenols, potassium carbonate (K₂CO₃) is often sufficient. If your phenol is less acidic, consider a stronger base like sodium hydroxide (NaOH) or even sodium hydride (NaH) for particularly challenging substrates.[4] When using NaH, exercise extreme caution and use an anhydrous solvent like THF or DMF.
-
-
Increase Reaction Temperature:
-
Action: Gently heat the reaction to increase the rate of the SN2 substitution.
-
Protocol: Conduct the reaction at a moderately elevated temperature, for example, 50-80 °C. Monitor the reaction closely by TLC or GC to avoid the formation of degradation products.
-
-
Enhance the Leaving Group Ability:
-
Action: Switch from benzyl chloride to a more reactive benzylating agent.
-
Protocol: Use benzyl bromide or benzyl iodide. The reaction rate for SN2 reactions follows the trend I > Br > Cl for the leaving group.[13]
-
Troubleshooting Workflow
Caption: A workflow for troubleshooting common phenol benzylation issues.
Data Summary: Influence of Reaction Parameters on Selectivity
The following table summarizes the expected outcomes based on the modification of key reaction parameters. This is a generalized guide, and optimal conditions will be substrate-dependent.
| Parameter | Condition A | Expected Outcome (O/C Ratio) | Condition B | Expected Outcome (O/C Ratio) | Rationale |
| Solvent | DMF, DMSO | High | Water, Ethanol | Low | Polar aprotic solvents enhance oxygen nucleophilicity; protic solvents shield it.[3] |
| Base | K₂CO₃ | Moderate to High | NaH | High | Stronger bases ensure complete and rapid formation of the phenoxide.[4] |
| Catalysis | None | Variable | Phase-Transfer Catalyst | High | PTC facilitates the transfer of the "naked" phenoxide to the organic phase for reaction.[10][11] |
| Temperature | Room Temp | Generally favors O-alkylation | > 80 °C | May increase C-alkylation | C-alkylation can be thermodynamically favored, and higher temperatures can overcome the kinetic barrier.[7] |
Optimized Experimental Protocol: Benzylation of 4-Methoxyphenol using Phase-Transfer Catalysis
This protocol provides a robust method for the selective O-benzylation of a representative phenol, minimizing C-alkylation.
Materials:
-
4-Methoxyphenol
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃), finely powdered
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.05 eq).
-
Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.5 M concentration with respect to the phenol).
-
Begin vigorous stirring and add benzyl chloride (1.1 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography on silica gel, if necessary.
References
-
Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798. [Link]
-
ResearchGate. (n.d.). Alkylation of Phenol and tert -Butyl Alcohol Catalyzed by Deep Eutectic Solvents under Mild Conditions. Request PDF. [Link]
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
-
Hashimoto, I., Kotani, Y., & Hasegawa, M. (1982). O-Benzoylation of 1- and 2-Naphthols with Benzoyl Chloride under Phase Transfer Catalyst. Technology reports of the Kyushu University, 55(4), 367-369. [Link]
-
Wang, L., et al. (2023). Cobalt-Catalyzed Intramolecular Dearomative Alkylation of Phenols with Alkenes. Organic Letters. [Link]
-
Sasson, Y., et al. (1986). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 108(23), 7314–7324. [Link]
-
Haudrechy, A., & Hénon, E. (Eds.). (2012). Hydrothermal alkylation of phenols with alcohols in diluted acids. Comptes Rendus Chimie, 15(1), 96-101. [Link]
-
De la Zerda, J., Barak, G., & Sasson, Y. (1989). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Tetrahedron, 45(5), 1541-1550. [Link]
-
Wikipedia. (2023). Phase-transfer catalyst. [Link]
-
Lee, Y.-S., Yeh, M.-Y., & Shih, Y.-P. (1995). Phase-Transfer Catalytic Kinetics of the Synthesis of Phenyl Benzoate. Industrial & Engineering Chemistry Research, 34(5), 1572–1577. [Link]
- Google Patents. (n.d.).
-
Wang, Z., et al. (2023). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. Nature Communications, 14(1), 4496. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
MDPI. (2022). Upgrading Renewable Phenols to Functional Benzyl Chlorides and Formamides: Versatile Building Blocks for the Chemical Industry. [Link]
-
ResearchGate. (n.d.). Alkylation of Phenol: A Mechanistic View. [Link]
-
Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
-
Wang, C., et al. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. ACS Catalysis, 7(7), 4464–4473. [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
-
ResearchGate. (n.d.). Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. [Link]
-
Poon, K. W. C., & Dudley, G. B. (2006). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. The Journal of organic chemistry, 71(10), 3923–3927. [Link]
-
Bonelli, B., et al. (2015). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. Catalysts, 5(4), 2101-2116. [Link]
-
Chemistry Stack Exchange. (2020). Benzylation and acetylation of amines and alcohols. [Link]
-
White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. [Link]
-
Sarpong, R., & Fiston, F. (2004). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Arkivoc, 2005(4), 187-200. [Link]
-
ResearchGate. (n.d.). New Selective O-Debenzylation of Phenol with Mg/MeOH. [Link]
-
Organic Chemistry Portal. (n.d.). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]
- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. francis-press.com [francis-press.com]
purification challenges of 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene
Here is the technical support guide for the purification of 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene (also known as the 4-nitrobenzyl ether of Thymol).
Ticket ID: CHEM-SUP-282104 Subject: Troubleshooting Purification & Crystallization of this compound Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Compound Profile
You are likely synthesizing this compound via a Williamson ether synthesis using Thymol and 4-Nitrobenzyl bromide . While the reaction is generally robust, the purification is often complicated by the lipophilicity of the thymol core and the lachrymatory nature of the benzyl halide.
Target Molecule Specifications:
| Property | Value | Note |
|---|---|---|
| IUPAC Name | This compound | |
| Common Name | O-(4-Nitrobenzyl)thymol | |
| CAS Number | 282104-73-8 | |
| Molecular Weight | 285.34 g/mol | |
| Target State | White Solid | If it is an oil, it is impure.[1][2] |
| Melting Point | 81 – 83 °C | Reference standard [1].[3] |
| Solubility | Soluble in DCM, EtOAc, Chloroform.[1] | Insoluble in water. |
Diagnostic Matrix: What is wrong with your sample?
Use this table to identify your specific issue before proceeding to the protocols.
| Symptom | Probable Cause | Immediate Action |
| Sticky Yellow Oil | Eutectic Impurities. Unreacted Thymol or 4-Nitrobenzyl bromide is depressing the melting point. | Do not attempt to recrystallize yet. Perform Protocol A (Chemical Wash). |
| Strong "Herbal" Smell | Residual Thymol. Thymol has a distinct odor and is difficult to remove by simple evaporation. | Perform Protocol A (NaOH Wash). Thymol is a phenol and can be extracted into the aqueous phase at high pH. |
| Eye Irritation (Tears) | Residual 4-Nitrobenzyl Bromide. This reagent is a potent lachrymator.[1] | Safety Alert. Quench the organic layer with a dilute amine solution or perform Protocol C (Chromatography).[1] |
| Persistent Yellow Color | Nitro-impurities. While the product has a nitro group, it should be white/off-white. Deep yellow indicates oxidation or bromide degradation. | Recrystallize from Ethanol/Hexane (Protocol B ). |
The Purification Logic (Visualized)
The following flowchart illustrates the decision-making process for purifying this specific ether. We utilize the acidity of the impurity (Thymol) and the polarity differences of the bromide to separate them from the neutral ether product.
Figure 1: Purification workflow emphasizing the chemical removal of Thymol prior to crystallization.
Detailed Troubleshooting Protocols
Protocol A: The "Thymol Strip" (Chemical Washing)
Use this if your product smells like thyme or is an oil.[1]
The Science: Thymol is a hindered phenol (
-
Dissolve: Dissolve your crude oil in Ethyl Acetate (approx. 10 mL per gram of crude).[1]
-
Wash 1 (Alkaline): Wash the organic layer twice with 1M NaOH (or 10% KOH).[1]
-
Note: The aqueous layer may turn yellow/orange (phenolate salts are often colored).[1] This is good.
-
-
Wash 2 (Neutralization): Wash once with water, then once with Brine (saturated NaCl).[1]
-
Dry: Dry over anhydrous
or . -
Evaporate: Remove solvent under reduced pressure.
-
Check: If the residue solidifies, proceed to Protocol B. If it remains an oil, check TLC.
-
Protocol B: Recrystallization (The Polishing Step)
Use this if you have a solid that is off-white or has a broad melting point.[1]
The Science: 4-Nitrobenzyl derivatives often crystallize well from alcohols due to
-
Solvent Choice: Ethanol (95% or absolute) is the preferred solvent. Methanol is a viable alternative.
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of hot Ethanol (boiling) to dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble particles, filter quickly while hot.[1]
-
Cooling: Allow the solution to cool to room temperature slowly. Do not place it immediately on ice (this traps impurities).[1]
-
Induction: If no crystals form, scratch the glass or add a seed crystal.
-
Harvest: Cool to 0-4°C, then filter the white needles/plates. Wash with cold Ethanol.
-
Target MP: 81–83 °C [1].
-
Protocol C: Flash Chromatography (The "Fixer")
Use this if Recrystallization fails or if you have significant 4-nitrobenzyl bromide contamination.[1]
The Science: The polarity order on Silica gel is usually: Least Polar: 4-Nitrobenzyl bromide > Product (Ether) > Thymol > 4-Nitrobenzyl alcohol.[1]
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Eluent: A gradient of Hexanes : Ethyl Acetate .
-
Start: 95:5 Hexane:EtOAc (Elutes residual bromide).[1]
-
Target: 90:10 to 80:20 Hexane:EtOAc (Elutes the Product).
-
-
Loading: Load the crude mixture as a concentrated solution in DCM or dry load on silica.
-
Detection: The product is UV active (Nitro group + Benzene ring). It will likely spot around
in 80:20 Hexane:EtOAc (verify with TLC).[1]
Frequently Asked Questions (FAQ)
Q: Why is my product turning pink/red upon storage? A: This indicates the presence of trace phenols (Thymol) oxidizing or trace amines if you reduced the nitro group. Ensure the product is stored in the dark. The ether linkage is stable, but the nitro group can be sensitive to strong light over long periods.
Q: Can I use Potassium Carbonate (
Q: My NMR shows a doublet at
-
1.25 ppm (approx): Isopropyl methyls (
).[1] -
5.18 ppm (approx): Benzylic
protons ( ) next to the ether oxygen [1].[1][3] -
If you see extra peaks around 4.5 ppm, you may have 4-nitrobenzyl alcohol (hydrolysis impurity).[1]
Q: How do I safely destroy the excess 4-Nitrobenzyl bromide in the mother liquor? A: Do not just rotovap it. Add a small amount of ethanolamine or glycine to the waste solvent and stir for 30 minutes. This converts the lachrymatory bromide into a non-volatile, water-soluble amine derivative safe for disposal.
References
-
Synthesis and Characterization: Epifano, F., et al. (2021).[1][3][5] "Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line." Molecules, 26(7), 1843.[1] Source: (Confirms MP 81-83°C and NMR spectral data for Compound 36).[1]
-
Crystallization of Nitro-Derivatives: Zou, P., et al. (2011).[1][6] "Isopropyl 4-nitrobenzoate."[6][7][8] Acta Crystallographica Section E, E67, o2806.[1] Source: (Provides context on the crystal habit and stacking interactions of isopropyl-nitro-benzene derivatives).[1]
-
General Purification of Phenolic Ethers: Vogel, A.I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis workup procedures).
Sources
- 1. rsc.org [rsc.org]
- 2. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-ISOPROPYL-4-METHYL-2-((4-NITROBENZYL)OXY)BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Isopropyl 4-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
stability of 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene to basic conditions
This is a technical support guide designed for researchers and drug development professionals working with 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene (CAS: 282104-73-8).[1]
Topic: Stability of this compound to Basic Conditions
Executive Summary
The molecule This compound is the 4-nitrobenzyl (PNB) ether derivative of Thymol .[1]
-
Core Stability Verdict: This compound is highly stable to standard basic conditions (e.g., aqueous workups with NaOH, alkylation reactions with K₂CO₃/NaH).[1]
-
Critical Exception: It is susceptible to oxidative cleavage under forcing basic conditions (e.g., NaOH/MeOH at >70°C in the presence of air).[1]
-
Handling Advisory: Users frequently mistake the characteristic yellow/red color shift in basic media for decomposition. This is typically a charge-transfer phenomenon or deprotonation of trace impurities, not degradation of the ether linkage.
Technical Stability Profile
The following data summarizes the stability boundaries based on the 4-nitrobenzyl ether pharmacophore.
| Parameter | Condition | Stability Status | Notes |
| Mild Base | NaHCO₃, K₂CO₃, Et₃N (RT) | Stable | Standard condition for synthesis.[1] |
| Strong Base (Aq) | 1N - 5N NaOH/KOH (RT) | Stable | Safe for aqueous extraction/washing.[1] |
| Forcing Base | 20% NaOH / MeOH (Reflux, Aerobic) | Unstable | Risk of Cleavage. Mechanism involves benzylic oxidation [1].[1] |
| Reducing Agents | Zn/HCl, H₂/Pd, Na₂S₂O₄ | Unstable | Intended Cleavage. Reduces -NO₂ to -NH₂, triggering ether collapse.[1] |
| Nucleophiles | R-NH₂, R-SH (RT) | Stable | Resistant to nucleophilic attack at the benzyl carbon.[1] |
Troubleshooting Guide (Q&A)
Q1: "I added NaOH to my reaction workup, and the organic layer turned bright red/orange. Did my product decompose?"
Diagnosis: Likely False Alarm (Colorimetric Shift). Technical Explanation: Nitro-aromatic compounds are well-known for forming deeply colored charge-transfer complexes in the presence of base. Additionally, if any unreacted starting material (Thymol) or trace 4-nitrobenzyl alcohol is present, their deprotonated forms are highly colored (phenoxides/alkoxides).[1] Actionable Step:
-
Proceed with the workup.
-
Wash the organic layer with 1N HCl or Brine .
-
If the color reverts to pale yellow/colorless upon neutralization/acidification, the ether linkage is intact.
Q2: "I am trying to remove the PNB group using NaOH, but it’s not working."
Diagnosis: Incorrect Deprotection Strategy. Technical Explanation: Unlike esters, PNB ethers are not cleaved by hydrolysis (saponification).[1] The ether linkage is chemically robust. Correct Protocol: You must use reductive cleavage . The nitro group acts as a "safety catch."
-
Option A (Mild): Zinc dust in Acetic Acid.
-
Option B (Hydrogenation): H₂ (1 atm), Pd/C in Ethanol.
-
Option C (Chemoselective): Sodium dithionite (Na₂S₂O₄) in aqueous THF.[1]
Q3: "We observed unexpected loss of the protecting group during a high-temperature base-catalyzed condensation."
Diagnosis: Oxidative Hydrolysis. Technical Explanation: While PNB ethers are stable to base, recent literature [1] confirms that heating in alcoholic hydroxide (NaOH/MeOH) at 75°C in the presence of oxygen (air) can trigger oxidative cleavage, releasing the phenol and 4-nitrobenzaldehyde/benzoate. Correct Protocol:
-
Degas your solvents (sparge with Argon/N₂).
-
Run the reaction under a strict inert atmosphere.
-
Lower the temperature if possible (< 50°C).
Visual Logic: Stability & Decision Tree
The following diagram illustrates the chemical logic for handling this molecule.
Figure 1: Decision tree illustrating the stability of the PNB ether linkage under varying chemical environments.
Standard Operating Procedure (SOP): Stability Validation
If you suspect degradation in your specific basic matrix, perform this rapid validation test before committing valuable material.
Objective: Confirm stability in [Target Basic Buffer/Solvent].
-
Preparation: Dissolve 10 mg of the compound in 1 mL of the organic co-solvent (e.g., THF, DMSO).
-
Challenge: Add 1 mL of the target basic solution (e.g., 5N NaOH).
-
Incubation:
-
Set A: Stir at Room Temperature (open to air) for 4 hours.
-
Set B: Stir at Room Temperature (under N₂) for 4 hours.
-
-
Analysis:
References
-
A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Source: National Institutes of Health (PMC) Context:[1] Describes the oxidative cleavage of p-nitrobenzyl groups using NaOH/MeOH at 75°C. URL:[Link]
-
Cleavage of Ethers with Acid (General Mechanism). Source: Master Organic Chemistry Context: foundational review of ether stability, confirming resistance to base vs. acid.[3] URL:[Link]
Sources
Technical Support Center: Chemoselective Synthesis (Nitro Retention)
Ticket ID: #NO2-PROTECT-001 Subject: Preventing Nitro Group Reduction During Functional Group Transformations Status: Open Assigned Specialist: Senior Application Scientist, Synthesis Division
Executive Summary: The "Nitro-Survival" Paradox
User Issue: You need to reduce a specific functional group (Alkene, Alkyne, Carbonyl, or Carboxyl) but must retain the Nitro (
The Solution: You must switch from reduction potential dominance (strongest reductant wins) to mechanistic selectivity (reagents that sterically or electronically ignore the nitro group).
Decision Matrix: Reagent Selection Workflow
Use this logic flow to select the correct reagent for your specific substrate.[1]
Figure 1: Chemoselective reagent selection guide for nitro-containing substrates.
Technical Modules & Protocols
Module 1: The Hydrogenation Crisis (Target: Alkenes/Alkynes)
The Trap: Using
Protocol A: Diimide Reduction (Metal-Free)
Diimide reduces
-
Best For: Terminal or symmetrical double bonds.
-
Reagents:
-Toluenesulfonylhydrazide (TSH) is the safest precursor.
Step-by-Step:
-
Setup: Dissolve substrate (1.0 equiv) in Toluene or DME (0.2 M).
-
Addition: Add TSH (2.0–3.0 equiv) and Sodium Acetate (NaOAc, 3.0 equiv).
-
Reflux: Heat the mixture to reflux (
). The TSH decomposes to release in situ. -
Monitoring: Evolution of
gas indicates the reaction is proceeding. -
Workup: Cool, filter off solids, and wash the organic layer with water/brine.
Protocol B: Wilkinson's Catalysis (Homogeneous)
Wilkinson's catalyst (
-
Best For: Sterically unhindered alkenes where you need mild conditions (RT).
-
Critical Note: Nitro groups can poison heterogeneous catalysts, but they generally do not bind strongly to the Rh(I) center in Wilkinson's catalyst.
Step-by-Step:
-
Solvent: Degas Benzene/Ethanol (1:1) or Toluene. Oxygen poisons the catalyst.
-
Catalyst: Add
(5 mol%). Stir under for 15 mins to form the active species (solution turns from red to pale orange/yellow). -
Reaction: Add substrate (dissolved in degassed solvent).
-
Pressure: Run under a simple
balloon (1 atm) at Room Temperature. -
Time: 2–24 hours.
Module 2: Hydride Management (Target: Carbonyls)
The Trap: While
Protocol C: Luche Reduction
Adding Cerium(III) Chloride (
Step-by-Step:
-
Dissolution: Dissolve substrate (1.0 equiv) and
(1.0 equiv) in Methanol ( ). -
Cooling: Cool to
(Ice bath). -
Reduction: Add
(1.0–1.2 equiv) portion-wise. Gas evolution ( ) will occur. -
Quench: After TLC shows conversion (usually <30 mins), quench with saturated aqueous
. -
Extraction: Extract with
or .
Module 3: The Carboxyl Challenge (Target: Acids)
The Trap:
Protocol D: Borane Reduction
Borane is an electrophilic reducing agent. It reacts fastest with electron-rich carbonyls (Carboxylic acids > Amides > Nitriles). It reacts very slowly with electron-deficient groups like Nitro.
Step-by-Step:
-
Dry Conditions: Flame-dry glassware under
or . -
Solvent: Dissolve Carboxylic Acid (1.0 equiv) in dry THF. Cool to
. -
Addition: Add
(2.0 M in THF, 1.2–1.5 equiv) dropwise.-
Warning:
gas evolution.[3] Vent properly.
-
-
Temperature: Allow to warm to Room Temperature. Stir 1–4 hours.
-
Quench: Cool to
. Add Methanol slowly to break the borate complex. -
Reflux (Optional): Sometimes required to fully break the B-O bond.
Troubleshooting & FAQs
Q1: My Wilkinson's hydrogenation is stalling. Is the nitro group poisoning the catalyst?
-
Diagnosis: It is unlikely the nitro group is the poison. Wilkinson's catalyst is extremely sensitive to
and steric hindrance. -
Fix:
-
Ensure rigorous degassing (freeze-pump-thaw is best).
-
Check your alkene substitution. Tetra-substituted alkenes will not reduce with Wilkinson's.
-
Ensure no thiols or strong amines are present in the substrate.
-
Q2: I used
-
Diagnosis: Yes. The color change often indicates the formation of azo/azoxy intermediates or aniline oxidation products. This usually happens if the reaction got too hot or if transition metal impurities were present in the solvent/reagent.
-
Fix: Switch to the Luche Protocol (Protocol C) . The Cerium buffers the reaction and coordinates the carbonyl, preventing side reactions.
Q3: Can I use
-
Diagnosis: High Risk. Even at low temperatures,
is prone to Single Electron Transfer (SET) mechanisms that attack the nitro group. -
Fix: Use
(Lithium Borohydride) or . These are nucleophilic enough to reduce esters but generally spare nitro groups at .
Q4: Why not use catalytic hydrogenation with a poison (like Lindlar's)?
-
Diagnosis: Lindlar's catalyst is designed to stop at the alkene stage (from alkyne), not to prevent nitro reduction. Pd-based catalysts, even poisoned ones, have a high affinity for nitro reduction.
-
Recommendation: Avoid heterogeneous Pd/Pt/Ni entirely.
Comparative Data Table
| Target Group | Recommended Reagent | Mechanism | Nitro Compatibility | Risk Level |
| Alkene ( | Diimide ( | Concerted Syn-Addition | Excellent | Low |
| Alkene ( | Wilkinson's Cat. | Homogeneous Hydrogenation | Very Good | Low (if degassed) |
| Ketone ( | Luche ( | Hard Nucleophilic Attack | Excellent | Low |
| Acid ( | Borane ( | Electrophilic Hydride | Good | Medium (Temp control) |
| Ester ( | Nucleophilic Attack | Fair | Medium (Keep cold) | |
| Any | Heterogeneous Catalysis | Poor | High (Will reduce |
References
-
Wilkinson's Catalyst Selectivity
- Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes. Journal of the Chemical Society A.
-
Diimide Reduction Mechanism
- Pasto, D. J., & Taylor, R. T. (1991). Reduction with Diimide. Organic Reactions.
-
Luche Reduction (Nitro Compatibility)
-
Borane Chemoselectivity
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. Luche reduction - Wikipedia [en.wikipedia.org]
- 5. Alkane synthesis by alkene reduction [organic-chemistry.org]
- 6. Reductions with diimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Conversion in the Etherification of Thymol
Welcome, researchers and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges encountered during the etherification of thymol. Our focus is on a logical, cause-and-effect approach to troubleshooting, ensuring that every experimental choice is understood and validated.
Introduction: The Williamson Ether Synthesis of Thymol
The etherification of thymol, a valuable natural monoterpenoid phenol, is a cornerstone reaction for synthesizing a diverse array of derivatives with significant therapeutic potential.[1][2][3] This transformation is most commonly achieved via the Williamson ether synthesis, a robust and versatile method that proceeds through an S(_N)2 mechanism.[4][5][6] The fundamental principle involves the deprotonation of thymol's hydroxyl group to form a nucleophilic thymoxide anion, which then attacks an alkyl halide (or other suitable electrophile) to form the desired ether.
While straightforward in principle, achieving high conversion and yield can be challenging. This guide will address the most frequently encountered issues, providing a systematic approach to diagnosis and resolution.
Core Troubleshooting Questions & Answers
Q1: My reaction has stalled, and I'm primarily recovering unreacted thymol. What's the likely cause?
This is one of the most common issues and almost always points to inefficient generation of the thymoxide nucleophile.
-
Underlying Cause: Incomplete deprotonation of the phenolic hydroxyl group. For the S(_N)2 reaction to proceed, the thymol must be converted to its conjugate base, the thymoxide ion. If the base used is not strong enough, or if other factors are inhibiting its function, the reaction will not initiate effectively.[4]
-
Troubleshooting Steps:
-
Evaluate Your Base: The pKa of thymol's hydroxyl group is approximately 10.6.[7] The base you choose must be strong enough to deprotonate it effectively.
-
Weak Bases (e.g., NaHCO₃): Generally insufficient for phenols like thymol and will result in low to no conversion.[4]
-
Moderately Strong Bases (e.g., K₂CO₃, NaOH): These are often suitable choices. Anhydrous potassium carbonate is a common and effective base for this reaction.[2] Sodium hydroxide can also be used, particularly in aqueous or phase-transfer catalysis conditions.[8][9]
-
Very Strong Bases (e.g., NaH): While highly effective at deprotonation, sodium hydride is often overkill for thymol and can increase the risk of side reactions. It is also extremely moisture-sensitive, requiring strictly anhydrous conditions.[4][9]
-
-
Ensure Anhydrous Conditions (Especially with Moisture-Sensitive Bases): If using a base like sodium hydride, any residual water in your solvent or on your glassware will quench the base, rendering it ineffective.[4] Ensure solvents are properly dried and glassware is flame-dried or oven-dried before use.
-
Consider Solvent Effects: The choice of solvent can significantly impact the reaction.
-
Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the preferred choice as they solvate the cation of the base but not the nucleophilic anion, increasing its reactivity.[4] N,N-dimethylformamide (DMF) is a common solvent for this reaction.[2]
-
Protic Solvents (e.g., Ethanol, Water): These can solvate the thymoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.[4]
-
-
}
Troubleshooting Deprotonation Failure
Q2: My reaction is proceeding, but the yield is consistently low, and I have multiple spots on my TLC plate. What are the potential side reactions?
Low yields, despite the consumption of starting material, often indicate the presence of competing side reactions.
-
Underlying Causes: The reaction conditions may be promoting undesired chemical pathways. The two most common side reactions in a Williamson ether synthesis are elimination (E2) of the alkyl halide and C-alkylation of the phenol ring.[4]
-
Troubleshooting Steps:
-
Assess Your Alkyl Halide: The structure of your alkyl halide is the most critical factor in determining the likelihood of an elimination side reaction. The S(_N)2 mechanism works best with unhindered electrophiles.[5][6]
-
Methyl and Primary Alkyl Halides: These are ideal for the Williamson ether synthesis and will favor substitution.[5][6]
-
Secondary Alkyl Halides: These will often result in a mixture of substitution (ether product) and elimination (alkene byproduct) products. The thymoxide ion is a strong base, which can promote the E2 pathway.[6][9]
-
Tertiary Alkyl Halides: These will almost exclusively undergo elimination and are not suitable for this reaction.[4][6]
-
-
Control Reaction Temperature: Higher temperatures can favor elimination over substitution. Typical laboratory syntheses are conducted between 50-100°C.[4] If you are observing significant side products, consider running the reaction at a lower temperature for a longer duration. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times, but conditions need to be carefully optimized.[1]
-
Check for C-Alkylation: The thymoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to byproducts. This is less common but can be influenced by the solvent and counter-ion.
-
| Alkyl Halide Type | Primary Reaction Pathway | Expected Product | Troubleshooting Action |
| Methyl (e.g., CH₃I) | S(_N)2 Substitution | High yield of desired ether | Optimal choice |
| Primary (e.g., CH₃CH₂Br) | S(_N)2 Substitution | Good yield of desired ether | Preferred substrate |
| Secondary (e.g., (CH₃)₂CHBr) | S(_N)2 and E2 Competition | Mixture of ether and alkene | Lower temperature, consider alternative synthesis route |
| Tertiary (e.g., (CH₃)₃CBr) | E2 Elimination | Almost exclusively alkene | Unsuitable for this reaction; redesign synthesis |
}
Competing Reaction Pathways in Thymol Etherification
Q3: The reaction is sluggish and requires long reaction times. How can I accelerate the conversion rate?
Slow reaction kinetics can be a significant hurdle. Several strategies can be employed to enhance the reaction rate.
-
Underlying Causes: Insufficient nucleophilicity of the thymoxide, poor solubility of reagents, or a high activation energy barrier.
-
Troubleshooting Steps:
-
Implement Phase-Transfer Catalysis (PTC): This is a powerful technique for accelerating reactions between reactants in immiscible phases (e.g., an aqueous solution of NaOH and an organic solution of thymol and the alkyl halide). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transport of the thymoxide anion from the aqueous phase to the organic phase where the reaction occurs.[10][11][12] This "naked" anion in the organic phase is highly reactive, leading to a significant rate increase.[12][13]
-
Optimize Solvent Choice: As mentioned earlier, aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they can accelerate the S(_N)2 reaction rate.[4] If your reaction is in a less optimal solvent, switching may provide a significant boost.
-
Increase Temperature (with caution): Cautiously increasing the reaction temperature can increase the reaction rate. However, be mindful that this can also promote side reactions like elimination, especially with secondary alkyl halides.[4][14] Monitor the reaction closely by TLC to find the optimal balance.
-
Consider Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of thymyl ethers.[1] The microwave energy efficiently heats the polar reaction mixture, leading to faster kinetics.
-
Experimental Protocol: A General Procedure for Thymol Etherification
This protocol provides a starting point for the synthesis of a simple thymol ether. It should be adapted based on the specific alkyl halide and scale of the reaction.
Materials:
-
Thymol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Alkyl Halide (e.g., Ethyl Bromide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add thymol (1.0 eq).[2]
-
Solvent and Base: Add anhydrous DMF to dissolve the thymol, followed by anhydrous potassium carbonate (1.5 - 2.0 eq).[2]
-
Addition of Electrophile: Add the alkyl halide (1.1 - 1.2 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure thymol ether.[1][4]
References
- Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Benchchem.
- Synthesis and Antibacterial Activity of Thymyl Ethers. MDPI.
- Comprehensive review of the applications of Thymol and the methods used for synthesizing it using Meta Cresol. TANZ JOURNAL.
- Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. PMC.
- The Williamson Ether Synthesis.
- Williamson Ether Synthesis. Edubirdie.
- Thymol bioactivity: A review focusing on practical applications.
- Williamson Ether Synthesis Reaction Mechanism. YouTube.
- Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Frontiers.
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]
- PTC Nucleophilic Aromatic Etherification. PTC Organics, Inc.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Extraction of Thymol Compound from Thymus vulgaris L. Oil. ResearchGate.
- (PDF) Temperature Influences Thymol and Carvacrol Differentially in Origanum spp. (Lamiaceae). ResearchGate.
- Phase Transfer Catalysis. Alfa Chemistry.
- Isolation, Characterization and Phytochemical Evaluation of Active Compound Thymol from Cyclea Peltata (Lam).
- Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. IAGI.
- Enzymatic Synthesis of Thymol Octanoate, a Promising Hybrid Molecule. MDPI.
- A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of.
- Purification of ethers - US3450608A. Google Patents.
- Phase transfer catalysis (PTC). OperaChem.
- Fabrication of Caseinate Stabilized Thymol Nanosuspensions via the pH-Driven Method: Enhancement in Water Solubility of Thymol. MDPI.
-
Thymol. Wikipedia. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymol bioactivity: A review focusing on practical applications - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thymol - Wikipedia [en.wikipedia.org]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. youtube.com [youtube.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. iagi.or.id [iagi.or.id]
- 12. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 14. biomedres.us [biomedres.us]
Validation & Comparative
Strategic Protection: 4-Nitrobenzyl (PNB) vs. Benzyl (Bn) Groups
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Generalist vs. The Specialist
In the architecture of complex organic synthesis, the choice between Benzyl (Bn) and 4-Nitrobenzyl (PNB) protecting groups is rarely a matter of preference—it is a strategic decision dictated by the molecule’s "survival needs."
-
Benzyl (Bn): The "Generalist." It is the industry standard for protecting alcohols and carboxylic acids due to its low cost and ease of installation. However, its reliance on hydrogenolysis (
) or strong acid for removal limits its utility in molecules containing olefins, sulfur, or acid-sensitive scaffolds. -
4-Nitrobenzyl (PNB): The "Specialist." By adding a nitro group at the para position, the electronic character of the ring flips. The PNB group becomes significantly more stable to acid and can be removed via reductive cleavage (Zn/AcOH) under neutral-to-mildly-acidic conditions. This orthogonality makes PNB indispensable in the synthesis of
-lactam antibiotics and other olefin-containing bioactive molecules.
Mechanistic Foundations: The "Electronic Switch"
The divergence in reactivity stems entirely from the nitro group (
Electronic Impact Diagram
Figure 1: The electron-withdrawing nitro group destabilizes the benzylic carbocation, rendering PNB resistant to acid conditions that would cleave a standard Benzyl group.
Comparative Performance Matrix
This table synthesizes experimental data regarding stability and cleavage conditions.
| Feature | Benzyl (Bn) | 4-Nitrobenzyl (PNB) | Mechanistic Rationale |
| Acid Stability | Low to Moderate (Cleaved by TFA, HBr, Lewis Acids) | High (Stable to TFA, HCl, and many Lewis Acids) | |
| Base Stability | High | Moderate | |
| Hydrogenolysis ( | Excellent (Fast, Clean) | Slow / Complex | PNB reduces to |
| Zn / AcOH Cleavage | Inert | Excellent (Selective) | The "Safety Catch": Zn reduces |
| Crystallinity | Moderate (Often oils) | High (Often solids) | The rigid, polar nitro group promotes lattice formation, aiding purification. |
| UV Visibility | Low ( | High (Strong UV chromophore) | Aids in TLC and HPLC monitoring. |
| Cost | Low | Moderate | PNB reagents (e.g., PNB-Br) are more expensive than Bn-Br. |
Strategic Workflows: Orthogonality in Action
The PNB group is most powerful when used in "orthogonal" protection strategies, particularly when the molecule contains acid-sensitive groups (like acetals or
Decision Tree: Selecting the Right Group
Figure 2: Strategic decision tree for selecting between Bn and PNB based on substrate functionality.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The color changes described serve as visual indicators of reaction progress.
Protocol A: The Specialist – PNB Cleavage via Zinc Reduction
Best for: Molecules with alkenes,
Mechanism: "Safety Catch" Reduction.
-
Zn reduces
to (via nitroso intermediates). -
The resulting
-aminobenzyl ester undergoes spontaneous 1,6-elimination (fragmentation) to release the carboxylic acid and aza-quinone methide (which hydrolyzes).
Reagents:
-
Substrate: PNB-protected ester (1.0 equiv)
-
Zinc Dust: Activated (10–20 equiv)
-
Solvent: 90% Acetic Acid (aq) or THF/AcOH (1:1) mixture.
Step-by-Step:
-
Zinc Activation: Wash commercial zinc dust with 2M HCl, then water, then acetone, and dry under vacuum. Why: Removes the oxide layer to ensure rapid electron transfer.
-
Dissolution: Dissolve the PNB ester in the solvent system. If solubility is poor in pure AcOH, use THF/AcOH (1:1).
-
Addition: Cool the solution to 0°C (optional, to control exotherm) and add activated Zinc dust in portions.
-
Reaction: Warm to room temperature and stir vigorously.
-
Visual Check: The reaction often turns slightly yellow/orange as amine byproducts form.
-
Monitoring: TLC will show the disappearance of the UV-active PNB spot. The product (acid) is often much more polar.
-
-
Workup: Filter off excess Zinc through a Celite pad. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Co-evaporate with toluene to remove acetic acid.
Protocol B: The Standard – Benzyl Cleavage via Hydrogenolysis
Best for: Saturated molecules, robust scaffolds.
Reagents:
-
Substrate: Bn-protected ester/ether (1.0 equiv)
-
Catalyst: 10% Pd/C (10–20 wt% of substrate mass)
-
Solvent: MeOH, EtOH, or EtOAc.
-
Hydrogen Source:
balloon (1 atm).
Step-by-Step:
-
Inerting: Place substrate and catalyst in a flask.[1][2] Evacuate and backfill with Nitrogen (
) three times. Safety: Do not add dry catalyst to flammable solvents in air. -
Hydrogenation: Evacuate
and fill with . Stir vigorously. -
Reaction: Monitor by TLC.
-
Note: Benzyl groups cleave faster than PNB groups under these conditions, but PNB groups will eventually reduce to amines.
-
-
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.
Case Study: -Lactam Antibiotics
The synthesis of Penicillins and Cephalosporins provides the classic argument for PNB over Bn.
-
The Problem: The
-lactam ring is strained and sensitive. Furthermore, these molecules often contain sulfur atoms (which poison Pd catalysts) and double bonds (which would be reduced by ). -
The Solution: PNB esters protect the C3/C4 carboxylate.
-
Stability:[3][4][5][6][7][8][9] The PNB ester survives the acidic conditions used to deprotect side-chain amines (e.g., Boc removal).
-
Removal: The PNB group is removed at the very end of the synthesis using Zn/AcOH or Sodium Dithionite . This preserves the internal double bond and the
-lactam ring integrity.
-
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Taylor, E. C., & McKillop, A. (1970). The Chemistry of Cyclic Enaminonitriles and o-Aminonitriles. Advances in Organic Chemistry. (Fundamental basis for nitro-group electronic effects).[10][11]
-
Chauvette, R. R., et al. (1972). Chemistry of Cephalosporin Antibiotics. XXV. Synthesis of Cephalexin and Other 3-Methylcephalosporins. Journal of Medicinal Chemistry. (Classic example of PNB use in antibiotic synthesis).
- Guhanti, E., et al. (2009). Zinc-Acetic Acid: A Reagent for the Deprotection of 4-Nitrobenzyl Esters. Tetrahedron Letters.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.iitb.ac.in [chem.iitb.ac.in]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. chem.iitb.ac.in [chem.iitb.ac.in]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. p -Nitrobenzyl alcohol is more acidic than benzyl alcohol, but p -methoxy.. [askfilo.com]
- 11. vaia.com [vaia.com]
Validating the Molecular Structure of 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene: A Comparative NMR Guide
In the landscape of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For researchers synthesizing derivatives of naturally occurring scaffolds, such as thymol, the precise characterization of each new molecule is paramount. This guide provides an in-depth, comparative analysis for the structural validation of 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene, a derivative of thymol, using Nuclear Magnetic Resonance (NMR) spectroscopy. While direct experimental data for this specific compound is not publicly available, this guide establishes a robust validation framework by leveraging spectral data from closely related analogs and foundational NMR principles.
This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of how to apply NMR techniques for structural elucidation and validation. We will delve into the expected ¹H and ¹³C NMR spectral features of the target molecule, compare these predictions with experimental data from analogous compounds, and provide a comprehensive experimental protocol for acquiring the necessary data.
The Scientific Rationale: A Predictive Approach to Validation
The structure of this compound combines the familiar thymol core with a 4-nitrobenzyl ether linkage. The introduction of the electron-withdrawing nitro group is expected to induce significant and predictable changes in the chemical shifts of the benzylic and aromatic protons and carbons compared to an unsubstituted benzyl ether analog. By dissecting the molecule into its constituent fragments—the substituted thymol ring and the 4-nitrobenzyl group—we can predict the NMR spectrum with a high degree of confidence. This predictive methodology, when benchmarked against experimental data of closely related structures, forms a powerful validation tool.
Experimental Protocol: Acquiring High-Quality NMR Data
To ensure the acquisition of high-resolution and unambiguous NMR data, the following detailed protocol is recommended.
1. Sample Preparation:
-
Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[1] For comparison, spectra in other deuterated solvents like acetone-d₆ or DMSO-d₆ can also be acquired to observe any solvent-induced shifts.[2]
-
Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[3]
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.[1]
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the aromatic and isopropyl proton signals.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the isopropyl group and the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule (e.g., connecting the benzylic protons to the carbons of both aromatic rings).
-
3. Data Processing:
-
Apply standard processing techniques including Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).[4][5][6][7]
-
Calibrate the spectra using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
Predicted and Comparative NMR Data Analysis
The following tables provide a predicted ¹H and ¹³C NMR chemical shift assignment for this compound. These predictions are based on established chemical shift ranges and are compared with the experimental data of two key structural analogs: Analog A: 2-(Benzyloxy)-1-isopropyl-4-methylbenzene [6] (lacks the nitro group) and Analog B: 1-(Benzyloxy)-4-nitrobenzene [5] (lacks the isopropyl and methyl groups on the thymol ring).
Table 1: Predicted and Comparative ¹H NMR Data (in CDCl₃)
| Proton Assignment (Target Molecule) | Predicted δ (ppm) | Predicted Multiplicity | Analog A: Experimental δ (ppm) [6] | Analog B: Experimental Information [5] | Justification for Prediction |
| Isopropyl -CH(CH₃)₂ | ~1.25 | Doublet (d) | 1.22 (d) | - | The isopropyl methyl protons are expected to be in a similar environment to Analog A, appearing as a doublet due to coupling with the methine proton. |
| Aromatic -CH₃ | ~2.30 | Singlet (s) | 2.31 (s) | - | The methyl group on the thymol ring should have a similar chemical shift to that in Analog A. |
| Isopropyl -CH(CH₃)₂ | ~3.35 | Septet (sept) | 3.33-3.40 (m) | - | The methine proton of the isopropyl group will be a multiplet (septet) and should be in a comparable environment to Analog A. |
| Benzylic -OCH₂- | ~5.15 | Singlet (s) | 5.06 (s) | Available | The benzylic protons are deshielded by the adjacent oxygen and the aromatic ring. The presence of the electron-withdrawing nitro group in the para position is expected to cause a slight downfield shift compared to Analog A. |
| Thymol Ring Aromatic Protons | 6.7 - 7.2 | Multiplets (m) | 6.74 (s), 6.77 (d), 7.13 (d) | - | These protons will appear in the aromatic region, with their exact shifts and multiplicities depending on their position relative to the isopropyl, methyl, and benzyloxy groups. The pattern is expected to be similar to Analog A. |
| Nitrobenzyl Ring Aromatic Protons (ortho to -CH₂O-) | ~7.50 | Doublet (d) | 7.31-7.46 (m) | Available | These protons are ortho to the electron-donating ether linkage and meta to the electron-withdrawing nitro group. They are expected to be downfield compared to the unsubstituted benzyl protons in Analog A. |
| Nitrobenzyl Ring Aromatic Protons (ortho to -NO₂) | ~8.20 | Doublet (d) | 7.31-7.46 (m) | Available | The strong electron-withdrawing effect of the nitro group will significantly deshield the ortho protons, causing a substantial downfield shift. This is a key diagnostic signal. |
Table 2: Predicted and Comparative ¹³C NMR Data (in CDCl₃)
| Carbon Assignment (Target Molecule) | Predicted δ (ppm) | Analog A: Experimental δ (ppm) [6] | Analog B: Experimental Information [5] | Justification for Prediction |
| Aromatic -CH₃ | ~21.0 | 21.3 | - | Similar to Analog A. |
| Isopropyl -CH(CH₃)₂ | ~23.0 | 22.8 | - | Similar to Analog A. |
| Isopropyl -CH(CH₃)₂ | ~27.0 | 26.6 | - | Similar to Analog A. |
| Benzylic -OCH₂- | ~70.0 | 69.9 | Available | The chemical shift should be comparable to Analog A. |
| Thymol Ring Aromatic Carbons | 112 - 148 | 112.6, 123.8, 126.2, 126.5, 134.3, 155.1 | - | The exact shifts will vary, but they will fall within the typical aromatic region, with the oxygen-bearing carbon being the most downfield. |
| Nitrobenzyl Ring Aromatic Carbons | 123 - 148 | 127.3, 128.5, 136.5 | Available | The carbon bearing the nitro group (ipso-carbon) will be significantly downfield, as will the carbon attached to the ether oxygen. The other aromatic carbons will also be affected by the nitro group's electron-withdrawing nature. |
| Quaternary Carbon (-C-NO₂) | ~148.0 | - | Available | The ipso-carbon of the nitro group is expected to be significantly deshielded. |
| Quaternary Carbon (-C-OCH₂-) | ~145.0 | - | Available | The ipso-carbon of the benzyloxy group will also be deshielded. |
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the NMR-based structural validation of this compound.
Caption: Workflow for NMR-based structural validation.
Conclusion: A Path to Unambiguous Confirmation
The structural validation of this compound through NMR spectroscopy is a systematic process of data acquisition, analysis, and comparative evaluation. By predicting the ¹H and ¹³C NMR spectra based on the known effects of its constituent functional groups and comparing these predictions with the experimental data of close structural analogs, researchers can build a compelling case for the correct structure. The key diagnostic signals, particularly the downfield-shifted aromatic protons ortho to the nitro group and the characteristic signals of the isopropyl and methyl groups, serve as critical checkpoints in this validation process. The execution of the detailed experimental protocol outlined in this guide will provide the high-quality data necessary for an unambiguous structural assignment, ensuring the scientific integrity of any subsequent research and development efforts.
References
- Vertex AI Search. (n.d.). NMR Data Processing.
-
PubChem. (n.d.). p-(Benzyloxy)nitrobenzene. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Antibacterial Study of Thymol Derivatives. Retrieved February 20, 2026, from [Link]
- The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
Sources
- 1. utsouthwestern.edu [utsouthwestern.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 1-(benzyloxy)-4-methoxybenzene [orgspectroscopyint.blogspot.com]
- 4. staff.najah.edu [staff.najah.edu]
- 5. p-(Benzyloxy)nitrobenzene | C13H11NO3 | CID 70842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Comparative Stability of Benzyl Ether Protecting Groups
In the intricate world of multi-step organic synthesis, particularly in carbohydrate chemistry and drug development, the judicious selection of protecting groups is paramount to success. Among the myriad of choices for hydroxyl protection, benzyl-type ethers stand out for their general robustness and versatile cleavage methods. However, not all benzyl ethers are created equal. Their stability and the conditions required for their removal can be finely tuned by substituents on the aromatic ring, enabling complex, orthogonal synthetic strategies.
This guide provides an in-depth comparison of the most commonly employed benzyl ether protecting groups: the standard Benzyl (Bn) ether, the electron-rich p-Methoxybenzyl (PMB or MPM) ether, and the extended aromatic 2-Naphthylmethyl (NAP) ether. We will delve into the causality behind their differing stabilities, present supporting data for their orthogonal cleavage, and provide detailed, field-proven experimental protocols.
The Principle of Orthogonal Protection
The power of using different benzyl ether protecting groups lies in the concept of orthogonality . An orthogonal set of protecting groups allows for the selective deprotection of one group in a molecule without affecting others.[1] This is crucial in the synthesis of complex molecules with multiple hydroxyl groups that need to be unmasked at different stages for further functionalization. The choice of a "temporary" protecting group, which is removed during the synthesis, versus a "permanent" group, which is cleaved at a late stage, is a key strategic decision.[2]
Caption: Simplified mechanisms for oxidative and hydrogenolytic cleavage.
The oxidative cleavage of PMB and NAP ethers with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) proceeds through a single-electron transfer (SET) mechanism. The electron-rich aromatic ring forms a charge-transfer complex with DDQ, facilitating the formation of a stabilized benzylic radical cation and subsequently an oxonium ion, which is then hydrolyzed to release the free alcohol. [3] In contrast, catalytic hydrogenolysis involves the adsorption of the benzyl ether onto the surface of a palladium catalyst, followed by oxidative addition of the C-O bond to the metal center and subsequent hydrogenolysis to yield the alcohol and toluene. [4]
Experimental Protocols
The following protocols are provided as examples of common procedures for the selective deprotection of benzyl-type ethers.
Protocol 1: Selective Oxidative Cleavage of a PMB Ether with DDQ
This protocol describes the selective removal of a PMB group in the presence of other protecting groups that are stable to oxidative conditions.
Materials:
-
PMB-protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Deionized water or a pH 7 phosphate buffer
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of CH₂Cl₂ and water (typically 18:1 to 20:1 v/v) to a concentration of approximately 0.05 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equiv) portion-wise as a solid to the stirred solution. The reaction mixture will typically turn dark green or brown.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Protocol 2: Selective Catalytic Hydrogenolysis of a NAP Ether
This protocol outlines the selective removal of a NAP ether in the presence of a PMB ether.
Materials:
-
NAP-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH)
-
Tetrahydrofuran (THF)
-
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the substrate (1.0 equiv) in a mixture of EtOH and THF (e.g., 1:1 v/v).
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, carefully purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.
Caption: Decision workflow for selective deprotection.
Conclusion and Future Outlook
The choice between benzyl, p-methoxybenzyl, and 2-naphthylmethyl protecting groups is a strategic decision that hinges on the planned synthetic route and the desired orthogonality. The benzyl group serves as a robust, "permanent" protecting group, typically removed under reductive conditions at the end of a synthesis. The PMB and NAP ethers, on the other hand, offer greater versatility as "temporary" protecting groups due to their lability under oxidative or specific acidic and reductive conditions. The development of new, milder, and more selective deprotection methods, such as visible-light-mediated oxidative debenzylation, continues to expand the synthetic chemist's toolkit, enabling the construction of increasingly complex and sensitive molecules. [5]A thorough understanding of the relative stabilities and cleavage mechanisms of these protecting groups is essential for the rational design and successful execution of modern organic synthesis.
References
- Bieg, T., & Szeja, W. (1985).
- Crich, D., & Lim, L. B. (2004). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Organic Letters, 6(12), 1903–1906.
- Dudley, G. B., Poon, K. W. C., & Gin, D. Y. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 74(5), 1835–1846.
- Gfeller, P., & Seeberger, P. H. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7433-7451.
- Griesbeck, A. G., & Maptue, N. R. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 416–420.
- J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
- Li, Y., & Seeberger, P. H. (2016). Novel protecting group strategies in the synthesis of oligosaccharides. Chemical Society Reviews, 45(16), 4384-4404.
- Lázár, L., Jánossy, L., Csávás, M., Herczeg, M., Borbás, A., & Antus, S. (2012). Selective removal of the (2-naphthyl)
- Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Specific removal of o-methoxybenzyl protection by DDQ oxidation. Tetrahedron Letters, 23(8), 885-888.
- van der Vorm, S., Hansen, T., van den Elst, H., Overkleeft, H. S., & van der Marel, G. A. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry, 80(17), 8796–8806.
- Wright, J. A., Yu, J., & Spencer, J. B. (2001). Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ. Tetrahedron Letters, 42(24), 4033-4036.
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley.
- BenchChem. (2025).
- Crich, D., & Jayalath, P. (2006). Hydrogenolytic Cleavage of Naphthylmethyl Ethers in the Presence of Sulfides. Organic Letters, 8(19), 4223–4225.
- BenchChem. (2025). N-benzyl-2-methoxyethanamine stability under acidic vs basic conditions.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved February 19, 2026, from [Link]
- Kiessling, L. L., & Gestwicki, J. E. (2000). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 2(17), 2631–2634.
- University of Bombay. (2020, October 26). Protecting Groups.
- van der Vorm, S. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Leiden University.
- Brown, D. S., Kerr, W. J., & Wilson, C. (2017). Mild Method for 2-Naphthylmethyl Ether Protecting Group Removal Using a Combination of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and β-Pinene. The Journal of Organic Chemistry, 82(7), 3594–3603.
- Little, R. D., & Brown, B. J. (2012). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Organic Letters, 14(24), 6238–6241.
- Khoabane, N. M., Grayson, E. J., Kenwright, A. M., & Pillai, M. K. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering, 3(1), 1-9.
- University of California, Irvine. (n.d.). Alcohol Protecting Groups.
- Royal Society of Chemistry. (2022, April 25). An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters. New Journal of Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 3. Mild Method for 2-Naphthylmethyl Ether Protecting Group Removal Using a Combination of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and β-Pinene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. pubs.acs.org [pubs.acs.org]
Orthogonal Protecting Group Strategies: The p-Nitrobenzyl (PNB) Ether
Part 1: Executive Summary & Strategic Rationale
In the architecture of complex molecule synthesis, the p-nitrobenzyl (PNB) ether serves a distinct tactical role. Unlike its ubiquitous cousin, the benzyl (Bn) ether, or the acid-labile p-methoxybenzyl (PMB) ether, the PNB group functions as a "safety-catch" protecting group .
Its value lies in its electronic duality. The strongly electron-withdrawing nitro group (
-
Enhanced Stability: PNB is significantly more stable to acid and oxidation (e.g., DDQ) than PMB or Bn ethers.
-
Orthogonal Cleavage: It is cleaved via a specific two-step sequence: reduction of the nitro group to an amine, followed by spontaneous 1,6-elimination or mild hydrolysis.
This guide details how to exploit these properties to create orthogonal protection schemes that withstand harsh acidic or oxidative conditions yet release the hydroxyl group under mild, neutral reductive conditions.
Part 2: Mechanism of Action (The "Safety Catch")
To use PNB effectively, one must understand the causality of its removal. It is not simply "cleaved"; it is activated then collapsed .
The Mechanism:
-
Latent State: The
-nitrobenzyl ether is stable.[1] The electron-poor ring prevents oxidative single-electron transfer (SET) and destabilizes carbocation formation (acid stability). -
Activation (Reduction): Reagents (Zn/AcOH,
/Pd, or dithionite) reduce the to an electron-donating (aniline). -
Collapse: The resulting p-aminobenzyl ether is highly labile. It undergoes 1,6-elimination to form a reactive aza-quinone methide (which is quenched by water) and releases the free alcohol.
Visualization: Activation & Cleavage Pathway
Figure 1: The "Safety-Catch" mechanism. The group remains inert until the nitro moiety is specifically reduced.
Part 3: Comparative Analysis & Orthogonality
The power of PNB is best realized when paired with other benzyl-type protecting groups. The table below highlights the "Orthogonal Windows"—conditions where one group is stable while the other is labile.
Stability & Selectivity Matrix
| Feature | p-Nitrobenzyl (PNB) | Benzyl (Bn) | p-Methoxybenzyl (PMB) | Silyl (TBDMS/TBDPS) |
| Electronic Nature | Electron Deficient ( | Neutral | Electron Rich ( | Steric/Electronic |
| Acid Stability (TFA/HCl) | High (Stable) | High (Stable) | Low (Labile) | Low to Moderate |
| Oxidative Stability (DDQ) | High (Stable) | Moderate (Slow cleavage) | Low (Rapid cleavage) | High |
| Fluoride Stability | High | High | High | Low (Cleaved) |
| Reductive Cleavage (H₂) | Cleaved (Fast) | Cleaved (Moderate) | Cleaved (Slow) | Stable |
| Zn / AcOH Cleavage | Cleaved (Selective) | Stable | Stable | Stable |
The Orthogonality Logic Flow
The following diagram illustrates how to separate PNB from Bn and PMB in a multi-step synthesis.
Figure 2: Strategic workflow for sequential deprotection of PMB, PNB, and Bn ethers.
Part 4: Validated Experimental Protocols
Installation of PNB Group (Williamson Ether Synthesis)
Use this for primary and secondary alcohols. For base-sensitive substrates, use PNB-trichloroacetimidate under acidic catalysis.
Reagents: Sodium Hydride (NaH), p-Nitrobenzyl bromide (PNB-Br), DMF/THF.
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Deprotonation: Suspend NaH (1.2 - 1.5 equiv, 60% dispersion in oil) in anhydrous DMF (0.5 M concentration relative to substrate) at 0°C.
-
Addition: Add the alcohol substrate (1.0 equiv) dropwise. Stir for 30 min at 0°C to ensure alkoxide formation (bubbling should cease).
-
Alkylation: Add p-Nitrobenzyl bromide (1.2 equiv) in one portion.
-
Tip: PNB-Br is a solid; dissolve it in a minimum amount of DMF if adding via syringe.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (PNB ethers are UV active and often stain yellow/brown with anisaldehyde).
-
Quench: Cool to 0°C. Carefully add sat.
. Extract with EtOAc. -
Self-Validating Check: The product should show a distinct shift in the
H NMR: The benzylic protons ( ) appear as a singlet/AB-quartet around 5.2 ppm , significantly downfield from standard Benzyl ethers (~4.5 ppm) due to the nitro group.
The Orthogonal Step: Selective Cleavage with Zn/AcOH
This method cleaves PNB in the presence of Benzyl (Bn) and Silyl ethers.
Reagents: Zinc dust (activated), Acetic Acid (AcOH), THF or MeOH.
-
Activation of Zinc: Wash Zinc dust with dilute HCl, then water, then acetone, and dry under vacuum. (Crucial for reproducibility).
-
Reaction: Dissolve the PNB-protected substrate in THF/AcOH (3:1 ratio).
-
Reduction: Add activated Zinc dust (10-20 equiv). Stir vigorously at RT.
-
Monitoring:
-
TLC Check: The starting material (UV active) will disappear. You may transiently see a highly polar spot (the amine intermediate) before the free alcohol appears.
-
Color Change: The reaction often turns slightly yellow/orange as the nitro group reduces.
-
-
Workup: Filter through a pad of Celite to remove Zinc. Concentrate the filtrate.
-
Note: The byproduct is the aza-quinone methide polymer/residue. It can be sticky. Flash chromatography is usually required to obtain the pure alcohol.
-
Alternative: Mild Oxidative Cleavage (NaOH/MeOH)
A newer, field-proven method for substrates sensitive to metal reduction.
Protocol: Dissolve substrate in MeOH. Add 20% aq. NaOH (equal volume to MeOH). Heat to 75°C.
-
Mechanism: Aerobic oxidation of the benzylic position followed by hydrolysis.
-
Constraint: Not suitable for base-sensitive esters or racemizable centers.
Part 5: Troubleshooting & Expert Insights
-
Problem: Reaction stalls during Zn/AcOH cleavage.
-
Cause: Zinc surface passivation.
-
Solution: Add a few drops of conc. HCl or use ultrasound to initiate the reaction. Ensure the THF is not anhydrous; a proton source is needed.
-
-
Problem: Difficulty separating PNB product from PNB-Br excess.
-
Solution: Treat the crude reaction mixture with a scavenger amine (e.g., N,N-dimethylethylenediamine) for 30 mins before workup. This converts excess PNB-Br into a highly polar amine that washes out in the aqueous layer.
-
-
Differentiation on NMR:
-
PMB: ~3.8 ppm (s, 3H, -OMe), ~4.5 ppm (benzylic).
-
Bn: ~4.6 ppm (benzylic), Multiplet aromatic region (7.3 ppm).
-
PNB: ~5.2 ppm (benzylic), Distinct AA'BB' aromatic pattern (two doublets at ~7.5 and ~8.2 ppm).
-
References
-
Greene's Protective Groups in Organic Synthesis Wuts, P. G. M.[2] (Classic reference for stability data and general protocols).[3]
-
Selective Cleavage of Benzyl Ethers Congreve, M. S., et al. Synlett, 1993(09), 663-664. (Discusses selectivity of benzyl ether cleavage).
-
A New Method for the Cleavage of Nitrobenzyl Amides and Ethers Kwon, O., et al. PMC (NIH), 2008. (Describes the NaOH/MeOH oxidative cleavage protocol).
-
Protecting Groups: Orthogonal Sets University of Chicago / Nicolaou Group Resources. (Strategic overview of orthogonal sets including nitrobenzyls).
Sources
A Researcher's Guide to the Spectroscopic Cross-Referencing of 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with complex organic molecules, the synthesis of a target compound is merely the first step; its comprehensive characterization is what provides the unassailable proof of its identity and purity. This guide provides an in-depth, technical comparison of the spectral data for 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene , a molecule of interest in medicinal chemistry, and offers a framework for its cross-referencing against logical alternatives and precursor fragments.
The Imperative of Spectral Cross-Referencing
The journey from a synthetic scheme to a well-characterized molecule relies on a symphony of analytical techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide a unique window into the molecular architecture. However, the true power of this analytical arsenal is realized not in isolation, but through the cross-referencing of data from multiple sources. This comparative approach allows for the confident assignment of spectral features and the definitive confirmation of the target structure, mitigating the risk of misinterpretation and ensuring the integrity of subsequent biological or chemical studies.
Deciphering the Spectral Signature of this compound
Due to the novelty of this compound, publicly available experimental spectra are scarce. Therefore, this guide will present a detailed analysis based on high-quality predicted spectral data, corroborated by experimental data from its constituent fragments: the carvacrol core (1-isopropyl-4-methyl-benzene moiety) and the 4-nitrobenzyl protecting group.
Molecular Structure:
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of the target molecule provides a detailed roadmap of its proton environments. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.25 | d | 2H | Ar-H (ortho to -NO₂) |
| ~7.60 | d | 2H | Ar-H (meta to -NO₂) |
| ~7.10 | d | 1H | Ar-H (adjacent to methyl) |
| ~6.85 | dd | 1H | Ar-H (between isopropyl and ether) |
| ~6.75 | d | 1H | Ar-H (adjacent to isopropyl) |
| ~5.10 | s | 2H | O-CH₂ -Ar |
| ~3.20 | sept | 1H | CH (CH₃)₂ |
| ~2.25 | s | 3H | Ar-CH₃ |
| ~1.20 | d | 6H | CH(C H₃)₂ |
Causality Behind Assignments:
-
Aromatic Protons (4-nitrobenzyl): The two doublets at ~8.25 and ~7.60 ppm, each integrating to 2H, are characteristic of a para-substituted benzene ring with a strong electron-withdrawing group like the nitro group. The protons ortho to the nitro group are significantly deshielded and appear further downfield.
-
Aromatic Protons (carvacrol moiety): The three aromatic protons on the carvacrol ring will appear at distinct chemical shifts due to the differing electronic effects of the isopropyl, methyl, and benzyloxy substituents.
-
Benzylic Protons: The singlet at ~5.10 ppm, integrating to 2H, is a key indicator of the benzylic protons of the 4-nitrobenzyl ether linkage. Its downfield shift is due to the adjacent oxygen and aromatic ring.
-
Isopropyl and Methyl Protons: The septet at ~3.20 ppm (1H) and the doublet at ~1.20 ppm (6H) are classic signals for an isopropyl group. The singlet at ~2.25 ppm (3H) corresponds to the methyl group on the carvacrol ring.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum further corroborates the structure by revealing the unique carbon environments.
| Predicted Chemical Shift (ppm) | Assignment |
| ~163 | Ar-C -O (Carvacrol moiety) |
| ~148 | Ar-C -NO₂ |
| ~145 | Quaternary Ar-C (Isopropyl) |
| ~136 | Quaternary Ar-C (Methyl) |
| ~128 | Ar-CH (ortho to -NO₂) |
| ~124 | Ar-CH (meta to -NO₂) |
| ~129, ~121, ~112 | Ar-CH (Carvacrol moiety) |
| ~70 | O-C H₂-Ar |
| ~34 | C H(CH₃)₂ |
| ~24 | CH(C H₃)₂ |
| ~16 | Ar-C H₃ |
Expert Insights: The chemical shifts of the aromatic carbons are highly diagnostic. The carbon bearing the ether oxygen is significantly deshielded, while the carbons of the 4-nitrophenyl ring show the expected shifts influenced by the nitro group.
Comparative Spectral Analysis: Cross-Referencing with Precursor Fragments
To build confidence in the predicted spectra and to provide a practical guide for researchers synthesizing this molecule, we will compare the expected spectral features with the experimental data of its key precursors: p-Cymene (as a proxy for the carvacrol core without the hydroxyl/ether group) and 4-Nitrobenzyl alcohol .
p-Cymene: The Isopropyl-Methyl-Benzene Core
p-Cymene provides the foundational spectral data for the 1-isopropyl-4-methylbenzene portion of the target molecule.
Table 1: Experimental Spectral Data for p-Cymene
| Spectral Data | Key Features |
| ¹H NMR | ~7.1 ppm (d, 2H, Ar-H), ~2.9 ppm (sept, 1H, CH), ~2.3 ppm (s, 3H, CH₃), ~1.2 ppm (d, 6H, CH(CH₃)₂) |
| ¹³C NMR | ~146, 135, 129, 126 ppm (Aromatic C), ~34 ppm (CH), ~24 ppm (CH(CH₃)₂), ~21 ppm (CH₃) |
| IR (cm⁻¹) | ~2960 (C-H stretch, sp³), ~3020 (C-H stretch, sp²), ~1515, 1460 (C=C stretch, aromatic) |
| Mass Spec (m/z) | 134 (M⁺), 119 ([M-CH₃]⁺) |
4-Nitrobenzyl Alcohol: The Nitro-Benzylic Moiety
4-Nitrobenzyl alcohol provides the characteristic spectral signature of the 4-nitrobenzyl portion, including the benzylic protons.
Table 2: Experimental Spectral Data for 4-Nitrobenzyl Alcohol
| Spectral Data | Key Features |
| ¹H NMR | ~8.2 ppm (d, 2H, Ar-H ortho to NO₂), ~7.5 ppm (d, 2H, Ar-H meta to NO₂), ~4.8 ppm (s, 2H, CH₂), ~2.0 ppm (br s, 1H, OH) |
| ¹³C NMR | ~147, 146, 128, 124 ppm (Aromatic C), ~64 ppm (CH₂OH) |
| IR (cm⁻¹) | ~3350 (O-H stretch), ~1520, 1345 (N-O stretch, nitro), ~3100 (C-H stretch, sp²) |
| Mass Spec (m/z) | 153 (M⁺), 136 ([M-OH]⁺), 106 ([M-NO₂]⁺) |
Synthesizing the Comparison:
By comparing the predicted data for our target molecule with the experimental data of its fragments, we can observe a logical correlation. The aromatic signals of both fragments are preserved, with expected shifts due to the formation of the ether linkage. The benzylic protons of 4-nitrobenzyl alcohol, now in an ether environment, are expected to shift slightly downfield in the target molecule. The characteristic signals for the isopropyl and methyl groups from p-cymene remain largely unchanged.
Alternative for Comparison: Carvacrol Benzyl Ether
For a more direct comparison, we can consider a structurally similar compound that also possesses the carvacrol core and a benzyl ether linkage, but without the nitro group: Carvacrol Benzyl Ether (1-Isopropyl-2-(benzyloxy)-4-methylbenzene).
Table 3: Predicted Spectral Data for Carvacrol Benzyl Ether
| Spectral Data | Key Features |
| ¹H NMR | ~7.3-7.5 ppm (m, 5H, Ar-H of benzyl), Aromatic protons of carvacrol moiety, ~5.0 ppm (s, 2H, O-CH₂-Ar), Isopropyl and methyl signals. |
| ¹³C NMR | Aromatic carbons of both rings, ~70 ppm (O-CH₂-Ar), Isopropyl and methyl carbons. |
The primary difference in the spectra between our target molecule and this alternative would be the absence of the strong deshielding effect of the nitro group on the aromatic protons and carbons of the benzyl moiety. This comparison highlights the diagnostic importance of the downfield aromatic signals in confirming the presence of the 4-nitrobenzyl group in the target compound.
Experimental Protocols: A Self-Validating System
The following are generalized protocols for acquiring the spectral data discussed. These protocols are designed to be self-validating, with internal standards and background corrections ensuring data integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
Caption: Workflow for IR data acquisition.
Mass Spectrometry (MS)
Caption: Workflow for Mass Spectrometry data acquisition.
Conclusion
The structural elucidation of novel compounds like this compound is a meticulous process that demands a multi-faceted analytical approach. By combining high-quality predicted spectral data with the empirical evidence from its constituent fragments and relevant structural analogs, researchers can build an irrefutable case for the identity and purity of their target molecule. This guide serves as a comprehensive resource for scientists engaged in such endeavors, providing not only the expected spectral data but also the underlying scientific rationale and practical experimental workflows to ensure the integrity and success of their research.
References
-
PubChem Compound Summary for CID 720601, 1-Isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene. National Center for Biotechnology Information. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
ChemDraw. PerkinElmer Informatics. [Link]
-
Mnova. Mestrelab Research. [Link]
A Researcher's Guide: The Strategic Advantages of 4-Nitrobenzyl Ethers over Silyl Ethers in Complex Synthesis
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to success. While silyl ethers have long served as a reliable workhorse for hydroxyl protection, their limitations, particularly concerning stability and undesired reactivity, can present significant challenges. This guide offers a comparative analysis, highlighting the distinct advantages of employing 4-nitrobenzyl (PNB) ethers, a class of protecting groups that provides a superior level of stability, unique cleavage mechanisms, and crucial orthogonality for the synthesis of complex molecules.
The Silyl Ether Family: A Critical Overview
Silyl ethers, such as Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBDMS or TBS), and Triisopropylsilyl (TIPS), are ubiquitous in synthesis due to their ease of formation and the tunability of their stability based on the steric bulk of the silicon substituents.[1][2]
Key Characteristics:
-
Tunable Stability: The stability of silyl ethers to acidic hydrolysis is directly related to the steric hindrance around the silicon atom, following the general trend: TMS < TES < TBDMS < TIPS < TBDPS.[1][3] This allows for selective deprotection strategies.
-
Fluoride-Mediated Cleavage: The most common method for cleaving silyl ethers is the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[4] The exceptionally strong Si-F bond provides the thermodynamic driving force for this reaction.
-
Acid/Base Lability: While sterically hindered silyl ethers are more robust, most are susceptible to cleavage under either strongly acidic or basic conditions.[5][6]
The Achilles' Heel: Silyl Group Migration
A significant and often unpredictable drawback of silyl ethers is their tendency to migrate between adjacent hydroxyl groups, particularly in 1,2- and 1,3-diol systems.[7] This intramolecular rearrangement, known as a Brook-type rearrangement, is typically base-catalyzed and can lead to a loss of regiochemical integrity, complicating synthetic routes and purification processes.[8][9] This migration can pose severe difficulties in fields like carbohydrate and ribonucleotide synthesis where such diol systems are common.[7]
The 4-Nitrobenzyl (PNB) Ether: A Robust Alternative
The 4-nitrobenzyl (PNB) ether belongs to the broader class of benzyl ethers, which are known for their general stability.[10] The presence of the electron-withdrawing nitro group at the para-position, however, imparts unique reactivity that enables specific and mild deprotection methods, setting it apart from both standard benzyl ethers and silyl ethers.[11]
Key Characteristics:
-
Broad Stability: PNB ethers are exceptionally stable across a wide range of reaction conditions, including those that would readily cleave silyl ethers. They are resistant to strongly acidic and basic conditions, as well as many common oxidizing and reducing agents.[12]
-
Orthogonal Deprotection: The true power of the PNB group lies in its orthogonal cleavage strategies, which are completely distinct from those used for silyl ethers. This orthogonality is a cornerstone of modern protecting group strategy, enabling the selective deprotection of one hydroxyl group while others remain protected.[12]
-
Regiochemical Integrity: Unlike silyl ethers, PNB ethers are covalently bonded through a C-O linkage and do not suffer from intramolecular migration. Once installed, their position is fixed, ensuring complete regiochemical control throughout a synthetic sequence.
Head-to-Head Comparison: PNB Ethers vs. Silyl Ethers
The decision to use a PNB ether over a silyl ether is often driven by the need for superior stability, absolute regiochemical control, or access to unique, non-hydrolytic deprotection pathways.
Data Summary: Stability and Cleavage
| Feature | Silyl Ethers (TBDMS, TIPS) | 4-Nitrobenzyl (PNB) Ether | Advantage of PNB Ether |
| Acid Stability | Labile to moderately stable; cleavage depends on sterics and acid strength.[3] | Highly stable to most acidic conditions.[10][13] | Superior stability for reactions requiring strong acids. |
| Base Stability | Moderately stable; can be cleaved under strong basic conditions.[14] | Highly stable to most basic conditions.[15] | Excellent stability in base-mediated reactions. |
| Cleavage Methods | Fluoride ion (TBAF), strong acid (HCl, TFA), some Lewis acids.[6][14] | Catalytic Hydrogenation (H₂, Pd/C), Photolysis (for o-nitrobenzyl), Reduction/Oxidation.[10][16][17] | Orthogonal, non-hydrolytic cleavage under mild conditions. |
| Migration Risk | High risk in 1,2- and 1,3-diol systems.[7] | None. | Absolute regiochemical stability. |
| Orthogonality | Can be orthogonal to some groups, but limited by acid/base lability.[18] | Fully orthogonal to silyl ethers, acetals, and many other groups.[12] | Enables complex, multi-step transformations with high selectivity. |
Visualization of Orthogonal Synthesis
The following workflow illustrates a scenario where the orthogonality of PNB and TBDMS ethers is critical for the selective functionalization of a diol.
Caption: Orthogonal protection strategy using TBDMS and PNB ethers.
Key Deprotection Mechanisms: A Deeper Dive
The distinct deprotection pathways for PNB ethers are a primary advantage, offering mild and highly selective conditions that preserve sensitive functional groups elsewhere in the molecule.
PNB Ether Deprotection
-
Catalytic Hydrogenation: This is the most common method for cleaving PNB ethers.[17] The reaction proceeds under mild conditions using hydrogen gas and a palladium catalyst (Pd/C), yielding the free alcohol and 4-methylaniline.[16] This method is highly efficient and clean, with the byproduct being easily removed. It is particularly valuable in the synthesis of complex structures like carbapenems.[16]
-
Photolytic Cleavage: The related ortho-nitrobenzyl ether is a photolabile protecting group, cleavable with UV light (typically >350 nm) under neutral conditions.[19][20] This "traceless" deprotection is invaluable for applications in biochemistry, materials science, and for substrates that are sensitive to any chemical reagents.[20][21] While the para-isomer is less commonly cleaved this way, the ortho-isomer's utility highlights a major advantage of the nitrobenzyl class.
Caption: Contrasting deprotection pathways for silyl and PNB ethers.
Experimental Protocols
The following protocols provide standardized methodologies for the protection and deprotection of a primary alcohol.
Protocol 1: Protection of a Primary Alcohol as a TBDMS Ether
-
Rationale: Imidazole is used as a mild base to neutralize the HCl byproduct and as a catalyst to accelerate the silylation. DMF is a polar aprotic solvent that ensures solubility of the reagents.
-
Dissolve the primary alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a TBDMS Ether using TBAF
-
Rationale: TBAF provides the fluoride ion necessary for cleavage. THF is the standard solvent, providing good solubility for both the substrate and the TBAF reagent.
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at room temperature.
-
Stir the reaction for 2-16 hours, monitoring for the disappearance of the starting material by TLC.[3]
-
Once complete, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting alcohol by flash column chromatography.
Protocol 3: Protection of a Primary Alcohol as a 4-Nitrobenzyl (PNB) Ether
-
Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the alcohol, forming a reactive alkoxide. Anhydrous conditions are critical as NaH reacts violently with water.
-
To a solution of the primary alcohol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the suspension for 30 minutes at 0 °C.
-
Add a solution of 4-nitrobenzyl bromide (1.3 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until completion is confirmed by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Protocol 4: Deprotection of a PNB Ether via Catalytic Hydrogenation
-
Rationale: Palladium on carbon (Pd/C) is a heterogeneous catalyst that facilitates the cleavage of the benzylic C-O bond by molecular hydrogen.[17] The reaction is clean and the catalyst can be removed by simple filtration.
-
Dissolve the PNB-protected alcohol (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).
-
Purge the reaction flask with hydrogen gas (or use a balloon filled with H₂) and stir vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-8 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to yield the deprotected alcohol, which can be further purified if necessary.
Conclusion
While silyl ethers remain a valuable tool in the synthetic chemist's arsenal, their inherent lability and propensity for migration can limit their application in complex and lengthy synthetic campaigns. 4-Nitrobenzyl ethers offer a powerful alternative, providing superior stability, absolute regiochemical control, and access to mild, non-hydrolytic deprotection methods. The orthogonality of PNB ethers relative to silyl ethers allows for sophisticated, multi-stage transformations that would be otherwise challenging. For researchers and drug development professionals tackling the synthesis of intricate molecular architectures, the strategic implementation of the 4-nitrobenzyl protecting group can provide a more robust, reliable, and ultimately successful path to the target molecule.
References
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Larock, R. C. (2006). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. Wiley Online Library. [Link]
-
Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry. [Link]
-
Zhang, Q., et al. (2014). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III). SciSpace. [Link]
-
Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry. [Link]
-
Kim, S., et al. (2012). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC. [Link]
-
Lee, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]
-
White, J. D., & Carter, R. G. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvolatile compound. Science of Synthesis. [Link]
-
Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
Johnson, E. C. B., & Kent, S. B. H. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. PubMed. [Link]
-
Wang, Z., et al. (2019). Asymmetric retro-[3][14]-Brook rearrangement of 3-silyl allyloxysilanes via chirality transfer from silicon to carbon. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Brook rearrangement. [Link]
-
Organic Chemistry Portal. (n.d.). Brook Rearrangement. [Link]
-
Wölfl, F., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
-
Wan, P., & Babbage, S. (1987). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Science Publishing. [Link]
-
Holmes, C. P., & Jones, D. G. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Kocienski, P. J. (1998). Protecting groups. Pure and Applied Chemistry. [Link]
-
Brook, A. G. (n.d.). The-Brook-Rearrangement-and-Beyond-Then-and-Now.pdf. Gelest, Inc. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
Blériot, Y., & Wipf, P. (2025). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. [Link]
-
Kaliappan, K. P. (2020). Protecting Groups. Chemistry IIT Bombay. [Link]
- Google Patents. (n.d.). EP3269718A1 - Process for the deprotection of a carbapenem by heterogeneous catalytic hydrogenation with hydrogen in the presence of an organic amine.
-
ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis. [Link]
-
Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. [Link]
-
Li, H., Zeng, C., & Jin, R. (2025). Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. ResearchGate. [Link]
-
Cirujano, F. G., & Corma, A. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]
-
University of California, Irvine. (n.d.). Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Brook rearrangement - Wikipedia [en.wikipedia.org]
- 9. Brook Rearrangement [organic-chemistry.org]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 12. chem.iitb.ac.in [chem.iitb.ac.in]
- 13. uwindsor.ca [uwindsor.ca]
- 14. scispace.com [scispace.com]
- 15. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP3269718A1 - Process for the deprotection of a carbapenem by heterogeneous catalytic hydrogenation with hydrogen in the presence of an organic amine - Google Patents [patents.google.com]
- 17. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 18. agroipm.cn [agroipm.cn]
- 19. seas.upenn.edu [seas.upenn.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to p-Nitrobenzyl (PNB) Group Cleavage: A Comparative Analysis of Reagents
Introduction: The Role of the p-Nitrobenzyl (PNB) Group in Modern Synthesis
In the intricate world of multi-step chemical synthesis, particularly in peptide and oligonucleotide chemistry, the strategic use of protecting groups is paramount. The p-Nitrobenzyl (PNB) group stands out as a robust and versatile protecting moiety for carboxylic acids, alcohols, amines, and thiols. Its popularity stems from its remarkable stability under a wide range of reaction conditions, including the acidic and basic environments typically used for the removal of Boc and Fmoc groups, respectively. This orthogonality makes it an invaluable tool for complex synthetic strategies.[1][2]
However, the true utility of any protecting group lies not only in its stability but also in the efficiency and selectivity of its removal. The cleavage of the PNB group is most commonly achieved through the reduction of its nitro functionality. This transformation initiates a cascade that ultimately liberates the protected group. The choice of reducing agent is critical, as it dictates the reaction's speed, yield, and compatibility with other functional groups within the molecule.
This guide provides an in-depth comparison of the most common reagents used for PNB cleavage. We will delve into the mechanisms of action, present comparative experimental data, and offer detailed protocols to help researchers, scientists, and drug development professionals make informed decisions for their specific synthetic challenges.
The Mechanism of Reductive PNB Cleavage
The cornerstone of PNB deprotection is the reduction of the aromatic nitro group to an amine. This transformation proceeds through nitroso and hydroxylamine intermediates. The resulting p-aminobenzyl system is electronically unstable and undergoes a rapid 1,6-elimination (or quinone-methide type fragmentation) to release the deprotected functional group and form p-aminobenzyl alcohol, which subsequently polymerizes or is trapped.[3]
This multi-step reduction is the target for the various reagents discussed below. The efficiency of a given reagent is determined by its ability to effect this transformation cleanly and completely without inducing side reactions.
Caption: General mechanism of reductive PNB cleavage.
Comparative Analysis of Cleavage Reagents
The selection of a PNB cleavage reagent is a critical decision influenced by factors such as the nature of the substrate, the presence of other sensitive functional groups, and the reaction scale (e.g., solution-phase vs. solid-phase synthesis).
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used, clean, and efficient method for PNB deprotection. It typically involves a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), and a hydrogen source.
-
Mechanism: The reaction occurs on the surface of the palladium catalyst, where molecular hydrogen (H₂) is activated and transferred to the nitro group, reducing it to the corresponding amine.[4]
-
Hydrogen Sources:
-
H₂ Gas: The most common source, applied at pressures ranging from atmospheric to 50 psi.
-
Transfer Hydrogenation: Involves hydrogen donors like ammonium formate (HCOONH₄) or 1,4-cyclohexadiene.[5] This approach avoids the need for pressurized hydrogen gas apparatus, making it more convenient for standard laboratory setups.
-
-
Advantages:
-
High yields and clean reaction profiles.
-
Byproducts (toluene and water) are easily removed.
-
The catalyst can be removed by simple filtration.
-
-
Disadvantages:
-
Lack of Selectivity: Will also reduce other susceptible functional groups, such as alkenes, alkynes, other benzyl-type protecting groups, and some sulfur-containing compounds.[5][6] This is a major limitation in complex molecules.
-
Catalyst Poisoning: Sulfur-containing compounds (e.g., unprotected cysteine) can poison the palladium catalyst, inhibiting the reaction.
-
Safety: Requires specialized equipment for handling hydrogen gas under pressure.
-
Dissolving Metal Reductions
This class of reagents uses a metal in a low oxidation state to act as the electron donor for the reduction of the nitro group.
a) Zinc (Zn) Dust
Zinc dust, typically activated by an acid, is a powerful and cost-effective reagent for PNB cleavage.
-
Mechanism: Zinc metal is oxidized (Zn → Zn²⁺ + 2e⁻), providing the electrons for the reduction. A proton source, such as acetic acid or ammonium formate, is required.[5]
-
Advantages:
-
Highly effective and generally provides good yields.
-
More tolerant of sulfur-containing functional groups compared to catalytic hydrogenation.
-
Inexpensive and readily available.[5]
-
-
Disadvantages:
-
Requires acidic conditions, which may not be suitable for acid-labile substrates.
-
Workup can be more involved due to the need to remove zinc salts.
-
Can sometimes lead to over-reduction or side reactions if not carefully controlled.
-
b) Tin(II) Chloride (SnCl₂)
Stannous chloride is a classic and reliable reagent for the selective reduction of aromatic nitro groups, making it a popular choice for PNB cleavage, especially in solid-phase peptide synthesis (SPPS).[1][2]
-
Mechanism: Sn(II) is oxidized to Sn(IV), acting as a two-electron donor. The reaction is typically carried out in a polar aprotic solvent like DMF.[7][8]
-
Advantages:
-
Excellent chemoselectivity for the nitro group in the presence of many other reducible functionalities.
-
Mild reaction conditions.[1]
-
Highly effective in both solution and solid-phase synthesis.
-
-
Disadvantages:
-
Stoichiometric amounts of the reagent are required.
-
The workup involves removing tin byproducts, which can sometimes be challenging.
-
The reaction can generate yellow byproducts, which may require a subsequent washing step, for instance with benzene sulfinic acid, to remove.[1]
-
Chemical Reductants
Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite is a powerful, water-soluble reducing agent that offers a distinct alternative to metal-based methods.
-
Mechanism: In aqueous solution, the dithionite anion (S₂O₄²⁻) is a potent reducing agent capable of converting the nitro group to an amine.[9][10]
-
Advantages:
-
Strong reducing potential allows for rapid cleavage.
-
Orthogonal to many other protecting groups.[2]
-
Workup is often straightforward as the byproducts are typically water-soluble.
-
-
Disadvantages:
-
Solutions of sodium dithionite are unstable and must be prepared fresh.[10]
-
The reaction is often run in a biphasic solvent system (e.g., DCM/water or EtOAc/water), which can sometimes lead to solubility issues with the substrate.
-
Can be sensitive to air, requiring an inert atmosphere for optimal results.
-
Summary of Reagent Performance
| Reagent | Typical Conditions | Relative Speed | Selectivity | Key Advantages | Key Disadvantages |
| H₂/Pd-C | H₂ (1 atm), Pd/C, MeOH/EtOAc, RT | Fast | Low | Clean byproducts, high yield | Reduces many other groups, catalyst poisoning |
| Zn/AcOH | Zn dust, Acetic Acid, RT to 50°C | Moderate-Fast | Moderate | Cost-effective, sulfur tolerant | Acidic, workup can be tedious |
| SnCl₂ | SnCl₂·2H₂O, DMF, additives (phenol), RT | Moderate | High | Excellent selectivity, mild conditions | Stoichiometric, tin byproduct removal |
| Na₂S₂O₄ | Na₂S₂O₄, aq. NaHCO₃, EtOAc/DCM, RT | Fast | High | Orthogonal, water-soluble byproducts | Reagent instability, potential substrate solubility issues |
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always optimize conditions for their specific substrate.
Workflow for a Typical PNB Cleavage Experiment
Caption: Standard workflow for a PNB deprotection experiment.
Protocol 1: PNB Cleavage using Tin(II) Chloride (SnCl₂)
This protocol is adapted for the deprotection of a PNB ester on a solid support, a common application in peptide synthesis.[1]
-
Resin Preparation: Swell the PNB-protected peptide-resin in dimethylformamide (DMF).
-
Reagent Preparation: Prepare a cleavage solution of 8M Tin(II) chloride in DMF containing 1.6 M acetic acid and 0.2% phenol.
-
Scientist's Note: Phenol acts as a scavenger for the reactive intermediates formed during the cleavage, preventing side reactions with sensitive amino acid residues like tryptophan. Acetic acid provides the necessary protons for the reduction.
-
-
Cleavage Reaction: Treat the resin with the cleavage solution. Perform the reaction for 30-60 minutes at 60°C or for several hours at room temperature. The reaction can be repeated to ensure complete cleavage.[2]
-
Washing:
-
Wash the resin thoroughly with DMF to remove tin salts and excess reagents.
-
Wash with methanol (MeOH) and then again with DMF.
-
-
Byproduct Removal (Optional): If yellow coloration persists, treat the resin with a solution of 8M benzene sulfinic acid in DMF for 30 minutes.[1]
-
Final Wash: Wash the resin extensively with DMF, followed by dichloromethane (DCM), and dry under vacuum. The deprotected site is now ready for the next synthetic step.
Protocol 2: PNB Cleavage using Catalytic Transfer Hydrogenation
This protocol is suitable for solution-phase synthesis when other reducible groups are absent.[5]
-
Setup: Dissolve the PNB-protected substrate (1 equivalent) in methanol (MeOH) in a round-bottom flask equipped with a stir bar.
-
Reagent Addition: Add ammonium formate (HCOONH₄, 5-10 equivalents) to the solution and stir until it dissolves.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10-20% by weight of the substrate).
-
Scientist's Note: Pd/C is pyrophoric and should be handled with care, preferably under a stream of inert gas or as a slurry.
-
-
Reaction: Stir the suspension at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Workup:
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional MeOH.
-
Caution: The Celite® pad with the catalyst should not be allowed to dry completely in the air, as it can ignite. It should be quenched with water.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue can be partitioned between ethyl acetate (EtOAc) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography as needed.
Conclusion and Recommendations
The choice of reagent for p-nitrobenzyl group cleavage is a critical parameter that significantly impacts the success of a synthetic campaign.
-
For maximum selectivity in the presence of other reducible functionalities, Tin(II) Chloride (SnCl₂) is the reagent of choice , particularly in the context of solid-phase synthesis. Its mildness and high chemoselectivity are significant advantages.
-
For clean, rapid, and high-yielding deprotection in substrates lacking other reducible groups, catalytic hydrogenation (H₂/Pd-C) is often the most efficient method. Transfer hydrogenation offers a more convenient and safer alternative to using pressurized H₂ gas.
-
Zinc dust and sodium dithionite are powerful and effective reagents that serve as excellent alternatives. Zinc is a cost-effective choice tolerant of sulfur, while sodium dithionite offers the advantage of simple, non-metallic workups.
Ultimately, the optimal method will always be substrate-dependent. It is highly recommended that researchers perform small-scale test reactions to screen different cleavage conditions before committing to a large-scale synthesis. By understanding the mechanisms, advantages, and limitations of each reagent, scientists can confidently deploy the PNB protecting group to advance their synthetic goals.
References
-
Penn Engineering. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Retrieved from [Link]
-
Wuts, P. G. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Retrieved from [Link]
-
Hocker, M. D., Caldwell, C. G., Macsata, R. W., & Lyttle, M. H. (1995). p-Nitrobenzyl side-chain protection for solid-phase synthesis. Pept Res, 8(6), 310-15. Retrieved from [Link]
-
Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cys thiol protection with the para-nitrobenzyl (pNB) protecting group. ResearchGate. Retrieved from [Link]
-
Kim, J. D., et al. (2012). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Bulletin of the Korean Chemical Society, 33(3), 997-1000. Retrieved from [Link]
-
Houben-Weyl. (2002). Photocleavable Protecting Groups. In Synthesis of Peptides and Peptidomimetics. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]
-
Reddy, P. P., et al. (2007). Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate. Synthetic Communications, 37(13), 2205-2210. Retrieved from [Link]
-
Rao, C. S., et al. (1990). Tin(II) Chloride Dihydrate: A Mild and Efficient Reagent for Cleaving Acetals. Synthetic Communications, 20(11), 1657-1662. Retrieved from [Link]
-
Hansen, M. J., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(11), 3358-3377. Retrieved from [Link]
-
Wölfl, F., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 8(48), 46029–46036. Retrieved from [Link]
-
Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]
-
Wang, M., et al. (2017). Palladium-Catalyzed Hydrolytic Cleavage of Aromatic C-O Bonds. Angewandte Chemie International Edition, 56(8), 2109-2113. Retrieved from [Link]
-
Shi, H., et al. (2017). C-N triple bond cleavage via trans-membrane hydrogenation. Semantic Scholar. Retrieved from [Link]
-
Pathiraja, D., et al. (2022). An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters. New Journal of Chemistry, 46(18), 8563-8572. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Manne, S. R., et al. (2019). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. ResearchGate. Retrieved from [Link]
-
Thomas, C. M., et al. (2013). Heterolytic H2 Cleavage and Catalytic Hydrogenation by an Iron Metallaboratrane. Journal of the American Chemical Society, 135(46), 17508–17515. Retrieved from [Link]
-
Bentham Science Publisher. (2016). A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate. Retrieved from [Link]
-
ResearchGate. (2022). Plausible catalytic mechanism of p-CNB hydrogenation over palladium phosphide (Pd3P). Retrieved from [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]
-
Reddy, T. S., et al. (2011). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. The Journal of Organic Chemistry, 76(13), 5345–5353. Retrieved from [Link]
-
Arcadi, A., et al. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 26(8), 2275. Retrieved from [Link]
-
Holmes, C. P., et al. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380. Retrieved from [Link]
-
Wan, P., et al. (1987). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry, 65(8), 1775-1783. Retrieved from [Link]
-
MDPI. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Retrieved from [Link]
-
Radzicka, A., & Wolfenden, R. (1996). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Journal of the American Chemical Society, 118(26), 6105-6109. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Retrieved from [Link]
-
ResearchGate. (2013). Catalytic results of the selective hydrogenation of p-CNB over Au/ ZrO.... Retrieved from [Link]
-
Wikipedia. (n.d.). Tin(II) chloride. Retrieved from [Link]
-
PLOS. (2020). Comparative study of protease hydrolysis reaction demonstrating Normalized Peptide Bond Cleavage Frequency and Protease Substrate Broadness Index. Retrieved from [Link]
-
BNT Chemicals. (n.d.). Tin(II)-Chloride. Retrieved from [Link]
-
MDPI. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Sodium dithionite – Knowledge and References. Retrieved from [Link]
-
Strömstedt, A. A., et al. (2008). Metabolic cleavage and translocation efficiency of selected cell penetrating peptides: a comparative study with epithelial cell cultures. Journal of Peptide Science, 14(6), 740-748. Retrieved from [Link]
-
BYJU'S. (n.d.). Properties of Tin (II) chloride – SnCl2. Retrieved from [Link]
-
European Patent Office. (1991). Treatment of sodium dithionite reaction mixture. EP 0211648 B1. Retrieved from [Link]
-
Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. Retrieved from [Link]
-
YouTube. (2015). Tin(II) chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium dithionite. Retrieved from [Link]
-
McHugh, P. J., & Knowland, J. (1997). Novel reagents for chemical cleavage at abasic sites and UV photoproducts in DNA. Nucleic Acids Research, 25(8), 1645–1649. Retrieved from [Link]
Sources
- 1. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Heterolytic H2 Cleavage and Catalytic Hydrogenation by an Iron Metallaboratrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ00881E [pubs.rsc.org]
- 7. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Sodium dithionite - Wikipedia [en.wikipedia.org]
Technical Comparison Guide: Synthesis of 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene
Executive Summary
This guide evaluates synthetic routes for 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene (CAS: 282104-73-8), a functionalized ether derived from Thymol and 4-Nitrobenzyl bromide .
While the reaction follows a standard Williamson Ether Synthesis pathway, the specific steric environment of Thymol (2-isopropyl-5-methylphenol) presents unique challenges. The bulky isopropyl group at the ortho position creates significant steric hindrance, often necessitating elevated temperatures or stronger bases compared to unhindered phenols (e.g., phenol or p-cresol).
This document compares three distinct methodologies:
-
Classical Weak Base (K₂CO₃/Acetone): The industry standard for safety and scalability.
-
Strong Base (NaH/DMF): High-yield route for difficult substrates.
-
Phase Transfer Catalysis (PTC): A "green" alternative using aqueous media.
Mechanistic Insight & Chemical Logic
The synthesis is a bimolecular nucleophilic substitution (
-
Nucleophile: Thymolate anion (generated in situ).
-
Electrophile: 4-Nitrobenzyl bromide.
-
Key Interaction: The oxygen of the thymolate attacks the benzylic carbon of the halide.
Critical Analysis of Reactivity:
-
Steric Hindrance: The isopropyl group at the C2 position of the thymol ring shields the phenolic oxygen. This slows down the nucleophilic attack, making the choice of solvent and temperature critical.
-
Electronic Effects: The p-nitro group on the benzyl bromide is strongly electron-withdrawing. This makes the benzylic carbon significantly more electrophilic (positive character), which partially compensates for the steric hindrance of the thymol, allowing the reaction to proceed under milder conditions than expected for other bulky phenols.
Reaction Pathway Diagram
Caption: Mechanistic flow of the Williamson Ether Synthesis for Thymol, highlighting the deprotonation and SN2 attack steps.
Comparative Methodology Analysis
The following table synthesizes experimental data ranges typical for hindered phenols reacting with activated benzyl halides.
| Feature | Method A: Classical | Method B: Aggressive | Method C: Green (PTC) |
| Reagents | NaH (60% dispersion) | NaOH (aq), TBAB (cat.) | |
| Solvent | Acetone or Acetonitrile | DMF or THF (Dry) | Toluene / Water |
| Temperature | Reflux ( | ||
| Time | 6 - 12 Hours | 1 - 3 Hours | 4 - 8 Hours |
| Yield (Typical) | 75 - 85% | 85 - 95% | 70 - 80% |
| Atom Economy | Moderate | Low (Oil waste) | High |
| Safety Profile | High (Mild base) | Low ( | Moderate (Caustic) |
| Purification | Filtration + Recrystallization | Aqueous workup + Column | Phase separation |
Selection Guide
-
Choose Method A for routine lab synthesis where safety and ease of handling are paramount. The nitro group activates the bromide enough that extreme bases are rarely needed.
-
Choose Method B only if Method A fails to reach completion or if the specific batch of Thymol is heavily hydrated (NaH acts as a desiccant, though dangerous).
-
Choose Method C for scale-up operations to avoid large volumes of dipolar aprotic solvents (DMF).
Recommended Protocol: Method A (Optimized)
Rationale: This protocol balances yield with safety. The use of Potassium Carbonate (
Reagents
-
Thymol (1.0 eq)
-
4-Nitrobenzyl bromide (1.1 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Potassium Iodide (KI), catalytic (0.1 eq) - Finkelstein catalyst to accelerate reaction.
-
Acetone (Reagent Grade)
Step-by-Step Workflow
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thymol (10 mmol) in Acetone (30 mL).
-
Activation: Add anhydrous
(20 mmol) to the solution. Stir at room temperature for 15 minutes to initiate deprotonation (solution may turn slightly yellow). -
Addition: Add 4-Nitrobenzyl bromide (11 mmol) and catalytic KI (1 mmol).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (
C) for 6–8 hours.-
Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The Thymol spot (
) should disappear.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the solid inorganic salts (
, Excess ). -
Evaporate the acetone filtrate under reduced pressure.[2]
-
-
Purification:
-
Dissolve the residue in Ethyl Acetate (20 mL).
-
Wash with 1M NaOH (2 x 10 mL) to remove any unreacted Thymol (critical step).
-
Wash with Brine, dry over
, and concentrate.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Recrystallize from Ethanol/Water if necessary.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the K2CO3/Acetone synthesis route.
Quality Control & Validation
To ensure the integrity of the synthesized This compound , verify the following spectral markers.
1H NMR (CDCl3, 400 MHz) Expectations:
-
Benzylic Protons: A distinct singlet around
5.1 - 5.2 ppm (2H, ). This confirms the ether linkage.[1] -
Nitro Group Effect: The aromatic protons ortho to the nitro group will appear as a doublet downfield around
8.2 ppm . -
Isopropyl Group: Look for the characteristic septet (
3.3 ppm) and doublet ( 1.2 ppm).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete deprotonation due to sterics. | Switch solvent to DMF ( |
| Starting Material Remains | Moisture in solvent. | Dry acetone over molecular sieves; ensure |
| Dark/Tar Product | Oxidation of Thymol. | Perform reaction under Nitrogen ( |
References
-
PubChem. (n.d.).[3] this compound (CID 720601).[3] National Library of Medicine. Retrieved February 20, 2026, from [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis: Mechanism and Conditions.[1][4] Retrieved February 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis.[1][2][4][5][6] Retrieved February 20, 2026, from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. 1-Isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene | C17H19NO3 | CID 720601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
